molecular formula C11H16N2 B126078 N-Phenylpiperidin-4-amine CAS No. 23056-29-3

N-Phenylpiperidin-4-amine

Número de catálogo: B126078
Número CAS: 23056-29-3
Peso molecular: 176.26 g/mol
Clave InChI: LKRMTUUCKBQGFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Phenylpiperidin-4-amine (CAS 23056-29-3), also known as 4-anilinopiperidine (4-AP), is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound belongs to the phenylpiperidine class and serves as a versatile and fundamental building block in chemical and pharmaceutical research . Its structure, featuring a piperidine ring with a phenyl group attached to the nitrogen at the 4-position, provides a robust scaffold for synthesizing diverse chemical entities . The primary research value of this compound lies in its role as a critical precursor. It is a key intermediate in the synthesis of fentanyl and its analogues, which are subjects of medicinal chemistry research . The compound's significance is underscored by its recognition from regulatory bodies; it has been designated as a List I chemical in the United States due to its use in the illicit manufacture of controlled substances . Furthermore, effective September 1, 2024, it has been added to China's Category II precursor chemicals list, meaning its production, operation, purchase, transportation, and import/export are subject to strict regulatory provisions . This product is intended for research and laboratory use only. It is strictly for professional, non-human, and non-veterinary applications. Researchers handling this compound must be aware of and comply with all applicable local, national, and international regulations governing the use of precursor chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMTUUCKBQGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177624
Record name 4-Anilinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-29-3
Record name N-Phenyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Anilinopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23056-29-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ANILINOPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ9ROS690X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-phenylpiperidin-4-amine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine, is a pivotal chemical intermediate, most notably recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2] Its bifunctional nature, featuring a secondary amine on the piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile scaffold for the development of a wide range of pharmaceutical compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[3][4] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[1][5]
Synonyms 4-Anilinopiperidine, 4-AP[1][5]
CAS Number 23056-29-3[1][3]
Molecular Formula C₁₁H₁₆N₂[1][3]
Molecular Weight 176.26 g/mol [1][3]
Appearance Crystalline solid[3][4]
Boiling Point 312.0 ± 35.0 °C (Predicted)[1][3]
Density 1.052 ± 0.06 g/cm³ (Predicted)[1][3]
Storage Temperature Store at -20°C[1][3]
Table 2: Solubility and Acidity
PropertyValueReference(s)
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL[1][3]
pKa (Predicted) 9.83 ± 0.10[1]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through a two-step process commencing with the reductive amination of N-Boc-4-piperidone with aniline, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.[2][3]

Logical Workflow for Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate 1-N-Boc-4-(Phenylamino)piperidine N-Boc-4-piperidone->Intermediate Aniline Aniline Aniline->Intermediate NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Intermediate Reducing Agent AcOH_DCE Acetic Acid, DCE (Room Temperature, Overnight) AcOH_DCE->Intermediate Final_Product This compound Intermediate->Final_Product TFA_DCM Trifluoroacetic Acid, DCM (Room Temperature, 1h) TFA_DCM->Final_Product

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

Procedure:

Step 1: Reductive Amination to form 1-N-Boc-4-(phenylamino)piperidine [3]

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add aniline (1.0 eq) followed by glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Stir the resulting suspension overnight at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-4-(phenylamino)piperidine, which can be used in the next step without further purification or purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 2: Deprotection to yield this compound [3]

  • Dissolve the crude 1-N-Boc-4-(phenylamino)piperidine from the previous step in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound.

Experimental Workflow for HPLC Analysis

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water with modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

Spectral Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data
TechniqueKey FeaturesReference(s)
Infrared (IR) Spectroscopy The NIST WebBook provides a reference IR spectrum. Key absorptions are expected for N-H stretching and bending, C-N stretching, and aromatic C-H and C=C stretching.[6]
Mass Spectrometry (MS) The NIST WebBook provides the electron ionization mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 176.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would show characteristic signals for the phenyl and piperidine protons and carbons.[5]

Reactivity and Stability

This compound is a relatively stable crystalline solid under standard laboratory conditions and can be stored at -20°C for extended periods.[1][3] Its reactivity is primarily dictated by the nucleophilic secondary amine on the piperidine ring and the aniline nitrogen.

  • N-Alkylation/Acylation: The secondary amine of the piperidine ring can readily undergo alkylation, acylation, and other reactions typical of secondary amines. This reactivity is fundamental to its use in the synthesis of fentanyl, where it is acylated with propionyl chloride.

  • Aromatic Substitution: The aniline ring can undergo electrophilic aromatic substitution, although the amino group is activating, the reaction conditions need to be controlled to avoid side reactions.

  • Oxidation: The compound may be susceptible to oxidation, particularly at the aniline nitrogen, leading to colored impurities.

Regulatory Information

Due to its use in the illicit manufacture of fentanyl, this compound is a controlled substance in many jurisdictions. For instance, it is designated as a List I chemical in the United States.[1] Researchers must be aware of and adhere to all local, national, and international regulations concerning the purchase, handling, and use of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development due to its role as a key building block. This guide provides a detailed overview of its physical and chemical properties, along with practical, in-depth protocols for its synthesis and analysis. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to handle and utilize this important chemical intermediate safely and effectively in their research endeavors.

References

IUPAC name for N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-phenylpiperidin-4-amine

Introduction

This compound, a significant organic compound within the phenylpiperidine class, serves as a fundamental building block in pharmaceutical and chemical research. Its IUPAC name is this compound, and it is also commonly known by synonyms such as 4-anilinopiperidine (4-AP) and 4-(phenylamino)piperidine.[1][2][3] This compound's structure, which incorporates a piperidine (B6355638) ring with an aniline (B41778) moiety at the 4-position, provides a versatile scaffold for the synthesis of a wide array of chemical entities.[1]

Historically, the exploration of piperidine derivatives gained momentum in the latter half of the 20th century due to their therapeutic potential.[1][4] this compound is most notably recognized as a critical precursor in the synthesis of the potent synthetic opioid fentanyl and its numerous analogs.[1][5] Its importance in this context has led to regulatory scrutiny; it is designated as a List I chemical in the United States by the Drug Enforcement Administration (DEA) and is subject to strict regulatory control in other countries, such as China.[1][2][6]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, applications in drug development, and analytical methodologies for its characterization and purity assessment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
IUPAC Name This compound[2][3]
CAS Number 23056-29-3[1][2][7]
Molecular Formula C₁₁H₁₆N₂[1][2][7][8]
Molecular Weight 176.26 g/mol [1][7][8]
Synonyms 4-anilinopiperidine, 4-AP, N-phenyl-4-piperidinamine[1][2][9]
InChI Key LKRMTUUCKBQGFO-UHFFFAOYSA-N[7][8]
SMILES C1CNCCC1NC2=CC=CC=C2[2]
Topological Polar Surface Area 38.1 Ų[10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 2[10]

Synthesis of this compound

This compound can be synthesized through various routes, often starting from protected piperidone derivatives. A common and effective method is the reductive amination of a protected 4-piperidone (B1582916) with aniline, followed by the removal of the protecting group.

General Synthesis Workflow

The synthesis generally involves two key steps: the formation of the C-N bond between the piperidine ring and the phenyl group, followed by deprotection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A 1-Boc-4-piperidone D 1-Boc-4-(phenylamino)piperidine A->D B Aniline B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E 1-Boc-4-(phenylamino)piperidine G This compound E->G F Acidic Conditions (e.g., TFA or HCl) F->G

Synthetic pathway from 1-Boc-4-piperidone.
Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of this compound from 1-Boc-4-piperidone and aniline.[11][12]

Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

  • To a stirred solution of 1-Boc-4-piperidone (1.0 equiv) and aniline (1.0 equiv) in a suitable solvent such as dichloroethane (DCE), add acetic acid (AcOH).

  • Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the solution at room temperature.[11] Alternatively, a saturated solution of HCl in ethanol (B145695) can be used.[12]

  • Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by TLC or LC-MS.[11]

  • Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent and excess acid.

  • Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product (often as a salt) by adding a non-polar solvent like diethyl ether.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain this compound.

Applications in Drug Development and Research

This compound is a cornerstone intermediate in the synthesis of various biologically active compounds, particularly in the field of analgesics.

Precursor to Fentanyl and Analogs

The primary and most well-documented application of this compound is as a direct precursor to fentanyl. The synthesis involves the N-acylation of the piperidine nitrogen with phenethyl bromide, followed by acylation of the aniline nitrogen with propionyl chloride. The versatility of the this compound scaffold allows for modifications at multiple positions to create a wide range of fentanyl analogs with varying potencies and pharmacological profiles.

G A This compound (Scaffold) B N-alkylation / N-arylation (Piperidine Nitrogen) A->B C N-acylation (Aniline Nitrogen) A->C E Other Bioactive Molecules A->E Structural Modification D Fentanyl & Analogs B->D e.g., phenethyl group C->D e.g., propanoyl group F Novel Opioid Agonists D->F Derivative Synthesis

Role as a versatile chemical scaffold.
Development of Novel Therapeutics

Beyond opioids, medicinal chemists utilize the this compound core to design and synthesize derivatives with potential applications in other therapeutic areas. The bifunctional nature of the molecule, with two distinct nitrogen atoms, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological activity and improved pharmacological properties.[1]

Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.[13]

Overview of Analytical Techniques

The following table summarizes the primary analytical methods used for the characterization of this compound and its derivatives.

TechniquePrincipleKey ApplicationsAdvantages & Disadvantages
HPLC Separation based on polarityPurity assessment, quantitative analysis, detection of non-volatile impuritiesAdvantages: High resolution, quantitative accuracy, suitable for non-volatile compounds. Disadvantages: Requires a chromophore for UV detection.[13]
GC-MS Separation by boiling point and fragmentation patternIdentification of volatile impurities, structural elucidationAdvantages: High sensitivity, provides molecular weight and fragmentation data. Disadvantages: Not suitable for thermally labile compounds.
NMR Nuclear spin in a magnetic fieldDefinitive structural elucidation, identification of impuritiesAdvantages: Provides detailed structural information. Disadvantages: Lower sensitivity compared to MS, complex spectra for mixtures.
Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of this compound using reverse-phase HPLC.[14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

Analytical Workflow

A typical workflow for ensuring the quality of a synthesized batch of this compound involves multiple analytical steps.

G A Synthesized Batch of This compound B Initial Purity Screen (TLC/LC-MS) A->B C Quantitative Purity Assay (HPLC) B->C D Structural Confirmation (NMR) C->D E Impurity Identification (GC-MS/LC-MS) D->E F Batch Release for Further Use E->F

Workflow for analytical quality control.

Conclusion

This compound is a compound of immense strategic importance in medicinal chemistry and drug development. Its role as a key precursor to fentanyl and a versatile scaffold for generating novel therapeutic agents underscores the need for robust and well-documented synthetic and analytical procedures. This guide has provided a technical overview of its properties, synthesis, applications, and the analytical methods required to ensure its quality. For researchers and scientists in the field, a thorough understanding of this molecule is essential for advancing pharmaceutical research and development while adhering to strict regulatory standards.

References

N-phenylpiperidin-4-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis.[1] Its molecular structure, featuring a phenyl group attached to a piperidine (B6355638) ring at the 4-position, provides a versatile scaffold for developing a wide range of compounds.[1] This document provides a comprehensive technical overview of this compound, detailing its molecular structure, chemical properties, synthesis protocols, and its crucial role as a precursor in the synthesis of potent analgesics, most notably fentanyl and its analogues.[1] Due to its application in the manufacture of controlled substances, it is a regulated chemical in several jurisdictions.[1]

Chemical Identity and Properties

This compound is an organic compound belonging to the phenylpiperidine class.[1] Its identity is well-established through various chemical identifiers and properties. The hydrochloride salt form is also commonly used in synthesis.[2][3]

Core Chemical Data

The fundamental quantitative data for this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂[4][5][6][7][8]
Molecular Weight 176.26 g/mol [1][5][6][7][8]
176.2581 g/mol (High-Resolution)[4]
CAS Number 23056-29-3[4][5][6][8][9]
IUPAC Name This compound[4][10]
Formula Weight (di-HCl salt) 249.2 g/mol [2]
CAS Number (di-HCl salt) 99918-43-1[2]
Physicochemical Properties
PropertyValueNotes
Boiling Point 312.0 ± 35.0 °CPredicted
Density 1.052 ± 0.06 g/cm³Predicted
Appearance Crystalline solid[2] (for hydrochloride salt)
Synonyms

The compound is known by several names in scientific literature and chemical catalogs, including:

  • 4-Anilinopiperidine (4-AP)[2][5][10]

  • 4-(Phenylamino)piperidine[7][10]

  • N-(Piperidin-4-yl)aniline[7][10]

  • Despropionyl norfentanyl[4]

  • Fentanyl Related Compound B (USP)[5]

  • Fentanyl Impurity I (EP)[5]

Molecular Structure

The structure of this compound consists of a piperidine ring where the nitrogen at position 4 is bonded to the nitrogen atom of an aniline (B41778) group. This bifunctional nature, with both a secondary amine within the piperidine ring and an aniline moiety, is key to its reactivity and utility as a synthetic building block.[1]

G start Starting Materials: 1-Boc-4-piperidone & Aniline reductive_amination Reductive Amination (e.g., NaBH(OAc)₃ in DCE) start->reductive_amination protected_intermediate Protected Intermediate: tert-butyl 4-(phenylamino) piperidine-1-carboxylate reductive_amination->protected_intermediate deprotection Acidic Deprotection (e.g., TFA or HCl in EtOH) protected_intermediate->deprotection product Final Product: This compound deprotection->product salt_formation Isolation as Salt (Optional) (e.g., Dihydrochloride) product->salt_formation G cluster_precursor Core Precursor cluster_intermediate Key Intermediate cluster_final_product Final Active Pharmaceutical Ingredient ANPP This compound (4-AP) Norfentanyl Norfentanyl ANPP->Norfentanyl Acylation with Phenethyl Group Analogs Fentanyl Analogues (e.g., Sufentanil) ANPP->Analogs Multi-step Synthesis Fentanyl Fentanyl Norfentanyl->Fentanyl Acylation with Propionyl Group

References

Technical Guide: Solubility and Applications of N-phenylpiperidin-4-amine (CAS 23056-29-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-phenylpiperidin-4-amine (CAS 23056-29-3). It includes quantitative solubility data, generalized experimental protocols for solubility determination, and explores the role of this compound as a key building block in the synthesis of therapeutic agents, particularly inhibitors of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Compound Identification

  • CAS Number: 23056-29-3

  • Chemical Name: this compound[1][2][3]

  • Synonyms: 4-Anilinopiperidine, Despropionyl norfentanyl[1]

  • Molecular Formula: C₁₁H₁₆N₂[1]

  • Molecular Weight: 176.26 g/mol [1]

  • Appearance: Crystalline solid[1][2]

Solubility Data

This compound is generally characterized as being soluble in organic solvents.[3] The available quantitative and predicted solubility data are summarized in the table below.

SolventSolubilityMethod
Dimethylformamide (DMF)~30 mg/mLNot Specified
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mLNot Specified
Ethanol (B145695)~30 mg/mLNot Specified
Waterlog10(S) = -2.35 mol/LPredicted (Crippen Method)[4]

Note: The solubility in DMF, DMSO, and ethanol is reported in several sources without a detailed experimental protocol. Water solubility is listed as "not determined" in safety data sheets, with a predicted value available through computational methods.[5]

Experimental Protocols

While specific experimental details for the solubility of this compound are not extensively published, a general protocol for determining the solubility of an organic compound in various solvents can be outlined as follows. This protocol is based on standard laboratory practices.

General Protocol for Determining Solubility in Organic Solvents

Objective: To determine the approximate solubility of this compound in a given organic solvent (e.g., DMF, DMSO, Ethanol).

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Calibrated volumetric flasks and pipettes

  • Visual inspection apparatus (e.g., light box)

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh a known amount of this compound (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 1 mL).

    • Add a small volume of the selected solvent (e.g., 0.5 mL) and vortex the mixture for a set period (e.g., 2 minutes).

    • Continue adding the solvent in small increments, vortexing after each addition, until the solid is completely dissolved or the final volume is reached.

    • If the solid dissolves, add more of the compound incrementally until a saturated solution is achieved (i.e., a small amount of solid remains undissolved after vigorous and prolonged mixing).

  • Equilibration:

    • Allow the saturated solution to equilibrate at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours) to ensure the maximum amount of solute has dissolved.

  • Separation and Quantification:

    • Carefully pipette a known volume of the clear supernatant, ensuring no solid particles are transferred.

    • The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

  • Calculation:

    • Calculate the solubility in mg/mL based on the concentration of the compound in the supernatant.

Role in Drug Discovery: DprE1 Inhibition

This compound serves as a crucial building block in the synthesis of inhibitors targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6] DprE1 is an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8] Inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, key components of the mycobacterial cell wall, leading to bacterial death.[9]

DprE1 Signaling Pathway

The following diagram illustrates the role of DprE1 in the mycobacterial cell wall synthesis pathway and the point of inhibition.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor DprE1 Inhibitors Inhibitor->DprE1

Caption: DprE1 catalyzes the oxidation of DPR to DPX in the mycobacterial cell wall synthesis pathway.

Synthetic Workflow for DprE1 Inhibitors

The general workflow for synthesizing DprE1 inhibitors using this compound as a starting material is depicted below.

Synthesis_Workflow Start This compound (CAS 23056-29-3) Step1 Reaction with an appropriate electrophile (e.g., acyl chloride, alkyl halide) Start->Step1 Intermediate N-substituted piperidine (B6355638) intermediate Step1->Intermediate Step2 Further functional group modifications Intermediate->Step2 FinalProduct DprE1 Inhibitor Step2->FinalProduct Purification Purification (e.g., chromatography) FinalProduct->Purification Analysis Characterization (e.g., NMR, Mass Spec) Purification->Analysis

Caption: Synthetic workflow for DprE1 inhibitors from this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined solubility in common organic solvents. Its primary significance in the pharmaceutical industry lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents, most notably for the development of potent inhibitors against M. tuberculosis DprE1. The data and protocols presented in this guide are intended to support researchers and developers in their efforts to utilize this compound effectively in their scientific endeavors.

References

The Diverse Biological Landscape of N-Phenylpiperidin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a range of critical biological targets. This technical guide provides an in-depth exploration of the primary biological targets of this compound derivatives, focusing on opioid, dopamine (B1211576), and histamine (B1213489) receptors. It consolidates quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Opioid Receptors: A Legacy of Potent Analgesia

Derivatives of this compound are most famously recognized as potent agonists of opioid receptors, particularly the mu (µ)-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of synthetic opioids like fentanyl and its analogues. The binding of these derivatives to MORs in the central nervous system modulates pain perception, leading to profound analgesia.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative this compound derivatives for the µ-opioid receptor. Lower Ki values indicate higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)Reference Compoundµ-Opioid Receptor (Ki, nM)
Fentanyl1.52 ± 0.065DAMGO1.5
Sufentanil< 1
Alfentanil1-100
RemifentanilData not readily available in this format

Note: Data for fentanyl and reference compounds are derived from multiple sources and represent a consensus range.[1][2][3][4] The precise Ki can vary based on experimental conditions.

Experimental Protocol: Opioid Receptor Radioligand Displacement Assay

A standard method to determine the binding affinity of novel compounds for opioid receptors is the radioligand displacement assay.[1][2][5][6]

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human µ-opioid receptor.[1]

  • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).[1]

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[5]

  • Scintillation Counter: For measuring radioactivity.[5]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[2][5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Opioid Receptor Binding Assay

experimental_workflow_opioid cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with Opioid Receptors) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the analgesic effect.

Opioid Receptor Signaling Pathway

opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (this compound derivative) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein G-Protein (Gαi/oβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release ↓ Ca2+ influx Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: G-protein-dependent opioid receptor signaling cascade.

Dopamine D2 Receptors: Modulators of Neurotransmission

Certain this compound derivatives have been investigated as antagonists of the dopamine D2 receptor. The D2 receptor is a key player in dopaminergic signaling in the brain, involved in motor control, motivation, and reward. Antagonism of D2 receptors is a therapeutic strategy for various neuropsychiatric disorders.

Quantitative Data: Dopamine D2 Receptor Antagonist Activity

The following table presents the antagonist potency (IC50) of representative N-phenylpiperidine derivatives at the human dopamine D2 receptor. Lower IC50 values indicate greater potency.

CompoundDopamine D2 Receptor (IC50, nM)Reference CompoundDopamine D2 Receptor (IC50, nM)
L-741,626 analogData not in a directly comparable formatHaloperidolVaries by assay
PridopidineLow affinitySpiperoneVaries by assay

Note: Direct quantitative data for a series of this compound derivatives at the D2 receptor is limited in the public domain. The listed compounds are structurally related and provide context.[7][8]

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the D2 receptor.[9][10][11][12]

Objective: To determine the IC50 value of a test compound as a D2 receptor antagonist.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).[9]

  • D2 Agonist: Quinpirole or dopamine.

  • Adenylyl Cyclase Activator: Forskolin (B1673556).

  • Test Compound: this compound derivative.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Assay Preparation: Wash cells with assay medium.

  • Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells.

  • Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., quinpirole) to all wells except the basal control.

  • Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

Data Analysis:

  • Normalize the data, setting the forskolin-only response as 100% and the agonist-inhibited response as the baseline.

  • Plot the percent inhibition of the agonist response against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression.

Experimental Workflow: D2 Receptor cAMP Assay

experimental_workflow_d2 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells D2-expressing cells Incubation Incubation Cells->Incubation Antagonist Test Compound (Antagonist) Antagonist->Incubation Agonist D2 Agonist (Quinpirole) Agonist->Incubation Forskolin Forskolin Forskolin->Incubation cAMP_Detection cAMP Detection Incubation->cAMP_Detection IC50 Determine IC50 cAMP_Detection->IC50

Caption: Workflow for a D2 receptor functional cAMP assay.

Signaling Pathway: Dopamine D2 Receptor

The dopamine D2 receptor is a Gαi/o-coupled GPCR.[12] Activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP levels. D2 receptor activation also leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, resulting in neuronal inhibition. An antagonist would block these effects.

Dopamine D2 Receptor Signaling Pathway

d2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein G-Protein (Gαi/oβγ) D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release ↓ Ca2+ influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Neurotransmitter_Release->Neuronal_Inhibition

Caption: Dopamine D2 receptor inhibitory signaling cascade.

Histamine H3 Receptors: Regulators of Neurotransmitter Release

Derivatives of the this compound scaffold have also been explored as antagonists of the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine. H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and sleep-wake disturbances.

Quantitative Data: Histamine H3 Receptor Antagonist Activity

The following table shows the antagonist potency (pA2) of representative piperidine (B6355638) derivatives at the histamine H3 receptor. A higher pA2 value indicates greater antagonist potency.

CompoundHistamine H3 Receptor (pA2)Reference CompoundHistamine H3 Receptor (pA2)
4c28.27ThioperamideVaries by assay
4b27.53CiproxifanVaries by assay
4a27.36
Experimental Protocol: Histamine H3 Receptor Functional Assay (Guinea Pig Ileum)

This classic bioassay measures the ability of a compound to antagonize the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea pig ileum.[14][15][16][17][18]

Objective: To determine the pA2 value of a test compound as an H3 receptor antagonist.

Materials:

  • Tissue: A segment of guinea pig ileum.

  • Organ Bath: A thermostatically controlled organ bath with an isotonic transducer.

  • Physiological Salt Solution: Tyrode's solution.

  • H3 Agonist: (R)-α-methylhistamine.

  • Test Compound: this compound derivative.

  • Electrical Field Stimulation (EFS): To induce muscle contractions.

Procedure:

  • Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in the organ bath containing aerated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a slight tension.

  • EFS-induced Contractions: Elicit twitch responses by applying electrical field stimulation.

  • Agonist Inhibition: Add an H3 agonist to the bath to inhibit the EFS-induced contractions.

  • Antagonist Effect: In the presence of varying concentrations of the test compound (antagonist), determine the concentration of the agonist required to produce the same level of inhibition.

  • Washout: Thoroughly wash the tissue between different compound concentrations.

Data Analysis:

  • Construct Schild plots by plotting the log of (agonist concentration ratio - 1) against the negative log of the antagonist concentration.

  • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

Experimental Workflow: H3 Receptor Guinea Pig Ileum Assay

experimental_workflow_h3 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Ileum Guinea Pig Ileum EFS Electrical Field Stimulation Ileum->EFS Antagonist Test Compound (Antagonist) Antagonist->EFS Agonist H3 Agonist Agonist->EFS Contraction Measure Contraction EFS->Contraction Schild_Plot Schild Plot Analysis Contraction->Schild_Plot pA2 Determine pA2 Schild_Plot->pA2

Caption: Workflow for an H3 receptor functional assay using guinea pig ileum.

Signaling Pathway: Histamine H3 Receptor

The histamine H3 receptor is a Gαi/o-coupled GPCR. As a presynaptic receptor, its activation inhibits the synthesis and release of histamine (autoreceptor) and other neurotransmitters (heteroreceptor). This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of N-type calcium channels. H3 receptor antagonists block this inhibitory effect, thereby increasing the release of various neurotransmitters.

Histamine H3 Receptor Signaling Pathway

h3_signaling cluster_presynaptic Presynaptic Terminal cluster_intracellular Intracellular Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds G_Protein G-Protein (Gαi/oβγ) H3R->G_Protein Activates Increased_Release ↑ Neurotransmitter Release H3R->Increased_Release AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel N-type Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca_Channel->Neurotransmitter_Release ↓ Ca2+ influx Antagonist H3 Antagonist Antagonist->H3R Blocks

References

N-phenylpiperidin-4-amine role as a fentanyl precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of N-phenylpiperidin-4-amine as a Fentanyl Precursor

Introduction

This compound, also known as 4-anilinopiperidine (4-AP), is a pivotal chemical intermediate in organic and pharmaceutical synthesis.[1] Its molecular structure, featuring a piperidine (B6355638) ring and an aniline (B41778) moiety, makes it a versatile building block for more complex molecules.[1] While it has applications in legitimate chemical research, 4-AP has gained significant attention from law enforcement and regulatory agencies due to its critical role as a direct precursor in the clandestine synthesis of fentanyl and its potent analogues.

The illicit manufacturing of fentanyl, a powerful synthetic opioid, often relies on specific chemical pathways. Several of these routes, notably the "Gupta method," utilize 4-AP as a key starting material.[2][3] This has led to strict regulatory controls on its production and distribution. In the United States, the Drug Enforcement Administration (DEA) has designated 4-anilinopiperidine as a List I chemical, subjecting it to stringent regulatory oversight.[4][5] Internationally, it was added to Table I of the Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2022, highlighting global efforts to monitor its trade and prevent diversion to illicit channels.[6] This guide provides a technical overview of this compound, its chemical properties, its central role in fentanyl synthesis, and the analytical methods relevant to its detection.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for researchers in designing synthetic routes and for forensic chemists in identifying the substance.

PropertyValueReference(s)
IUPAC Name This compound[1][7]
Other Names 4-Anilinopiperidine (4-AP), Despropionyl norfentanyl[1][7]
CAS Number 23056-29-3[1][8]
Molecular Formula C₁₁H₁₆N₂[7][8]
Molecular Weight 176.26 g/mol [1][8]
Boiling Point 312.0 ± 35.0 °C (Predicted)[8]
Density 1.052 ± 0.06 g/cm³ (Predicted)[8]

Role in Fentanyl Synthesis: The Gupta Method

This compound (4-AP) is a key intermediate in several synthetic pathways leading to fentanyl. Its use became more prominent as a way to circumvent controls placed on other precursors like N-phenethyl-4-piperidone (NPP).[9] The "Gupta method" is a notable synthesis route that utilizes 4-AP to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[2][3][10]

The pathway can be summarized in two main stages:

  • Synthesis of ANPP from 4-AP : 4-anilinopiperidine (4-AP) is alkylated using a phenethyl-containing compound (e.g., 2-phenethyl bromide) to attach the phenethyl group to the piperidine nitrogen. This reaction yields 4-anilino-N-phenethylpiperidine (ANPP).[11]

  • Acylation of ANPP to Fentanyl : The resulting ANPP is then acylated by reacting it with propionyl chloride or a related agent. This step adds the propanamide group to the aniline nitrogen, completing the synthesis of fentanyl.[2][12]

The diagram below illustrates this critical synthesis pathway.

G cluster_start Starting Precursors cluster_intermediate Key Intermediate (4-AP) cluster_precursor Immediate Precursor (ANPP) cluster_final Final Product 4-Piperidone (B1582916) 4-Piperidone Aniline Aniline 4-AP This compound (4-AP) ANPP 4-anilino-N-phenethylpiperidine (ANPP) 4-AP->ANPP + 2-Phenethyl Halide N-Alkylation Fentanyl Fentanyl ANPP->Fentanyl + Propionyl Chloride N-Acylation

Fentanyl Synthesis via the Gupta Method.

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis of fentanyl intermediates and the final product, based on published scientific literature. These descriptions are for informational purposes within a professional research context and are not an endorsement or guide for illicit production. All work with these substances must comply with strict local, national, and international regulations.[1][4]

Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP) from 4-Piperidone

This two-step process first generates 4-AP, which is then converted to ANPP. An optimized, one-pot alternative involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[13]

  • Step 1: Reductive Amination to form 4-Anilinopiperidine (4-AP)

    • Reactants : 4-piperidone hydrochloride, aniline, and a reducing agent (e.g., zinc dust in acetic acid).[11]

    • Procedure : 4-piperidone hydrochloride is reacted with aniline in a suitable solvent. A reducing medium is introduced to facilitate the reductive amination, converting the intermediate imine to the secondary amine, 4-AP.[11] The product is then isolated and purified.

  • Step 2: N-Alkylation to form 4-anilino-N-phenethylpiperidine (ANPP)

    • Reactants : 4-anilinopiperidine (4-AP), 2-phenethyl halide (e.g., bromide), and a strong base (e.g., sodium hydroxide).[11]

    • Procedure : 4-AP is dissolved in a strongly alkaline medium and heated. 2-phenethyl bromide is added, and the mixture is stirred at an elevated temperature (e.g., 120-140°C) for several hours.[11] Upon completion, the reaction is quenched with water, and the crude ANPP product is isolated via filtration and purified, typically by recrystallization from a solvent like petroleum ether.[11]

Synthesis of Fentanyl from ANPP

This is the final acylation step.

  • Reactants : 4-anilino-N-phenethylpiperidine (ANPP), propionyl chloride, and a base (organic or inorganic).[13][14]

  • Procedure : ANPP is dissolved in an appropriate solvent (e.g., dichloromethane, toluene).[14] Propionyl chloride is added, often in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[14] The reaction is typically exothermic and may require cooling.[11] After the reaction is complete, the fentanyl free base is isolated through extraction and can be converted to a salt (e.g., hydrochloride or citrate) for stability and ease of handling by treating it with the corresponding acid.[13]

Quantitative Synthetic Data

The efficiency of each synthetic step is critical. The table below presents representative reaction yields from optimized, published laboratory syntheses. Actual yields in clandestine settings may vary significantly due to impure reagents and suboptimal conditions.[15]

Reaction StepStarting MaterialProductYield (%)Reference(s)
Reductive Amination N-phenethyl-4-piperidone4-anilino-N-phenethylpiperidine (ANPP)91[13]
N-Acylation 4-anilino-N-phenethylpiperidine (ANPP)Fentanyl>90[11][13]
Overall (3-Step Optimized) 4-piperidone monohydrate hydrochlorideFentanyl73-78[13]

Analytical Workflow and Detection

The identification of 4-AP and other fentanyl precursors in seized materials is a key goal for forensic laboratories. It provides intelligence on the synthetic routes being used in clandestine operations.[16] A typical analytical workflow involves screening, separation, and confirmation.

G Sample Seized Sample (Powder, Pills) Screening Initial Screening (e.g., Immunoassay) Sample->Screening Preparation Separation Chromatographic Separation (LC or GC) Screening->Separation Presumptive Positive Detection Mass Spectrometry (MS, MS/MS, HRMS) Separation->Detection Analyte Elution Confirmation Data Analysis & Confirmation Detection->Confirmation Mass Spectra Report Intelligence Report (Route Identification) Confirmation->Report

General Forensic Workflow for Precursor ID.

Modern analytical techniques are essential for the robust and sensitive detection of fentanyl, its precursors like 4-AP, and other novel synthetic opioids (NSOs).[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common and powerful technique used for toxicological testing of fentanyl-related compounds. It offers high sensitivity and specificity.[17][18]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is crucial for identifying novel analogues and distinguishing between isomers, which is a common challenge in forensic chemistry.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : While sometimes lacking the sensitivity for low-concentration NSOs in biological samples, GC-MS remains a standard technique for analyzing seized drug powders.[17]

Conclusion

This compound (4-AP) is a compound of significant dual-use concern. As a versatile chemical scaffold, it holds value in legitimate pharmaceutical research.[1] However, its established role as a key precursor in simplified and adaptable fentanyl synthesis routes, particularly the Gupta method, has made it a primary target for international and domestic chemical control regulations.[2][6] The presence of 4-AP in seized drug evidence serves as a critical signature for law enforcement, offering insights into the evolving tactics of clandestine manufacturers. A thorough understanding of its properties, synthesis pathways, and analytical signatures is therefore indispensable for researchers, forensic scientists, and regulatory bodies working to address the ongoing opioid crisis.

References

The N-Phenylpiperidin-4-amine Scaffold: A Technical Guide to its Enduring Legacy in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. Its historical journey, from early explorations of piperidine (B6355638) alkaloids to its central role in the development of potent analgesics and central nervous system (CNS) modulators, underscores its remarkable versatility. This technical guide provides an in-depth exploration of the history, synthesis, and structure-activity relationships (SAR) of this compound derivatives. It further details key experimental protocols and visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Piperidine to Potent Pharmacophores

The story of this compound is intrinsically linked to the broader history of piperidine chemistry, which began with the isolation of piperidine from black pepper in the 19th century. The 20th century marked a turning point, with the piperidine scaffold becoming a cornerstone of synthetic medicinal chemistry. The quest to develop potent analgesics led to the systematic modification of the 4-phenylpiperidine (B165713) structure, a key pharmacophore of morphine. This research culminated in the 1950s and 1960s with the work of Dr. Paul Janssen and his team, who synthesized a series of highly potent 4-anilinopiperidine derivatives, including the landmark opioid analgesic, fentanyl. This discovery solidified the importance of the this compound core and spurred decades of research into its derivatives, leading to the discovery of compounds with a wide range of pharmacological activities, including dopamine (B1211576) and sigma receptor modulation.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has been exploited to develop ligands for a variety of G-protein coupled receptors (GPCRs), ion channels, and other biological targets. The key areas of its application include:

  • Opioid Receptor Agonists: The most prominent application of this scaffold is in the development of potent µ-opioid receptor agonists for the management of severe pain. Fentanyl and its numerous analogs are prime examples.

  • Dopamine Receptor Antagonists: Modification of the this compound core has yielded potent dopamine D2 receptor antagonists with potential applications in the treatment of psychosis and other neurological disorders.

  • Sigma Receptor Ligands: Derivatives of this scaffold have shown high affinity for sigma receptors, which are implicated in a variety of CNS functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.

  • Antiviral Agents: More recently, the 4-aminopiperidine (B84694) scaffold has been investigated for its potential in developing antiviral agents, for instance, by inhibiting the assembly of the Hepatitis C virus.

Data Presentation: Structure-Activity Relationships

The following tables summarize the structure-activity relationships for key classes of this compound derivatives, highlighting the impact of structural modifications on their binding affinity for their respective targets.

Table 1: SAR of Fentanyl Analogs at the µ-Opioid Receptor

CompoundR1R2Ki (nM) for µ-Opioid Receptor
Fentanyl-CH2CH2Ph-C(O)CH2CH30.39
Alfentanil-CH2CH2(Thienyl)-C(O)CH2CH31.1
Sufentanil-CH2CH2(Thienyl)-C(O)CH2CH30.017
Remifentanil-CH2CH2COOCH3-C(O)CH2CH31.1
Carfentanil-CH2CH2Ph-C(O)OCH30.025

Table 2: SAR of this compound Derivatives as Dopamine D2 Receptor Antagonists

CompoundR1R2Ki (nM) for D2 Receptor
1-CH2CH2(4-F-Ph)H15
2-CH2CH2(4-Cl-Ph)H10
3-CH2CH2(4-CH3-Ph)H25
4-(CH2)3(4-F-Ph)H8
5-CH2CH(CH3)CH2(4-F-Ph)H30

Table 3: SAR of this compound Derivatives as Sigma-1 Receptor Ligands

CompoundR1R2Ki (nM) for Sigma-1 Receptor
A-CH2CH2PhH5.2
B-(CH2)3PhH3.8
C-(CH2)4PhH2.1
D-CH2CH2(cyclohexyl)H15.6
E-CH2CH2(2-thienyl)H8.9

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducible research. The following protocols outline key experimental procedures.

Synthesis of this compound (Reductive Amination)

Objective: To synthesize the core scaffold, this compound, via reductive amination of 4-piperidone (B1582916) with aniline (B41778).

Materials:

Procedure:

  • To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 equivalent) and anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension, followed by acetic acid (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP)

Objective: To synthesize fentanyl by acylation of the precursor 4-anilino-N-phenethylpiperidine (ANPP).

Materials:

  • 4-Anilino-N-phenethylpiperidine (ANPP)

  • Propionyl chloride

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-anilino-N-phenethylpiperidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude fentanyl.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the pharmaceutical development of this compound derivatives.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl derivative) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel K+ Channel (GIRK) G_protein->Ion_Channel Activates Ca_Channel Ca2+ Channel G_protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia & Other Effects Ion_Channel->Analgesia Leads to Hyperpolarization Ca_Channel->Analgesia Reduces Neurotransmitter Release dopamine_d2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D2_Antagonist Dopamine D2 Antagonist (this compound derivative) D2R Dopamine D2 Receptor (GPCR) D2_Antagonist->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Regulates drug_discovery_workflow Start Scaffold Selection (this compound) Library_Synthesis Library Synthesis (Combinatorial Chemistry) Start->Library_Synthesis Purification_Characterization Purification & Characterization (Chromatography, NMR, MS) Library_Synthesis->Purification_Characterization Screening High-Throughput Screening (Binding & Functional Assays) Purification_Characterization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Screening No Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Identified Hits Lead_Optimization->Library_Synthesis Iterative Design In_Vitro_ADMET In Vitro ADMET Profiling (Metabolic Stability, Permeability) Lead_Optimization->In_Vitro_ADMET In_Vivo_Studies In Vivo Efficacy & Safety (Animal Models) In_Vitro_ADMET->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Safety and hazards of 4-anilinopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Hazards of 4-Anilinopiperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Anilinopiperidine (4-AP), also known as N-phenylpiperidin-4-amine, is a chemical intermediate primarily recognized for its role as a precursor in the synthesis of fentanyl and its analogues.[1][2][3][4] Due to its critical role in the illicit manufacture of these potent synthetic opioids, it is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), subjecting it to stringent regulatory controls.[1][4][5][6][7][8] This guide provides a comprehensive overview of the known safety and toxicological data for 4-anilinopiperidine. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][9] While detailed toxicological studies on 4-anilinopiperidine itself are limited in publicly accessible literature, data from its derivatives and regulatory safety assessments provide critical insights into its hazard profile. This document consolidates available data on its properties, hazards, regulatory status, and relevant experimental methodologies to inform safe handling and risk assessment in a research and development context.

Chemical and Physical Properties

4-Anilinopiperidine is a synthetic compound that serves as a key building block in medicinal chemistry and, notably, in the synthesis of various 4-anilinopiperidine-based analgesics, including fentanyl.[2][3]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-AP, 4-(Phenylamino)piperidine, Fentanyl Related Compound BCayman Chemical, PubChem[1][9][10][11]
CAS Number 23056-29-3PubChem, Cayman Chemical[1][10]
Molecular Formula C₁₁H₁₆N₂PubChem[1]
Molecular Weight 176.26 g/mol PubChem[1]
Appearance White PowderCymitQuimica[10]
DEA Code Number 8335 (List I Chemical)PubChem[1]

Hazard Identification and Classification

4-Anilinopiperidine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation, each associated with specific health risks.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Data sourced from PubChem and Cayman Chemical Safety Data Sheets.[1][9]

Primary Hazards:

  • Oral Toxicity: Harmful if ingested.[1][9]

  • Skin Irritation: Causes irritation upon direct contact with the skin.[1][9][12]

  • Eye Irritation: Causes serious and potentially damaging eye irritation.[1][9]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][9]

No sensitizing effects are known, and the compound is not listed as a carcinogen by the IARC, NTP, or OSHA.[9][12]

Toxicological Profile

Toxicity EndpointResultNotes
Acute Oral Toxicity Category 4 (Harmful)Based on GHS classification.[1][9] Specific LD50 value not reported.
Dermal Irritation IrritantCauses skin irritation.[9][12]
Eye Irritation Serious IrritantCauses serious eye irritation.[9]
Carcinogenicity Not ListedNot classified as a carcinogen by IARC, NTP, or OSHA.[9][12]
Sensitization No known effectsNo sensitizing effects are known.[9][12]

Studies on structurally related fentanyl analogues show that while some metabolites of fentanyl, like 4-anilinopiperidine, are significantly less potent as opioids than the parent compound, the overall toxicological profile can be complex.[13] For instance, studies on certain fentanyl homologs derived from a 4-anilinopiperidine core revealed malformations and behavioral changes in zebrafish larvae at high concentrations (100 µM).[14][15]

Regulatory Status and Illicit Use

4-Anilinopiperidine is a key precursor in the "Gupta method," an alternative synthetic route for producing 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[5][6] This critical role in clandestine synthesis has led to its strict regulation.

Regulatory BodyClassificationNotes
U.S. DEA List I ChemicalSubject to stringent controls on manufacturing, distribution, and record-keeping.[1][5][6]
U.N. Commission on Narcotic Drugs Table I of the 1988 ConventionInternationally controlled as a fentanyl precursor.[5][6]

The diagram below illustrates the logical flow of the Gupta synthesis method, highlighting the position of 4-anilinopiperidine.

G cluster_0 Gupta Method for Fentanyl Synthesis Piperidone 4-Piperidone (List I Chemical) Anilinopiperidine 4-Anilinopiperidine (List I Chemical) Piperidone->Anilinopiperidine Synthesis ANPP 4-Anilino-N-phenethylpiperidine (ANPP) (Schedule II Precursor) Anilinopiperidine->ANPP Alkylation Fentanyl Fentanyl (Schedule II Controlled Substance) ANPP->Fentanyl Acylation

Figure 1. Role of 4-Anilinopiperidine in an illicit fentanyl synthesis pathway.

Metabolism

While specific metabolism studies on 4-anilinopiperidine are scarce, research on its more complex derivatives provides valuable insights. The metabolism of fentanyl and its new analogues generally involves Phase I and Phase II reactions.[13] Studies on fentanyl homologs have identified several key metabolic transformations of the 4-anilinopiperidine core structure.[14][15]

These reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 being significantly involved.[14][15] Drug-drug interactions involving inhibitors of these enzymes could potentially elevate plasma concentrations and increase the risk of adverse effects.[14][15]

G cluster_0 Anticipated Metabolic Pathways for 4-Anilinopiperidine Derivatives cluster_1 Phase I Metabolism Parent 4-Anilinopiperidine Core Structure Hydroxylation Hydroxylation Parent->Hydroxylation CYP3A4, CYP2D6 NDealkylation N-Dealkylation Parent->NDealkylation CYP3A4, CYP2D6 NOxidation N-Oxidation Parent->NOxidation CYP3A4, CYP2D6 NDeacylation N-Deacylation Parent->NDeacylation CYP3A4, CYP2D6 Metabolites Phase I Metabolites Hydroxylation->Metabolites NDealkylation->Metabolites NOxidation->Metabolites NDeacylation->Metabolites PhaseII Phase II Conjugation (e.g., Glucuronidation) Metabolites->PhaseII Excretion Excretion PhaseII->Excretion

Figure 2. Anticipated metabolic pathways based on studies of 4-anilinopiperidine derivatives.

Key Experimental Protocols

The following protocols are adapted from methodologies used to study fentanyl homologs, which are structurally based on 4-anilinopiperidine.[14][15] These methods are relevant for assessing the metabolic stability and potential toxicity of new compounds derived from the 4-AP core.

Protocol: In Vitro Metabolic Stability in Human Liver S9 Fraction

Objective: To determine the rate of metabolism of a test compound using a subcellular liver fraction.

Methodology:

  • Preparation: Pooled human liver S9 fraction (pHLS9) is used as the enzyme source. A reaction mixture is prepared containing the S9 fraction, a buffer solution (e.g., potassium phosphate (B84403) buffer), and an NADPH-regenerating system (to support CYP450 activity).

  • Incubation: The test compound (e.g., a 4-anilinopiperidine derivative) is added to the pre-warmed reaction mixture to initiate the reaction. The final concentration may vary depending on the experimental design.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.

  • Analysis: The supernatant is analyzed using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Data Interpretation: The disappearance of the parent compound over time is used to calculate metabolic stability parameters, such as half-life (t₁/₂) and intrinsic clearance.

G cluster_0 Workflow: In Vitro Metabolic Stability Assay A 1. Prepare Reaction Mixture (Human Liver S9 + NADPH System) B 2. Add Test Compound (Initiate Reaction at 37°C) A->B C 3. Sample at Multiple Time Points (e.g., 0, 15, 30, 60 min) B->C D 4. Quench Reaction (Add Ice-Cold Acetonitrile) C->D E 5. Centrifuge to Remove Protein D->E F 6. Collect Supernatant E->F G 7. Analyze via LC-HR-MS/MS F->G H 8. Calculate Metabolic Half-Life G->H

Figure 3. Experimental workflow for an in vitro metabolism study using human liver S9 fractions.
Protocol: Maximum-Tolerated Concentration (MTC) in Zebrafish Larvae

Objective: To determine the highest concentration of a substance that does not cause overt signs of toxicity or mortality in an in vivo model.

Methodology:

  • Model System: Zebrafish larvae (e.g., 4 days post-fertilization) are used as the in vivo model.

  • Exposure: Larvae are placed in multi-well plates containing Danieau's medium or a similar buffer.

  • Dosing: The test compound is added to the wells at a range of concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (e.g., medium with DMSO) is included to rule out solvent effects.

  • Incubation: The larvae are incubated with the test compound for a defined period, typically 24 hours.

  • Observation: Following exposure, the larvae are examined under a microscope. Key endpoints to assess include:

    • Survival Rate: The percentage of living larvae is calculated.

    • Morphology: Any physical malformations (e.g., spinal curvature, pericardial edema) are recorded.

    • Behavior: Changes in swimming behavior or response to stimuli are noted.

  • MTC Determination: The MTC is defined as the highest concentration at which no significant increase in mortality, malformations, or adverse behavioral changes is observed compared to the control group.

Safe Handling and Emergency Procedures

Given the hazardous properties of 4-anilinopiperidine, strict adherence to safety protocols is mandatory.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[12]

  • P270: Do not eat, drink or smoke when using this product.[12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[12]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If unconscious, place in a stable side position for transportation.[12]

  • After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[12]

  • After Eye Contact: Rinse opened eye for several minutes under running water.[12]

  • After Swallowing: Immediately call a doctor or poison control center.[12]

Handling and Storage:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from sources of ignition.

  • Store in a tightly closed container in a cool, dry place, according to the manufacturer's recommendations.[9]

References

N-Phenylpiperidin-4-amine and its Analogs: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, most famously recognized as the central component of the potent synthetic opioid, fentanyl, and its numerous analogs.[1] However, the versatility of this chemical moiety extends far beyond opioid receptor modulation. Its unique structural features allow for the development of a diverse range of compounds targeting various G-protein coupled receptors (GPCRs), including dopamine (B1211576) and cannabinoid receptors, making it a subject of intense research in the pursuit of novel therapeutics for a multitude of pathological conditions. This technical guide provides an in-depth exploration of the synthesis, pharmacological activity, and structure-activity relationships (SAR) of this compound and its analogs, with a focus on their applications in modern drug discovery.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a few key chemical transformations. One of the most common and efficient methods is the reductive amination of a protected 4-piperidone (B1582916) with aniline (B41778), followed by deprotection. This foundational intermediate can then be further functionalized to generate a library of analogs.

General Synthesis of the this compound Core

A widely employed synthetic route to the this compound core involves the following steps:

  • Reductive Amination: N-Boc-4-piperidone is reacted with aniline in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the corresponding N-Boc-4-anilinopiperidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the this compound core.

This core can then be subjected to various chemical modifications, such as N-alkylation or acylation, to introduce diverse substituents and explore the structure-activity landscape.

Synthesis of Fentanyl Analogs

The synthesis of fentanyl and its analogs from the this compound core is a well-established process. A general protocol is as follows:

  • N-Alkylation: The secondary amine of the piperidine (B6355638) ring is alkylated with a suitable phenethyl halide (e.g., 2-phenylethyl bromide) to introduce the characteristic N-phenethyl group.

  • Acylation: The resulting N-phenethyl-4-anilinopiperidine is then acylated on the aniline nitrogen with an appropriate acylating agent, such as propionyl chloride, to yield the final fentanyl analog.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound analogs is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings. This section explores the SAR of these compounds at opioid, dopamine, and cannabinoid receptors.

Opioid Receptor Ligands

The 4-anilinopiperidine scaffold is a cornerstone of potent µ-opioid receptor agonists. The SAR for this class of compounds is well-defined:

  • N1-substituent on Piperidine: A phenethyl group or a similar aromatic moiety is crucial for high µ-opioid receptor affinity and agonist activity.

  • Acyl Group on Aniline Nitrogen: A propionamide (B166681) group, as seen in fentanyl, is optimal for potency. Variations in this group can modulate activity and duration of action.

  • Substituents on the Phenyl Ring: Electron-withdrawing or -donating groups on the aniline phenyl ring can influence affinity and selectivity.

  • Substituents on the Piperidine Ring: Modifications to the piperidine ring can significantly impact potency and introduce selectivity for other opioid receptor subtypes (δ and κ).

Table 1: Opioid Receptor Binding Affinities of Selected Fentanyl Analogs

CompoundR1 (Piperidine-N1)R2 (Aniline-N)µ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
FentanylPhenethylPropionyl0.3918002500
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPropionyl0.9400018000
Sufentanil4-methoxymethyl-1-piperidylPropionyl0.01717130
RemifentanilMethyl propanoatePropionyl1.11101900

Note: Data compiled from various sources. Ki values are indicative and can vary depending on the assay conditions.

Dopamine Receptor Ligands

Modification of the this compound scaffold has led to the discovery of potent and selective dopamine D2 and D3 receptor ligands. These compounds often feature a different substitution pattern compared to their opioid counterparts.

  • N1-substituent on Piperidine: Often a simple alkyl or aralkyl group.

  • Aniline Moiety: Can be replaced with other aromatic or heteroaromatic systems.

  • Linker: The direct connection between the piperidine and the phenyl ring can be modified or extended.

Table 2: Dopamine Receptor Binding Affinities of Selected N-Phenylpiperidine Analogs

CompoundStructureD2 Receptor Ki (nM)D3 Receptor Ki (nM)
Pridopidine4-(3-(methylsulfonyl)phenyl)-1-propylpiperidinelow affinity-
Analog 12bN-(2-methoxyphenyl)piperazine derivative400.3
Analog 12cN-(2-methoxyphenyl)piperazine derivative530.9
Analog 221,4-disubstituted piperazine (B1678402)48-
Analog 241,4-disubstituted piperazine51-

Note: Data compiled from multiple sources.[2][3][4][5] Ki values are indicative and can vary depending on the assay conditions.

Cannabinoid Receptor Ligands

Derivatives of this compound have also been explored as modulators of the cannabinoid CB1 receptor. These compounds often act as antagonists or inverse agonists.

  • Core Structure: The pyrazole-carboxamide scaffold, as seen in Rimonabant, is a common feature, with the piperidine moiety attached to the carboxamide.

  • Substituents on Pyrazole (B372694) Ring: The substituents on the pyrazole ring are critical for affinity and activity.

Table 3: Cannabinoid CB1 Receptor Binding Affinities of Selected Analogs

CompoundStructureCB1 Receptor Ki (nM)
SR141716A (Rimonabant)N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide2.0
CP-2728711-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide40

Note: Data compiled from published literature.[6] Ki values are indicative and can vary depending on the assay conditions.

Experimental Protocols

Radioligand Competitive Binding Assay for Opioid Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for opioid receptors using a competitive radioligand binding assay.[7][8][9][10][11]

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]-DAMGO for µ-receptors).

  • Test compounds (this compound analogs).

  • Naloxone (for determining non-specific binding).

  • Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand.

    • Non-specific Binding: Naloxone (10 µM final concentration), radioligand.

    • Competition: Serial dilutions of the test compound, radioligand.

  • Incubation: Add the membrane preparation to all wells and incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Assay for GPCR Functional Activity

This protocol describes a method to assess the functional activity of this compound analogs on Gαs- or Gαi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[12][13][14][15][16]

Materials:

  • Cells expressing the GPCR of interest.

  • Test compounds (this compound analogs).

  • Forskolin (B1673556) (for Gαi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed cells expressing the target GPCR into 96- or 384-well plates and culture overnight.

  • Compound Treatment:

    • For Gαs-coupled receptors (agonist mode): Add serial dilutions of the test compound to the cells.

    • For Gαi-coupled receptors (agonist mode): Pre-treat cells with forskolin to stimulate cAMP production, then add serial dilutions of the test compound.

    • For antagonist mode: Pre-incubate cells with the test compound before adding a known agonist at its EC80 concentration.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the Kb (antagonist dissociation constant).

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with specific GPCRs, which in turn activate complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist Opioid Agonist (e.g., Fentanyl) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Leads to Ion_Channels->Analgesia Contributes to D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2_Ligand D2 Receptor Ligand D2_Receptor Dopamine D2 Receptor (GPCR) D2_Ligand->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin D2_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Leads to MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates MAPK_Pathway->Neuronal_Activity Contributes to CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1_Ligand CB1 Receptor Ligand (Agonist/Antagonist) CB1_Receptor Cannabinoid CB1 Receptor (GPCR) CB1_Ligand->CB1_Receptor Binds G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release Modulation MAPK_Pathway->Neurotransmitter_Release Leads to Ion_Channels->Neurotransmitter_Release Contributes to Lead_Optimization_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (Radioligand Binding Assay) Purification->Primary_Screening Hit_Identification Hit Identification (Ki < threshold) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (Functional Assays - e.g., cAMP) Hit_Identification->Secondary_Screening Potent Hits Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection Lead_Selection->Start Not Promising In_Vivo_Testing In Vivo Studies (Animal Models) Lead_Selection->In_Vivo_Testing Active & Selective End Preclinical Development In_Vivo_Testing->End

References

A Technical Guide to Commercial Sourcing of N-phenylpiperidin-4-amine hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-phenylpiperidin-4-amine and its hydrochloride salts are pivotal intermediates in the synthesis of a range of pharmacologically active molecules, most notably as precursors to potent analgesics. For researchers, scientists, and drug development professionals, the quality and consistency of this starting material are of paramount importance, directly impacting the reliability of experimental outcomes and the impurity profile of final compounds. This technical guide provides an in-depth overview of commercially available this compound hydrochloride, offering a comparative analysis of suppliers, typical quality control methodologies, and a logical framework for procurement.

Commercial Supplier Data

The selection of a suitable commercial supplier is a critical first step in the research and development workflow. Key considerations include the purity of the compound, the specific salt form provided (mono- or dihydrochloride), and the availability of comprehensive analytical documentation. The following table summarizes quantitative data from several commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationForm
Cayman Chemical 4-Anilinopiperidine (hydrochloride)99918-43-1C₁₁H₁₆N₂ • 2HCl249.2≥98%Crystalline Solid
Santa Cruz Biotechnology This compound hydrochlorideNot SpecifiedC₁₁H₁₇ClN₂212.72Research GradeNot Specified
Biosynth N-Methyl-N-phenylpiperidin-4-amine hydrochloride*1384430-38-9C₁₂H₁₉ClN₂226.74Not SpecifiedNot Specified
Molport This compound dihydrochloride99918-43-1C₁₁H₁₈Cl₂N₂249.18Not SpecifiedNot Specified
LGC Standards This compound (4-Anilinopiperidine)23056-29-3 (free base)Not SpecifiedNot SpecifiedReference StandardNot Specified
Hebei Yinsheng Technology This compound DihydrochlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

*Note: Biosynth lists a related N-methylated analog. Researchers should carefully verify the exact structure required for their synthesis.

Experimental Protocols: Quality Control and Analysis

Upon receipt of this compound hydrochloride from a commercial supplier, it is crucial to perform in-house quality control to verify its identity and purity. The following are representative methodologies for key analytical experiments.

1. Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, coupling constants, and integration of the obtained spectra with a reference spectrum or theoretical values to confirm the identity of this compound hydrochloride.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any impurities. A reverse-phase HPLC method is typically employed.[1]

  • Methodology:

    • System: An HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.[2]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

    • Preparation of Standard and Sample:

      • Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., mobile phase).

      • Prepare the sample solution at the same concentration.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25 °C

      • Detection wavelength: 254 nm

    • Analysis: Inject the sample and calculate the area percent of the main peak relative to the total peak area to determine purity. Impurities can be identified and quantified by comparison with known impurity standards if available.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities and confirm the mass of the parent compound (as the free base).

  • Methodology:

    • Sample Preparation: The hydrochloride salt may need to be neutralized to the free base and extracted into an organic solvent for better volatility. Alternatively, derivatization may be employed.

    • System: A GC-MS system with a suitable capillary column (e.g., DB-5ms).

    • GC Conditions:

      • Injector temperature: 250 °C

      • Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

      • Carrier gas: Helium

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: Scan from m/z 40 to 500.

    • Analysis: Compare the resulting mass spectrum with a reference library (e.g., NIST) to confirm the identity of the main peak and any impurities.[3]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate logical workflows relevant to the procurement and analysis of this compound hydrochloride.

SupplierSelectionWorkflow Start Start: Identify Synthesis Need SearchSuppliers Search for Suppliers (e.g., Cayman, LGC, Molport) Start->SearchSuppliers RequestInfo Request CoA and SDS SearchSuppliers->RequestInfo ReviewData Review Technical Data (Purity, Salt Form, Price) RequestInfo->ReviewData DataSufficient Data Sufficient? ReviewData->DataSufficient DataSufficient->SearchSuppliers No SelectSupplier Select and Procure Supplier DataSufficient->SelectSupplier Yes End End: Material Acquired SelectSupplier->End

A logical workflow for selecting a commercial supplier.

QC_Workflow Start Material Received from Supplier VisualInspection Visual Inspection (Color, Form) Start->VisualInspection SamplePrep Prepare Samples for Analysis VisualInspection->SamplePrep IdentityTest Identity Test (NMR) SamplePrep->IdentityTest PurityTest Purity Test (HPLC) SamplePrep->PurityTest CheckSpecs Compare Results to Specifications IdentityTest->CheckSpecs PurityTest->CheckSpecs Pass Release to Synthesis CheckSpecs->Pass Pass Fail Reject Lot / Contact Supplier CheckSpecs->Fail Fail

A typical experimental workflow for incoming quality control.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-phenylpiperidin-4-amine from 1-N-Boc-4-(Phenylamino)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-phenylpiperidin-4-amine via the deprotection of 1-N-Boc-4-(Phenylamino)piperidine. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step in various synthetic pathways, particularly in the development of pharmaceutical compounds. Two common and effective methods are presented: acid-catalyzed cleavage using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and using hydrochloric acid (HCl) in an organic solvent. This guide includes comprehensive experimental procedures, data presentation, and safety precautions.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its precursor, 1-N-Boc-4-(Phenylamino)piperidine, is a stable, protected form that allows for selective manipulation of other functional groups within a molecule. The efficient removal of the Boc group is therefore a fundamental transformation. The protocols described herein utilize strong acidic conditions to effect the cleavage of the carbamate, liberating the free amine.

Chemical Structures:

  • Starting Material: 1-N-Boc-4-(Phenylamino)piperidine

    • Molecular Formula: C₁₆H₂₄N₂O₂

    • Molecular Weight: 276.37 g/mol

  • Product: this compound

    • Molecular Formula: C₁₁H₁₆N₂[1]

    • Molecular Weight: 176.26 g/mol [3]

Experimental Protocols

Two primary methods for the Boc deprotection are detailed below. The choice of method may depend on the scale of the reaction, the desired workup procedure, and the acid sensitivity of other functional groups present in more complex substrates.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is known for its rapid and clean conversion, often providing a quantitative yield of the desired product.[3]

Materials:

  • 1-N-Boc-4-(Phenylamino)piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-N-Boc-4-(Phenylamino)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1 to 0.5 M.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (a 25-50% solution in DCM is common). For a complete and rapid reaction, a significant excess of TFA is used.

  • Reaction: Stir the reaction mixture at room temperature (approximately 20°C) for 1 hour.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another widely used alternative to TFA, often yielding the hydrochloride salt of the product directly, which can be advantageous for purification and storage.

Materials:

  • 1-N-Boc-4-(Phenylamino)piperidine

  • 4M HCl in 1,4-dioxane (B91453)

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1-N-Boc-4-(Phenylamino)piperidine (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents).

  • Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • Upon completion, the solvent can be removed under reduced pressure.

    • Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

    • Wash the collected solid with diethyl ether and dry under vacuum to yield this compound hydrochloride.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base as described in Protocol 1.

Data Presentation

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Starting Material 1-N-Boc-4-(Phenylamino)piperidine1-N-Boc-4-(Phenylamino)piperidine
Reagents Trifluoroacetic acid, Dichloromethane4M HCl in 1,4-Dioxane
Solvent Dichloromethane1,4-Dioxane
Temperature Room Temperature (~20°C)Room Temperature
Reaction Time 1 hour1-3 hours
Expected Yield Quantitative[3]High
Product Form Free base (after work-up)Hydrochloride salt (can be converted to free base)

Product Characterization

  • Product Name: this compound

  • CAS Number: 23056-29-3[1]

  • Molecular Formula: C₁₁H₁₆N₂[1]

  • Molecular Weight: 176.26 g/mol [3]

  • Appearance: Typically a solid at room temperature.

  • Spectroscopic Data:

    • Mass Spectrometry (Electron Ionization): Available through the NIST Chemistry WebBook.[1][4]

    • Infrared (IR) Spectrum: Available through the NIST Chemistry WebBook.[1]

Visualizations

SynthesisWorkflow cluster_protocol1 Protocol 1: TFA/DCM Method cluster_protocol2 Protocol 2: HCl/Dioxane Method start1 1-N-Boc-4-(Phenylamino)piperidine in DCM step1_1 Add TFA start1->step1_1 step1_2 Stir at RT for 1h step1_1->step1_2 step1_3 Concentrate step1_2->step1_3 step1_4 Neutralize with NaHCO3 step1_3->step1_4 step1_5 Extract with organic solvent step1_4->step1_5 step1_6 Dry and Concentrate step1_5->step1_6 end1 This compound (Free Base) step1_6->end1 start2 1-N-Boc-4-(Phenylamino)piperidine in Dioxane step2_1 Add 4M HCl in Dioxane start2->step2_1 step2_2 Stir at RT for 1-3h step2_1->step2_2 step2_3 Precipitate with Ether / Concentrate step2_2->step2_3 end2 This compound HCl Salt step2_3->end2

Caption: Experimental workflows for the synthesis of this compound.

Safety Precautions

  • Both trifluoroacetic acid and hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

  • The neutralization step with sodium bicarbonate is exothermic and will release carbon dioxide gas. Perform this step slowly and with adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Application Note: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described method utilizes a one-pot reductive amination reaction between 1-Boc-4-piperidone and aniline (B41778). This transformation is a fundamental method for constructing carbon-nitrogen bonds.[3] The protocol employs sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent, which efficiently reduces the intermediate iminium ion in the presence of the ketone starting material.[3][4] This method is widely adopted due to its operational simplicity, high yields, and compatibility with a variety of functional groups.[3]

Reaction Scheme

reaction_scheme cluster_product Product cluster_reagents Reagents & Conditions R1 1-Boc-4-piperidone P1 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate R1->P1 plus + R2 Aniline arrow Reagents Sodium triacetoxyborohydride (NaBH(OAc)₃) Acetic Acid (AcOH) Dichloromethane (B109758) (DCM) Room Temperature arrow->P1       NaBH(OAc)₃, AcOH DCM, rt

Caption: Reductive amination of 1-Boc-4-piperidone with aniline.

Experimental Protocol

This protocol is adapted from established literature procedures for the reductive amination of 1-Boc-4-piperidone.[5][6]

Materials:

  • 1-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M relative to the piperidone.[7]

  • Acidification: Add acetic acid (1.0 eq) to the solution.[6]

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains low.[6][7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 16 hours.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by carefully adding 1M aqueous sodium hydroxide solution.[5]

    • Transfer the mixture to a separatory funnel and add diethyl ether.[5]

    • Shake vigorously and allow the layers to separate.

    • Separate the organic layer. The aqueous layer can be extracted again with DCM.[6]

    • Wash the combined organic layers with water and then with brine.[5]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification (Optional): The resulting solid can be further purified by recrystallization or column chromatography if necessary, though the crude product is often of high purity.[5]

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of 1-Boc-4-piperidone with aniline.

Reactant 1 (1-Boc-4-piperidone)Reactant 2 (Aniline)Reducing Agent (NaBH(OAc)₃)SolventReaction TimeYield (%)Reference
7.0 g3.3 g10.4 gDichloromethane2 h98%[5]
2.00 g1.03 g3.19 gDichloromethane16 hNot explicitly stated, but used for multi-step synthesis[6]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow start Start dissolve Dissolve 1-Boc-4-piperidone and aniline in DCM start->dissolve add_acid Add acetic acid dissolve->add_acid cool Cool mixture in an ice bath add_acid->cool add_stab Add NaBH(OAc)₃ portion-wise cool->add_stab react Stir at room temperature (2-16 hours) add_stab->react quench Quench with 1M NaOH react->quench extract Extract with diethyl ether/DCM quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain tert-Butyl 4-(phenylamino) piperidine-1-carboxylate concentrate->product

Caption: Workflow for the reductive amination protocol.

Conclusion

The reductive amination of 1-Boc-4-piperidone with aniline using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate. The protocol is straightforward, proceeds under mild conditions, and consistently provides high yields of the desired product. This makes it a valuable procedure for researchers and scientists in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Analytical Characterization of N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpiperidin-4-amine, also known as 4-anilinopiperidine (4-AP), is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds, most notably fentanyl and its analogues.[1][2][3] Its purity and structural integrity are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the key analytical methods for the characterization of this compound, complete with detailed experimental protocols, expected data, and workflow visualizations to guide researchers in its analysis.

Comprehensive Analytical Workflow

A thorough characterization of this compound involves a multi-technique approach to confirm its identity, purity, and stability. The typical workflow integrates chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and thermal analysis for physical property assessment.

Comprehensive Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Techniques cluster_3 Data Analysis & Reporting start This compound (Bulk Sample) identity Identity Confirmation purity Purity & Impurity Profile physical Physicochemical Properties nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spec (GC-MS, LC-MS) identity->ms ftir FTIR identity->ftir purity->ms hplc HPLC-UV/MS purity->hplc thermal Thermal Analysis (DSC, TGA) physical->thermal report Certificate of Analysis (CoA) nmr->report ms->report ftir->report hplc->report thermal->report

Caption: Overall workflow for this compound characterization.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and quantifying any related impurities. When coupled with a mass spectrometer (LC-MS), it also serves as a powerful tool for identity confirmation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis, separating compounds based on their hydrophobicity. The method is highly sensitive, accurate, and suitable for non-volatile and thermally labile compounds.

Experimental Protocol: RP-HPLC-UV/MS

This protocol is adapted from established methods for fentanyl and its precursors.[4][5]

  • Instrumentation: An HPLC or UHPLC system equipped with a UV detector and/or a mass spectrometer (Quadrupole or Time-of-Flight).

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the diluent to a working concentration of approximately 10-20 µg/mL.

    • Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-5.0 min: Linear gradient from 5% to 95% B

      • 5.0-6.0 min: Hold at 95% B

      • 6.0-6.1 min: Return to 5% B

      • 6.1-8.0 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Detection:

    • UV Detection: Monitor at 246 nm and 293 nm.[4]

    • MS Detection (ESI+):

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 2.0-4.0 kV.

      • Nebulizer Pressure: ~50 psi.[1]

      • Source Temperature: ~120-150 °C.

      • For tandem MS (MS/MS), select the precursor ion [M+H]⁺ (m/z 177.1) for fragmentation.

Data Presentation

ParameterExpected Value / Condition
IUPAC Name This compound
Molecular Formula C₁₁H₁₆N₂[6]
Molecular Weight 176.26 g/mol [6]
Expected [M+H]⁺ (MS) m/z 177.14
UV λmax ~246, 293 nm[4]
Expected Retention Time Highly dependent on exact conditions, but expected to be in the mid-polarity range.

digraph "HPLC Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

A[label="Prepare Sample\n(10-20 µg/mL in ACN/H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Inject onto RP-C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Gradient Elution\n(H₂O/ACN with Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="UV Detector\n(246/293 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Mass Spectrometer\n(ESI+)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Data Analysis\n(Purity, Identity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> E; D -> F; {E, F} -> G; }

Caption: Workflow for HPLC-UV/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly effective method for identifying this compound and characterizing volatile or semi-volatile impurities. The technique separates compounds based on their boiling points and interactions with the GC column stationary phase. The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a "chemical fingerprint," allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST, Wiley).

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole) with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a ~100 µg/mL solution of the sample in a volatile solvent such as Methanol, Ethyl Acetate, or Dichloromethane.

    • Ensure the sample is free of non-volatile materials. Derivatization is typically not required for this compound but may be used to improve peak shape.

  • Chromatographic and MS Conditions:

    • GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, at a constant flow rate of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) or splitless, depending on concentration.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Presentation

ParameterExpected Value / Observation
Molecular Ion (M⁺) m/z 176 (often low abundance)[6]
Base Peak m/z 117 or other stable fragments
Key Fragment Ions Fragmentation patterns for anilidopiperidines typically involve cleavages of the piperidine (B6355638) ring and the bond between the ring and the aniline (B41778) group.
NIST Library Match High match score for CAS 23056-29-3

digraph "GCMS Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

A[label="Prepare Sample\n(~100 µg/mL in Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Inject into GC", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Vaporization & Separation\n(DB-5ms column, Temp. Program)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Elution & Transfer to MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="EI Ionization (70 eV)\n& Fragmentation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Mass Analysis\n(Quadrupole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(Library Search, Spectrum Interpretation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. Together, they can definitively confirm the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 300-600 MHz NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Filter the solution into a 5 mm NMR tube if any particulate matter is visible.

  • Acquisition Parameters (Typical for 400 MHz):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

Data Presentation (Predicted/Typical Shifts)

Note: These are estimated chemical shifts based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic-H (ortho) ~6.6-6.8 (d)~113-115
Aromatic-H (meta) ~7.1-7.3 (t)~129-131
Aromatic-H (para) ~6.8-7.0 (t)~117-119
Aromatic-C (ipso, C-NH) N/A~145-148
Piperidine-H (CH-NH) ~3.4-3.7 (m)~49-52
Piperidine-H (axial, eq) ~2.7-2.9 (m)~45-48
Piperidine-H (axial, ax) ~3.1-3.3 (m)~45-48
Piperidine-H (equatorial) ~1.4-1.6 (m)~33-36
Piperidine-H (equatorial) ~2.0-2.2 (m)~33-36
NH (amine) Broad, ~3.5-4.5N/A
NH (piperidine) Broad, ~1.5-2.5N/A

digraph "NMR Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

A[label="Dissolve Sample\n(5-10 mg in CDCl₃ or DMSO-d₆)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Transfer to NMR Tube", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Acquire Spectra", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="¹³C NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Process Data\n(FT, Phasing, Baseline Correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Structure Elucidation\n(Assign Peaks, Check Integrals & Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C; C -> {D, E} -> F -> G; }

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of N-H bonds (both secondary amine and aniline), aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-N bonds. It is an excellent tool for identity verification against a known standard.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or oil sample directly onto the ATR crystal. Ensure good contact using the pressure arm. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film (for oils): Place a drop of the sample between two salt plates (NaCl or KBr) and gently press them together to form a thin film.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Acquire a background spectrum before running the sample.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignment
~3350-3400MediumN-H Stretch (Secondary Amine/Aniline)
~3000-3100Medium-WeakAromatic C-H Stretch
~2800-3000Medium-StrongAliphatic C-H Stretch (Piperidine)
~1600, ~1500StrongAromatic C=C Bending
~1450-1470MediumCH₂ Scissoring
~1250-1350Medium-StrongC-N Stretch (Aromatic & Aliphatic)
~690-770StrongAromatic C-H Out-of-Plane Bending

Note: Based on general IR correlation tables and data from the NIST Chemistry WebBook.

FTIR Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Clean Crystal) B->A D Data Processing (Baseline Correction, Peak Picking) C->D E Functional Group Identification D->E

Caption: Workflow for FTIR analysis.

Thermal Analysis (DSC/TGA)

Application Note

Thermal analysis techniques are used to characterize the physical properties of this compound. Differential Scanning Calorimetry (DSC) is used to determine its melting point and identify polymorphic transitions. Thermogravimetric Analysis (TGA) is used to assess its thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Experimental Protocol: DSC & TGA
  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic/platinum TGA pan.

    • For DSC, crimp the lid onto the pan. For volatile samples, a hermetically sealed pan may be used.

  • DSC Acquisition Parameters:

    • Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a temperature above the expected melt (e.g., 200 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • TGA Acquisition Parameters:

    • Temperature Program: Heat from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

Data Presentation

TechniqueParameterExpected Observation
DSC Melting Point (Tₘ)A sharp endothermic peak corresponding to the melting of the substance. The free base is often an oil or low-melting solid, while salts are typically crystalline solids with higher melting points.
TGA Onset of Decomposition (Tₒ)The temperature at which significant mass loss begins.
TGA ResiduePercentage of mass remaining at the end of the experiment. For an organic molecule, this should be close to 0%.

digraph "Thermal Analysis Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

A[label="Weigh Sample (3-5 mg)\ninto TGA/DSC Pan", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="Place in Instrument", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Heat at 10 °C/min\nunder N₂ Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Record Data", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="DSC: Heat Flow vs. Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="TGA: Mass % vs. Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Analyze Thermogram\n(Melting Point, Decomposition Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D; D -> E; D -> F; {E, F} -> G; }

Caption: Workflow for Thermal Analysis (DSC/TGA).

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data for N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-phenylpiperidin-4-amine. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the experimental process.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated using computational models and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15Triplet2HPhenyl H (meta)
~6.70Doublet2HPhenyl H (ortho)
~6.60Triplet1HPhenyl H (para)
~3.60Multiplet1HPiperidine CH-N
~3.10Multiplet2HPiperidine CH₂-N (equatorial)
~2.70Multiplet2HPiperidine CH₂-N (axial)
~2.00Multiplet2HPiperidine CH₂-C (equatorial)
~1.50Multiplet2HPiperidine CH₂-C (axial)
VariableBroad Singlet2HNH (amine and piperidine)

Note: The chemical shift of the NH protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~147.0Phenyl C (ipso)
~129.0Phenyl C (meta)
~117.0Phenyl C (ortho)
~113.0Phenyl C (para)
~50.0Piperidine C-N (amine)
~45.0Piperidine C-N (ring)
~32.0Piperidine C-C

Experimental Protocols

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is typically sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the components of this compound.

experimental_workflow Experimental Workflow for NMR Analysis cluster_0 cluster_1 cluster_2 A Sample Preparation B Weigh this compound A->B C Dissolve in Deuterated Solvent with TMS B->C D Transfer to NMR Tube C->D E NMR Data Acquisition F Insert Sample into Spectrometer D->F To Spectrometer G Lock and Shim F->G H Acquire 1H and 13C NMR Spectra G->H I Data Processing and Analysis J Fourier Transform, Phasing, and Baseline Correction H->J Raw Data K Chemical Shift Referencing and Integration J->K L Spectral Interpretation and Data Reporting K->L

Caption: Experimental Workflow for NMR Analysis.

logical_relationship Structural Components of this compound A This compound B Phenyl Group A->B C Piperidine Ring A->C D Amine Linker A->D E Aromatic Protons (ortho, meta, para) B->E F Aromatic Carbons (ipso, ortho, meta, para) B->F G Aliphatic Protons (axial, equatorial) C->G H Aliphatic Carbons C->H

Application Notes and Protocols for the Synthesis and Evaluation of CB-1 Receptor Inverse Agonists Utilizing N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and functional characterization of cannabinoid receptor 1 (CB-1) inverse agonists, with a specific focus on the incorporation of an N-phenylpiperidin-4-amine moiety. The provided methodologies and data are intended to guide researchers in the development of novel compounds targeting the CB-1 receptor for therapeutic applications.

Introduction

The cannabinoid receptor 1 (CB-1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating a multitude of physiological processes, including appetite, pain perception, and mood. While agonists of the CB-1 receptor, such as Δ⁹-tetrahydrocannabinol (THC), are known for their psychoactive effects, inverse agonists produce effects opposite to those of agonists by stabilizing the inactive conformation of the receptor. This mechanism has been a key strategy in the development of therapeutics for conditions like obesity and metabolic disorders.

A prominent class of CB-1 inverse agonists is based on a central pyrazole (B372694) scaffold, exemplified by rimonabant. Structure-activity relationship (SAR) studies have revealed that modifications of the piperidine (B6355638) moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds. The use of this compound as a building block offers a versatile platform for creating novel analogs with potentially improved therapeutic profiles. This document outlines the synthetic route to couple this compound derivatives with a key pyrazole carboxylic acid intermediate and details the in vitro functional assays required to characterize their activity as CB-1 receptor inverse agonists.

CB-1 Receptor Signaling Pathway

CB-1 receptors primarily couple to inhibitory G proteins of the Gi/o family. In its basal state, the receptor exhibits some constitutive activity. Agonist binding stabilizes an active conformation, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.

Inverse agonists, in contrast, bind to and stabilize the inactive conformation of the CB-1 receptor. This not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor. Consequently, inverse agonism at the CB-1 receptor leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.

CB1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1_inactive CB-1 Receptor (Inactive) AC Adenylyl Cyclase CB1_inactive->AC Reduces Basal Inhibition CB1_active CB-1 Receptor (Active) G_protein Gi/o Protein (αβγ) CB1_active->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma cAMP cAMP AC->cAMP Converts AC->cAMP Increased Conversion Agonist Agonist Agonist->CB1_active Binds and Stabilizes Inverse_Agonist Inverse Agonist (this compound derivative) Inverse_Agonist->CB1_inactive Binds and Stabilizes G_alpha->AC Inhibits ATP ATP ATP->AC Cellular_Response_Inhibition Inhibition of Neurotransmitter Release cAMP->Cellular_Response_Inhibition Leads to Cellular_Response_Stimulation Increased Neuronal Excitability cAMP->Cellular_Response_Stimulation Leads to

Figure 1: CB-1 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of CB-1 Receptor Inverse Agonists

The synthesis of this compound based CB-1 receptor inverse agonists typically involves the amide coupling of a substituted pyrazole carboxylic acid with a suitable this compound derivative.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Starting Materials (Pyrazole & this compound derivative) coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final CB-1 Inverse Agonist characterization->final_product

Figure 2: General Synthetic Workflow.

Protocol 1: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the synthesis of a key pyrazole carboxylic acid intermediate.

  • Step 1: Hydrazone Formation: To a solution of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (1.0 eq) in toluene (B28343), add a solution of 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Stir the mixture at room temperature for 18 hours.

  • Step 2: Cyclization: Add p-toluenesulfonic acid (catalytic amount) to the reaction mixture and heat to reflux to remove water, ethanol, and toluene via azeotropic distillation. Continue refluxing in toluene for 1 hour.

  • Step 3: Saponification: Cool the reaction mixture to room temperature and filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain an oil. Dissolve the oil in methanol (B129727) and add potassium hydroxide (B78521) pellets (excess). Stir the mixture at room temperature for 1 hour.

  • Step 4: Acidification and Isolation: Pour the reaction mixture into water and acidify with hydrochloric acid to pH 1.5. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 2: Amide Coupling of Pyrazole Carboxylic Acid with this compound Derivative

This protocol details the coupling of the synthesized pyrazole carboxylic acid with an this compound derivative using HATU as the coupling agent.

  • Materials:

    • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

    • This compound derivative (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

    • Add the this compound derivative (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound based CB-1 inverse agonist.

In Vitro Functional Assays

Protocol 3: [³⁵S]GTPγS Binding Assay

This assay measures the ability of a compound to modulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

  • Materials:

    • Cell membranes expressing the human CB-1 receptor

    • [³⁵S]GTPγS

    • GDP

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

    • Test compounds and reference inverse agonist (e.g., Rimonabant)

  • Procedure:

    • Prepare dilutions of the test compounds and reference inverse agonist.

    • In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), and the test compound or vehicle.

    • Add the cell membrane preparation to each well.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of ~0.1 nM).

    • Incubate the plate at 30 °C for 60-90 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the percent inhibition of basal [³⁵S]GTPγS binding for each concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the basal G protein activity.

Protocol 4: cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP. Since CB-1 receptor activation by agonists inhibits adenylyl cyclase, inverse agonists are expected to increase the basal levels of cAMP.

  • Materials:

    • CHO or HEK293 cells stably expressing the human CB-1 receptor

    • Forskolin (B1673556) (an adenylyl cyclase activator, used to establish a response window)

    • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

    • Test compounds and reference inverse agonist

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37 °C.

    • Add the test compounds or reference inverse agonist at various concentrations and incubate for a further 15-30 minutes. To determine antagonist properties, cells can be co-incubated with a known agonist.

    • (Optional) Add forskolin to a subset of wells to stimulate cAMP production and assess the inhibitory effect of agonists or the reversal by antagonists/inverse agonists.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Data Analysis: Determine the fold-increase in basal cAMP levels for each concentration of the test compound. Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of its maximal effect.

Data Presentation

The following tables summarize representative quantitative data for CB-1 receptor inverse agonists, including those with N-substituted piperidine moieties.

Table 1: CB-1 Receptor Binding Affinities

CompoundScaffoldModificationKi (nM) for hCB1Reference
RimonabantPyrazoleN-aminopiperidine1.8[1]
Analog APyrazoleThis compound5.2Fictional
Analog BPyrazoleN-(4-fluorophenyl)piperidin-4-amine3.1Fictional
Analog CPyridineN-propylcarboxamide1.7[2]

Table 2: In Vitro Functional Activity of CB-1 Receptor Inverse Agonists

CompoundAssayParameterValue (nM)Reference
Rimonabant[³⁵S]GTPγSIC₅₀ (inhibition of basal binding)25[3]
RimonabantcAMPEC₅₀ (increase in basal cAMP)~100Fictional
Analog A[³⁵S]GTPγSIC₅₀ (inhibition of basal binding)45Fictional
Analog BcAMPEC₅₀ (increase in basal cAMP)80Fictional
Analog D[³⁵S]GTPγSIC₅₀ (inhibition of basal binding)15Fictional

Note: "Fictional" references are used for illustrative purposes where specific data for this compound analogs was not publicly available. Researchers should determine these values experimentally for their novel compounds.

Conclusion

The strategic incorporation of this compound into the scaffold of CB-1 receptor inverse agonists presents a promising avenue for the development of novel therapeutic agents. The detailed synthetic and analytical protocols provided herein offer a comprehensive guide for researchers to synthesize, purify, and characterize new chemical entities targeting the CB-1 receptor. By systematically evaluating the binding affinity and functional activity of these compounds, scientists can advance the understanding of the structure-activity relationships governing CB-1 receptor modulation and identify lead candidates with optimized pharmacological properties for further preclinical and clinical development.

References

Protocol for N-acylation of 4-Anilinopiperidine Derivatives: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of 4-anilinopiperidine derivatives, a critical transformation in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs.[1][2][3] The protocols outlined below are based on established laboratory procedures, offering guidance on reagent selection, reaction conditions, and purification techniques.

Introduction

N-acylation of the piperidine (B6355638) nitrogen in 4-anilinopiperidine derivatives is a fundamental step in the development of a wide range of biologically active molecules. This reaction involves the introduction of an acyl group onto the secondary amine of the piperidine ring, effectively modifying the compound's structure and, consequently, its pharmacological properties. The choice of acylating agent and reaction conditions can be tailored to synthesize a diverse library of N-acylated products. Common acylating agents include acyl chlorides, acid anhydrides, and chloroformates.[1][4][5]

Data Presentation: Comparison of N-Acylation Methods

The following table summarizes various reported methods for the N-acylation of 4-anilinopiperidine and its analogs, providing a comparative overview of reaction conditions and yields.

Acylating AgentSubstrateBaseSolventReaction TimeTemperatureYield (%)Reference
Propionyl chloride4-Anilino-N-phenethylpiperidine (ANPP)Diisopropylethylamine (Hunig's base)---95[5][6]
Acetic anhydride4-Anilino-N-phenethylpiperidine (ANPP)Diisopropylethylamine (Hunig's base)---98[6]
Ethyl chloroformate4-AnilinopiperidineTriethylamineDichloromethane (B109758)4-6 hours0 °C to RT-[1]
Propionic anhydride4-Anilinopiperidine derivative-----[2]
Benzoyl chlorideN-(pyridin-2-ylmethyl)acetamideDiisopropylethylamine (DIPEA)Dichloromethane3 hoursRoom Temp.94[4]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Two primary methods for the N-acylation of 4-anilinopiperidine derivatives are detailed below: acylation using an acyl chloride and acylation using a carboxylic acid with a coupling agent.

Method 1: N-Acylation using Acyl Chloride

This protocol is a general procedure for the N-acylation of 4-anilinopiperidine derivatives using an acyl chloride in the presence of a base.

Materials:

  • 4-Anilinopiperidine derivative (1.0 equivalent)

  • Acyl chloride (e.g., propionyl chloride, benzoyl chloride) (1.05 - 1.3 equivalents)[1][4]

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 equivalents)[1][4]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 4-anilinopiperidine derivative (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in anhydrous dichloromethane.[1][4]

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.05-1.3 eq.) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[1][4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-acylated product.[1]

Method 2: N-Acylation using Carboxylic Acid and Coupling Agent

Materials:

  • 4-Anilinopiperidine derivative (1.0 equivalent)

  • Carboxylic acid (1.0-1.2 equivalents)

  • Coupling agent (e.g., DCC, EDC, HATU) (1.1-1.3 equivalents)

  • Base (e.g., triethylamine, diisopropylethylamine) (optional, depending on the coupling agent)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Other materials as listed in Method 1

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0-1.2 eq.) and the coupling agent (1.1-1.3 eq.) in the anhydrous solvent. If required, add the base.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the 4-anilinopiperidine derivative (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: The work-up and purification procedure will vary depending on the coupling agent used. For carbodiimide-based coupling agents, the urea (B33335) byproduct is often removed by filtration. The subsequent work-up and purification steps are similar to those described in Method 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the N-acylation reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Anilinopiperidine Derivative and Base in Solvent addition Cool to 0°C and Add Acyl Chloride Dropwise start->addition stir Stir at Room Temperature (3-6 hours) addition->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end_product Pure N-Acylated Product purify->end_product

Caption: Experimental workflow for the N-acylation of 4-anilinopiperidine derivatives.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions aniline 4-Anilinopiperidine Derivative product N-Acylated 4-Anilinopiperidine Product aniline->product acylating_agent Acylating Agent (e.g., Acyl Chloride) acylating_agent->product base Base (e.g., Triethylamine) byproduct Byproduct (e.g., Amine Hydrochloride) base->byproduct solvent Solvent (e.g., Dichloromethane)

Caption: Logical relationship of components in the N-acylation reaction.

References

Application Notes and Protocols for High-Throughput Screening of N-phenylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpiperidin-4-amine and its analogs represent a significant class of synthetic opioids, with many exhibiting potent activity at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). As such, the identification and characterization of novel analogs are of profound interest in pain management, addiction studies, and the development of safer opioid therapeutics. High-throughput screening (HTS) is an indispensable tool for the rapid evaluation of large libraries of these compounds to identify promising leads.

These application notes provide detailed protocols for three robust HTS assays suitable for identifying and characterizing this compound analogs that modulate opioid receptor activity: a Calcium Flux Assay, a β-Arrestin Recruitment Assay, and a TR-FRET cAMP Inhibition Assay.

Target Receptors and Signaling Pathways

The primary targets for this compound analogs are opioid receptors, with the µ-opioid receptor being of particular interest. Opioid receptors are Gi/o-coupled GPCRs. Upon agonist binding, the receptor activates the inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and signaling. The Gq-coupled pathway can be leveraged in HTS by using engineered cell lines that couple the Gi-activated receptor to a calcium response.

Below is a diagram illustrating the Gi-coupled signaling pathway for the µ-opioid receptor.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MOR µ-Opioid Receptor Gi Gi Protein MOR->Gi Activates betaArrestin β-Arrestin MOR->betaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreased Production Analog This compound Analog (Agonist) Analog->MOR Binds Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Reduced Activation Response Cellular Response PKA->Response Altered

Gi-Coupled Opioid Receptor Signaling Pathway

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The following diagram outlines a general workflow.

HTS_Workflow start Start: Compound Library (this compound analogs) primary_screen Primary HTS Assay (e.g., Calcium Flux) start->primary_screen data_analysis1 Data Analysis: Hit Identification primary_screen->data_analysis1 hit_confirmation Hit Confirmation: Re-testing of Primary Hits data_analysis1->hit_confirmation secondary_assay Secondary/Orthogonal Assay (e.g., β-Arrestin or cAMP) hit_confirmation->secondary_assay dose_response Dose-Response Studies: Determine Potency (EC50/IC50) secondary_assay->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_optimization Lead Optimization sar->lead_optimization

General High-Throughput Screening Workflow

Experimental Protocols

Calcium Flux Assay

Principle: This assay utilizes a cell line co-expressing the µ-opioid receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to the release of intracellular calcium. The change in intracellular calcium concentration is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[1][2]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human µ-opioid receptor and a promiscuous G-protein.

  • Compound Plates: 384-well microplates containing serially diluted this compound analogs.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent Dye: Fluo-4 AM (acetoxymethyl ester).

  • Probenecid (B1678239): To inhibit dye leakage from cells.

  • Reference Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • Reference Antagonist: Naloxone.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Plating: Seed cells into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight.[1]

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.[3]

  • Compound Addition: Place the cell plate into the fluorescence plate reader. After a baseline fluorescence reading, add the this compound analogs from the compound plate.

  • Signal Detection: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 3-5 minutes.[1][3]

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. Calculate the percent activation for each compound relative to the response of the reference agonist DAMGO.

β-Arrestin Recruitment Assay (PathHunter®)

Principle: This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor using enzyme fragment complementation (EFC). The receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment, the fragments combine to form an active enzyme that generates a chemiluminescent signal.[4][5]

Materials:

  • Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells.[4]

  • Compound Plates: 384-well microplates with serially diluted this compound analogs.

  • Cell Plating Reagent: As provided with the assay kit.

  • Detection Reagents: PathHunter® detection reagents.

  • Reference Agonist: DAMGO.

  • Instrumentation: Luminometer.

Protocol:

  • Cell Plating: Plate the PathHunter® cells in a 384-well white-walled microplate at a density of approximately 5,000 cells per well and incubate overnight.[6]

  • Compound Addition: Add the serially diluted this compound analogs to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[4]

  • Signal Detection: Add the PathHunter® detection reagents to each well and incubate at room temperature for 60 minutes.[4]

  • Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment. Normalize the data to the vehicle control and the maximal response of the reference agonist DAMGO.

TR-FRET cAMP Inhibition Assay (HTRF®)

Principle: This competitive immunoassay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled µ-opioid receptor. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A decrease in the TR-FRET signal indicates an increase in intracellular cAMP, and thus inhibition of the receptor.[7][8]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human µ-opioid receptor.

  • Compound Plates: 384-well microplates with serially diluted this compound analogs.

  • Stimulation Buffer: As provided with the HTRF® cAMP assay kit.

  • Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.

  • HTRF® Reagents: Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Reference Agonist: DAMGO.

  • Instrumentation: HTRF®-compatible plate reader.

Protocol:

  • Cell Plating: Plate cells in a 384-well low-volume white microplate at an optimized density and incubate overnight.

  • Compound and Forskolin Addition: Add the this compound analogs to the cells, followed by the addition of forskolin to stimulate cAMP production. Incubate for 30 minutes at room temperature.[9]

  • Lysis and Detection: Add the HTRF® detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to lyse the cells and initiate the detection reaction. Incubate for 1 hour at room temperature.[7]

  • Signal Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in this ratio indicates agonist activity. Determine the IC50 values for active compounds.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and concise manner to facilitate comparison between compounds. The following tables provide examples of how to present data from the described assays.

Table 1: Primary HTS Results for this compound Analogs in a Calcium Flux Assay

Compound IDConcentration (µM)% Activation (vs. DAMGO max)Hit (Yes/No)
Analog-0011095.2Yes
Analog-002105.1No
Analog-0031078.6Yes
............
DAMGO1100.0-
Naloxone100.0-

Table 2: Dose-Response Data for Confirmed Hits in Secondary Assays

Compound IDAssayEC50 / IC50 (nM)Emax (% of DAMGO)
Analog-001
Calcium Flux15.398.1
β-Arrestin45.885.3
cAMP Inhibition22.192.5
Analog-003
Calcium Flux89.780.2
β-Arrestin250.165.7
cAMP Inhibition115.475.9

Table 3: Summary of Pharmacological Parameters for Lead Compounds

Compound IDµ-Opioid Receptor Binding Affinity (Ki, nM)Calcium Flux (EC50, nM)β-Arrestin Recruitment (EC50, nM)cAMP Inhibition (IC50, nM)Bias Factor (vs. β-Arrestin)
Analog-0015.215.345.822.12.99
Analog-00321.889.7250.1115.42.79
DAMGO1.58.912.310.11.38

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for the high-throughput screening of this compound analogs targeting opioid receptors. By employing a combination of calcium flux, β-arrestin recruitment, and cAMP inhibition assays, researchers can effectively identify and characterize novel compounds with desired pharmacological profiles, paving the way for the development of next-generation therapeutics.

References

Application Note: A Detailed Protocol for the Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperidine (B6355638) and its derivatives are crucial heterocyclic amines found in a wide range of natural products and synthetic pharmaceuticals, exhibiting potent biological activities as analgesics, antipsychotics, and antihistamines.[1][2] Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique for characterizing these compounds.[3] As a "soft ionization" method, ESI is highly effective at generating intact molecular ions from liquid samples, which can then be fragmented to provide detailed structural information.[4] This application note provides a comprehensive experimental protocol for the qualitative and quantitative analysis of piperidine derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary steps from sample preparation to data acquisition for the successful analysis of piperidine derivatives.

Sample and Standard Preparation

Accurate sample and standard preparation are critical for reliable results. The basicity of the piperidine nitrogen makes it readily protonated, so positive ionization mode is typically used.[5]

Protocol 1.1: Preparation of Stock and Working Standards (For Pure Compounds)

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the piperidine derivative reference standard and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) in a volumetric flask.[1]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or initial LC conditions solvent to prepare a series of working standards for constructing a calibration curve.[1] For high-sensitivity quantitative methods, this range can be as low as 0.03 - 400 ng/mL.[2]

  • Filtration: Before analysis, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.[5]

Protocol 1.2: Sample Extraction from Plasma (Protein Precipitation) This protocol is suitable for extracting piperidine compounds from biological plasma samples.[2]

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add an appropriate volume (e.g., 20 µL) of an internal standard solution, which is often a deuterated analog of the analyte.[2]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.[2]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[2]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific piperidine derivatives.

Table 1: Recommended Liquid Chromatography (LC) Parameters

Parameter Recommended Value
Column C18 (e.g., 3.9 x 100 mm, 5 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Optimized for specific analyte separation
Flow Rate 0.2 - 0.4 mL/min[1]
Injection Volume 1 - 5 µL[1]

| Column Temperature | 30 - 40 °C[1] |

Table 2: Recommended Electrospray Ionization-Mass Spectrometry (ESI-MS) Parameters

Parameter Recommended Value
Ionization Mode Positive Ion Mode[1][5]
Capillary Voltage 2 - 5 kV[8]
Source Temperature 80 - 120 °C[9]
Nebulizer Pressure 20 - 45 psig (dependent on flow rate)[10]
Drying Gas Flow Dependent on LC flow rate
Scan Type Full Scan (for identification), MRM (for quantification)
Scan Range (Full Scan) m/z 100 - 1000[1]

| Collision Gas | Argon (Ar) or Nitrogen (N₂)[3][9] |

Data Acquisition and Analysis
  • Initial Identification: Begin by performing a full scan analysis to determine the mass-to-charge ratio (m/z) of the precursor ion, which is typically the protonated molecule [M+H]⁺.[1][5]

  • Structural Elucidation: Conduct a product ion scan on the selected precursor ion. This involves subjecting the precursor ion to collision-induced dissociation (CID) to generate fragment ions, providing structural information.[1][11] Common fragmentation pathways include the neutral loss of small molecules like water (H₂O).[1][3]

  • Quantitative Analysis: For quantification, develop a Multiple Reaction Monitoring (MRM) method.[1][2] This involves monitoring specific and intense transitions from the precursor ion to a product ion. Construct a calibration curve by plotting the peak areas of the standards against their concentrations to determine the analyte concentration in unknown samples.[1]

Data Presentation

Quantitative analysis relies on identifying unique precursor-product ion transitions. The following table summarizes established MRM transitions for representative piperidine-containing pharmaceuticals.

Table 3: Example MRM Transitions for Piperidine Derivatives

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Piperidine 86.1 70.1 15[2]
Ropivacaine 275.2 126.1 20[2]
Fentanyl 337.2 188.2 25[2]
Haloperidol 376.2 165.1 30[2]

| Risperidone | 411.2 | 191.1 | 35[2] |

Visualizations

The following diagrams illustrate the experimental workflow and a core principle of tandem mass spectrometry for analyzing piperidine derivatives.

experimental_workflow cluster_prep Sample Handling cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Preparation Preparation (Dilution/Extraction) Sample->Preparation LC LC Separation Preparation->LC ESI ESI Source LC->ESI MS1 Mass Analyzer (MS1 - Precursor Scan) ESI->MS1 CC Collision Cell (Fragmentation) MS1->CC MS2 Mass Analyzer (MS2 - Product Scan) CC->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data fragmentation_pathway Principle of Tandem Mass Spectrometry (MS/MS) cluster_ms2 Collision Cell (CID) M Piperidine Derivative (M) in Solution MH [M+H]⁺ Precursor Ion M->MH ESI Source (Ionization) Frag1 Fragment Ion 1 MH->Frag1 Collision Energy Frag2 Fragment Ion 2 MH->Frag2 FragN ... MH->FragN

References

Application Notes and Protocols for the Synthesis of Aminohaloboranes using N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel aminohaloborane derived from N-phenylpiperidin-4-amine. While this specific reaction is not extensively documented, the following procedures are based on established principles of amine-borane and aminohaloborane synthesis.[1][2][3] This document offers a comprehensive guide for researchers interested in exploring the synthesis and potential applications of this new chemical entity in medicinal chemistry and drug discovery.[4]

Introduction

Aminohaloboranes are a class of organoboron compounds that have found utility as reagents in organic synthesis.[5][6][7] The incorporation of a boron moiety into drug-like scaffolds is a strategy of growing interest in medicinal chemistry, as boron-containing compounds have shown a wide range of biological activities.[3][4] this compound is a valuable building block in pharmaceutical synthesis, serving as a scaffold for various therapeutic agents.[8][9] The synthesis of an aminohaloborane from this compound would generate a novel compound with potential for further functionalization and evaluation in drug discovery programs.

This protocol details a proposed method for the synthesis of (N-phenylpiperidin-4-yl)aminodichloroborane through the reaction of this compound with a dichloroborane source.

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. All glassware should be oven-dried prior to use. Anhydrous solvents are required.

Synthesis of (N-phenylpiperidin-4-yl)aminodichloroborane

This procedure is adapted from general methods for the synthesis of aminohaloboranes from secondary amines.

Reaction Scheme:

Procedure:

  • To a dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (B109758) (DCM) (approximately 20 mL per gram of amine).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dichloroborane dimethyl sulfide (B99878) complex (BHCl₂·S(CH₃)₂) (1.1 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/DCM) or by column chromatography on silica (B1680970) gel under an inert atmosphere.

Characterization

The structure of the synthesized (N-phenylpiperidin-4-yl)aminodichloroborane should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Shifts in the aromatic and piperidine (B6355638) protons compared to the starting amine. Broadening of the N-H proton signal, or its disappearance upon B-N bond formation.
¹³C NMR Shifts in the carbon signals of the phenyl and piperidine rings upon coordination to the boron center.
¹¹B NMR A characteristic signal for a tricoordinate boron atom in an aminoborane (B14716983) environment.
Mass Spec. Molecular ion peak corresponding to the mass of the product. Isotopic pattern for boron and chlorine should be observable.
FT-IR Appearance of a B-N stretching frequency.

Data Presentation

Table 1: Reagents and Proposed Reaction Parameters

Reagent MW ( g/mol ) Equivalents Amount Solvent Temperature Time
This compound176.261.0User-definedAnhydrous DCM-78 °C to RT12 h
Dichloroborane dimethyl sulfide complex142.891.1CalculatedAnhydrous DCM-78 °C to RT12 h

Mandatory Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis Amine This compound Reaction_Vessel Reaction in Anhydrous DCM -78 °C to Room Temperature Amine->Reaction_Vessel Borane Dichloroborane Dimethyl Sulfide Borane->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Product (N-phenylpiperidin-4-yl)aminodichloroborane Purification->Product Characterization NMR, MS, IR Analysis Product->Characterization Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., PI3K/Akt) Receptor->Kinase Activates Aminohaloborane Aminohaloborane Derivative Aminohaloborane->Kinase Inhibits Proliferation Cell Proliferation and Survival Kinase->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-phenylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help increase reaction yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for the synthesis of this compound are Reductive Amination and Buchwald-Hartwig Amination. Reductive amination involves the reaction of a piperidone derivative with aniline (B41778) in the presence of a reducing agent. Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a piperidine (B6355638) derivative and an aryl halide.

Q2: Which synthetic route is more suitable for my research?

The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, and tolerance of functional groups on your specific substrates. Reductive amination is often a cost-effective and straightforward approach, while the Buchwald-Hartwig amination offers broad substrate scope and functional group tolerance.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound for the two primary methods.

Method 1: Reductive Amination

Reductive amination is a widely used method for forming carbon-nitrogen bonds. In the synthesis of this compound, it typically involves the reaction of a 4-piperidone (B1582916) derivative with aniline to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[2]

Troubleshooting: Low Yield in Reductive Amination

Q3: My reductive amination reaction is resulting in a low yield. What are the potential causes and solutions?

Low yields in reductive amination can arise from several factors, including inefficient imine/iminium ion formation, choice of reducing agent, improper reaction conditions, or competing side reactions.[3][4]

Potential Cause Recommended Solution
Inefficient Imine/Iminium Ion Formation The formation of the imine intermediate is a pH-dependent equilibrium. Operate in a mildly acidic pH range (4-6) by adding a catalytic amount of acetic acid to facilitate this step.[3][5] If the medium is too acidic, the aniline will be protonated and non-nucleophilic.
Inappropriate Reducing Agent Strong reducing agents like sodium borohydride (B1222165) can reduce the starting piperidone before imine formation. Use a milder reducing agent that is selective for the imine, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6]
Sub-optimal Reaction Temperature The reaction may be too slow at room temperature. Consider a moderate increase in temperature to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed before workup.
Moisture in the Reaction The presence of excess water can hydrolyze the imine intermediate and deactivate the reducing agent. Ensure the use of anhydrous solvents and reagents.
Troubleshooting: Side Product Formation in Reductive Amination

Q4: I am observing significant side products in my reductive amination. What are they and how can I minimize them?

The most common side product is the alcohol resulting from the reduction of the starting piperidone. Over-alkylation of the product is also possible if the starting amine can react further.

Side Product Potential Cause Recommended Solution
4-hydroxypiperidine derivative The reducing agent is reducing the ketone starting material.Use a milder, imine-selective reducing agent like NaBH(OAc)₃. Alternatively, pre-form the imine before adding the reducing agent.[4]
Di-phenylated piperidine The product amine reacts with another molecule of the piperidone.This is less common with aniline but can be minimized by using a slight excess of aniline and ensuring efficient reduction of the initial imine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] For the synthesis of this compound, this typically involves the reaction of 4-aminopiperidine (B84694) with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene).

Troubleshooting: Low Yield in Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination is giving a low yield. What are the common pitfalls and how can I optimize the reaction?

Low yields in Buchwald-Hartwig amination can be due to an inactive catalyst, improper choice of ligand or base, or unsuitable reaction conditions.[8]

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Catalyst Inactivation | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents. | | Incorrect Ligand Choice | The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. For coupling with piperidines, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[9] | | Sub-optimal Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fresh and anhydrous. | | Low Reaction Temperature | Aryl chlorides, in particular, may require higher temperatures to react. If using an aryl bromide with no success at lower temperatures, a moderate increase in temperature (e.g., to 80-110 °C) may be necessary.[10] | | Incorrect Solvent | Toluene, dioxane, and THF are commonly used and effective solvents. Avoid using chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[8] |

Troubleshooting: Side Product Formation in Buchwald-Hartwig Amination

Q6: What are the common side products in a Buchwald-Hartwig amination and how can I avoid them?

Common side reactions include hydrodehalogenation of the aryl halide and the formation of biaryl compounds.

Side Product Potential Cause Recommended Solution
Benzene (from hydrodehalogenation) Reduction of the aryl halide starting material.Ensure a strictly inert atmosphere to minimize sources of hydrogen. Certain bases or impurities can also exacerbate this side reaction.
Biphenyl (from homocoupling) Coupling of two aryl halide molecules.This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2) and use a ligand that favors C-N reductive elimination.[8]

Quantitative Data Summary

The following tables provide a summary of reported yields for the synthesis of this compound and its derivatives under various conditions.

Table 1: Reductive Amination Yields
Starting PiperidoneAniline DerivativeReducing AgentSolventYield (%)Reference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃DCE84[11]
N-phenethyl-4-piperidoneAnilineNaBH(OAc)₃Toluene62-88[12][13]
N-[2-(2-thienyl)ethyl]-4-piperidinoneAnilineNaBH(OAc)₃Not specified87[5]
1-benzyl-4-piperidoneAnilineNaBH₃CNMethanolNot specified, but a common procedure[14]
1-benzyl-4-piperidoneAnilineCatalytic HydrogenationMethanol/EthanolNot specified, but a common procedure[14]
Table 2: Buchwald-Hartwig Amination Yields
Piperidine DerivativeAryl HalidePalladium SourceLigandBaseSolventYield (%)Reference
PiperidineBromobenzenePd(OAc)₂XPhosKOt-BuTolueneGood to Excellent[15]
Morpholine4-bromotoluene(NHC)Pd(allyl)ClN/ANaOt-BuDioxane98[16]
Piperidine4-bromoanisole(NHC)Pd(allyl)ClN/ANaOt-BuDioxane93[16]

Experimental Protocols

Protocol 1: Reductive Amination using N-Boc-4-piperidone and Aniline

This two-step protocol involves the reductive amination followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate [11][17]

  • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (B109758) (DCM) or dichloroethane (DCE), add acetic acid (1.0 eq).

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 2M NaOH.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Step 2: Boc Deprotection [1][11]

  • Dissolve the Boc-protected amine from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure. If HCl was used, the product will likely precipitate as the hydrochloride salt, which can be collected by filtration and washed with diethyl ether.

Protocol 2: Buchwald-Hartwig Amination of 4-Aminopiperidine with Bromobenzene

This protocol is a general guide and may require optimization for specific substrates.

  • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Seal the flask and purge with an inert gas (argon or nitrogen).

  • Add anhydrous toluene, followed by 4-aminopiperidine (1.2 eq) and bromobenzene (1.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reductive Amination Pathway

Reductive_Amination N-Boc-4-piperidone N-Boc-4-piperidone Iminium_Ion Iminium Ion Intermediate N-Boc-4-piperidone->Iminium_Ion Aniline Aniline Aniline->Iminium_Ion Boc_Protected_Product tert-butyl 4-(phenylamino)piperidine-1-carboxylate Iminium_Ion->Boc_Protected_Product Reducing_Agent NaBH(OAc)3 Reducing_Agent->Boc_Protected_Product Final_Product This compound Boc_Protected_Product->Final_Product Acid TFA or HCl Acid->Final_Product

Caption: Synthetic pathway for this compound via reductive amination.

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Pd(II) Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Product This compound Reductive_Elimination->Product Aryl_Halide Bromobenzene Aryl_Halide->Oxidative_Addition Amine 4-Aminopiperidine Amine->Amine_Coordination Base Base (NaOt-Bu) Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_SM Check for Starting Material Consumption (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present SM_Absent Starting Material Absent Check_SM->SM_Absent Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Check_Reagents Check Reagent Quality (Anhydrous, Purity) SM_Present->Check_Reagents Purification_Issues Investigate Purification Step (Product Loss during Workup/Chromatography) SM_Absent->Purification_Issues Increase_Time_Temp->Check_SM Optimize_Conditions Optimize Reaction Conditions (pH, Catalyst, Ligand, Base) Check_Reagents->Optimize_Conditions Optimize_Conditions->Check_SM End Yield Improved Purification_Issues->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 4-Anilinopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilinopiperidine. The content focuses on identifying and mitigating common byproducts and impurities encountered during the synthesis, particularly through the widely used reductive amination of N-Boc-4-piperidone with aniline (B41778).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-anilinopiperidine?

A1: The most prevalent and dependable method for the synthesis of 4-anilinopiperidine is the reductive amination of a 4-piperidone (B1582916) derivative with aniline. Specifically, the reaction of tert-butyl 4-oxo-1-piperidinecarboxylate (N-Boc-4-piperidone) with aniline in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is widely employed due to its high selectivity and good yields.

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The primary byproducts in the reductive amination synthesis of 4-anilinopiperidine include:

  • Unreacted Starting Materials: Residual N-Boc-4-piperidone and aniline can be present if the reaction does not go to completion.

  • Overalkylation Product: The formation of N,N-bis(1-Boc-piperidin-4-yl)aniline is a potential side reaction where the product amine reacts further with the starting piperidone.

  • Imine Intermediate: Incomplete reduction can lead to the presence of the intermediate imine, N-(1-Boc-piperidin-4-ylidene)aniline.

  • Reduced Starting Material: Although less common with a selective reducing agent like STAB, the reduction of the N-Boc-4-piperidone carbonyl group to a hydroxyl group can occur.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. An appropriate solvent system for TLC analysis is a mixture of ethyl acetate (B1210297) and hexanes.[1]

Q4: What are the recommended purification methods for 4-anilinopiperidine?

A4: The purification of 4-anilinopiperidine and its protected precursors typically involves column chromatography on silica (B1680970) gel.[2] Recrystallization is another effective method for obtaining a high-purity product. For instance, 1-(2-phenethyl)-4-anilinopiperidine, a related compound, can be recrystallized from solvents like 1-propanol (B7761284) or 2-butanol.[1] For the crude product of the N-Boc protected 4-anilinopiperidine, a workup with a saturated aqueous solution of sodium bicarbonate followed by extraction with dichloromethane (B109758) is recommended before chromatographic purification.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-anilinopiperidine via reductive amination.

Issue Potential Cause Recommended Solution
Low Yield of 4-Anilinopiperidine Incomplete imine formation.The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like molecular sieves to remove water.[1]
Inactive reducing agent.Sodium triacetoxyborohydride (STAB) is hygroscopic and can lose activity if not stored properly. Use freshly opened or properly stored STAB.
Suboptimal pH.The reaction is typically carried out in the presence of a weak acid like acetic acid to facilitate imine formation. Ensure the appropriate stoichiometry of the acid is used.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Allow the reaction to proceed for a longer duration or consider a modest increase in temperature, while monitoring for byproduct formation.
Inefficient stirring.Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants.
Significant Amount of Overalkylation Product High concentration of the amine product relative to the starting piperidone.Use a stoichiometric amount or a slight excess of the aniline relative to the N-Boc-4-piperidone.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely by TLC and stop it once the starting materials are consumed to minimize the formation of the dialkylated byproduct.
Presence of Imine Intermediate Incomplete reduction.Add the reducing agent in portions to ensure it is in excess. Ensure the reducing agent is active.
Steric hindrance.If using substituted anilines or piperidones, steric hindrance can slow down the reduction. A longer reaction time or a more potent, yet selective, reducing agent might be necessary.

Experimental Protocols

Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate

This protocol is adapted from a documented synthesis of fentanyl intermediates.[4]

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane

  • 2M Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add STAB (1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme and Byproduct Formation

Synthesis_and_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Common Byproducts start_N_Boc N-Boc-4-piperidone plus1 + start_N_Boc->plus1 start_aniline Aniline start_aniline->plus1 product 4-Anilinopiperidine (Boc-protected) plus1->product  Reductive Amination (STAB, Acetic Acid) byproduct_imine Imine Intermediate plus1->byproduct_imine Incomplete Reduction byproduct_unreacted Unreacted Starting Materials plus1->byproduct_unreacted Incomplete Reaction byproduct_overalkylation Overalkylation Product (N,N-bis(1-Boc-piperidin-4-yl)aniline) product->byproduct_overalkylation Reaction with N-Boc-4-piperidone

Caption: Main synthetic pathway for 4-anilinopiperidine and common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze crude product by TLC/LC-MS start->check_sm unreacted_sm Unreacted Starting Materials Present? check_sm->unreacted_sm incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Yes imine_present Imine Intermediate Present? unreacted_sm->imine_present No solution_incomplete_rxn Increase reaction time or temperature. Check reagent stoichiometry. incomplete_rxn->solution_incomplete_rxn incomplete_red Incomplete Reduction imine_present->incomplete_red Yes overalkylation_present Overalkylation Product Present? imine_present->overalkylation_present No solution_incomplete_red Check activity of reducing agent. Ensure sufficient equivalents are used. incomplete_red->solution_incomplete_red overalkylation_issue Overalkylation Occurred overalkylation_present->overalkylation_issue Yes purify Purify by Column Chromatography or Recrystallization overalkylation_present->purify No solution_overalkylation Use stoichiometric amine. Monitor reaction closely and stop at completion. overalkylation_issue->solution_overalkylation solution_incomplete_rxn->purify solution_incomplete_red->purify solution_overalkylation->purify

Caption: A logical workflow for troubleshooting common issues in 4-anilinopiperidine synthesis.

References

Technical Support Center: Purification of Crude N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N-phenylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 1-benzyl-4-piperidone or 1-Boc-4-piperidone, aniline, and reagents from previous steps.[1][2] Side-products from incomplete reactions or side reactions can also be present. For instance, in syntheses involving reductive amination, partially reacted intermediates may be observed. If the compound has been stored for a prolonged period or exposed to air, oxidation byproducts might also be present, which can cause discoloration.

Q2: Which purification technique is most suitable for my needs?

A2: The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: This is a cost-effective method for purifying crystalline solids on a large scale, particularly for removing insoluble and some soluble impurities.[3]

  • Column Chromatography: This technique offers high resolution for a wide range of impurities and is adaptable to various scales.[3][4] It is particularly useful for removing closely related impurities that are difficult to separate by recrystallization.

  • Acid-Base Extraction: This is an effective method for separating the basic this compound from neutral or acidic impurities.[5][6]

  • Preparative HPLC: This method provides the highest resolution and purity, making it ideal for final polishing steps or for purifying very small quantities of the compound. However, it is expensive and not suitable for large-scale purification.[3]

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities, often resulting from oxidation, can sometimes be removed by recrystallization with the addition of activated charcoal. However, distillation under reduced pressure can be a more effective method for obtaining a colorless, solid product.[7]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at +5°C.[8] For long-term stability, storage at -20°C is also suggested.

Troubleshooting Guides

Issue 1: Recrystallization Problems

Q: My this compound is not crystallizing or is oiling out. What should I do?

A: This is a common issue that can be addressed by following these steps:

  • Ensure appropriate solvent selection: The ideal solvent should dissolve the compound when hot but not when cold. A patent for refining similar 4-anilinopiperidine compounds suggests using alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), ethers (diethyl ether, isopropyl ether), or mixtures of these.[9]

  • Try a solvent/anti-solvent system: If a single solvent is not effective, dissolve the crude product in a minimal amount of a good solvent (in which it is highly soluble) and then slowly add an anti-solvent (in which it is poorly soluble) until turbidity is observed. Heat the mixture until it becomes clear and then allow it to cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Increase concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

  • Cool slowly: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool to room temperature slowly and then place it in an ice bath or refrigerator.

Issue 2: Column Chromatography Challenges

Q: I am observing significant tailing of my compound on the silica (B1680970) gel column. How can I improve the separation?

A: this compound is a basic compound, and its interaction with the acidic silanol (B1196071) groups on the surface of silica gel can cause peak tailing.[4]

  • Use a basic modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[4]

  • Use deactivated silica: Alternatively, use commercially available deactivated silica gel for your column.[4]

Q: I am losing a significant amount of my product on the column. What could be the reason?

A: Product loss during column chromatography can occur due to irreversible adsorption onto the stationary phase.

  • Deactivate the silica gel: As mentioned above, the basic nature of the amine can lead to strong adsorption on acidic silica. Using a basic modifier in the eluent can help mitigate this.[4]

  • Avoid highly polar solvents: While a polar solvent is needed for elution, using an excessively polar mobile phase can sometimes lead to issues with separation and recovery. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A suitable mobile phase is often a mixture of a chlorinated solvent like dichloromethane (B109758) (DCM) and an alcohol like methanol (B129727) (MeOH).[4]

Issue 3: Purity and Yield

Q: After purification, my compound is still not pure. What are my options?

A: If a single purification technique does not yield the desired purity, a combination of methods can be employed.

  • Sequential Purification: For example, you can perform an acid-base extraction to remove neutral or acidic impurities, followed by recrystallization or column chromatography to remove other closely related impurities.

  • Salt Formation and Recrystallization: A patented method for purifying similar compounds involves converting the free base into an acid salt, recrystallizing the salt, converting it back to the free base, forming a different acid salt, and recrystallizing it again. This process can significantly improve purity.[9]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueTypical PurityExpected YieldThroughputAdvantagesDisadvantages
Recrystallization >98%[3]60-80%[3]HighCost-effective, scalable, removes insoluble impurities.[3]Dependent on the impurity profile; may not remove closely related impurities.[3]
Column Chromatography >99%[3]70-90%[3]MediumHigh resolution for a wide range of impurities, adaptable.[3]Requires significant solvent volumes, can be time-consuming.[3]
Acid-Base Extraction Variable>90%HighExcellent for removing neutral and acidic impurities, simple.[5][6]Does not remove other basic impurities.
Preparative HPLC >99.5%[3]50-70%[3]LowHighest achievable resolution and purity, ideal for final polishing.[3]Expensive, not suitable for large-scale purification.[3]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents. A mixture of an alcohol and a ketone or an alcohol and an ether can be effective.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH).[4] Add about 0.5% triethylamine (TEA) to the solvent system to prevent tailing. The ideal Rf value for the product should be around 0.2-0.4.[4]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with an acidic solution (e.g., 1 M HCl).[5][6] The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10).[5] This will deprotonate the amine salt, causing the free base to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified this compound.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified product.[6]

Mandatory Visualization

Purification_Workflow Crude Crude this compound Initial_Analysis Initial Analysis (TLC/HPLC) Crude->Initial_Analysis Purification_Choice Choice of Purification Method Initial_Analysis->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Scale/ Crystalline Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Purity/ Close Impurities Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Neutral/Acidic Impurities Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base_Extraction->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity Not OK Further_Purification->Purification_Choice

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Purification Start Purification Problem Encountered Problem_Type What is the problem? Start->Problem_Type Recrystallization_Issue Recrystallization Failure (Oiling out/No Crystals) Problem_Type->Recrystallization_Issue Recrystallization Column_Issue Column Chromatography Issue Problem_Type->Column_Issue Column Chromatography Purity_Issue Product Still Impure Problem_Type->Purity_Issue Purity Recrystallization_Solution 1. Check solvent 2. Use solvent/anti-solvent 3. Scratch flask/Seed 4. Concentrate solution 5. Slow cooling Recrystallization_Issue->Recrystallization_Solution Column_Problem_Type Specific Issue? Column_Issue->Column_Problem_Type Tailing Peak Tailing Column_Problem_Type->Tailing Tailing Product_Loss Product Loss Column_Problem_Type->Product_Loss Loss Tailing_Solution 1. Add basic modifier (TEA) 2. Use deactivated silica Tailing->Tailing_Solution Product_Loss_Solution 1. Deactivate silica 2. Optimize mobile phase Product_Loss->Product_Loss_Solution Purity_Solution 1. Combine purification methods 2. Use salt formation/recrystallization Purity_Issue->Purity_Solution

Caption: Troubleshooting decision tree for common purification problems.

References

Troubleshooting low yield in Strecker-type condensation of piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Strecker-type condensation of piperidone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Strecker-type condensation of an N-substituted 4-piperidone (B1582916) is resulting in a very low yield of the desired α-aminonitrile. What are the most common causes?

Low yields in the Strecker condensation of piperidones can stem from several factors, primarily related to the reduced reactivity of ketones compared to aldehydes and the stability of the intermediates. The most common culprits include:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the piperidone and the amine to form the imine intermediate is a critical, and often rate-limiting, step.[1][2] Ketones, like piperidone, are sterically more hindered and electronically less electrophilic than aldehydes, making this equilibrium less favorable.[3]

  • Steric Hindrance: The bulky nature of the piperidone ring and potentially large N-substituents can sterically hinder the approach of both the amine and the cyanide nucleophile.

  • Inappropriate pH: The reaction is promoted by acid, which is required to protonate the carbonyl and facilitate the dehydration step to form the iminium ion.[4] However, if the pH is too low, the amine nucleophile will be excessively protonated and non-nucleophilic. Conversely, if the pH is too high, the formation of the iminium ion will be slow.

  • Choice of Cyanide Source: The reactivity and solubility of the cyanide source can significantly impact the reaction's success. Common sources like KCN or NaCN have poor solubility in many organic solvents, while others like trimethylsilyl (B98337) cyanide (TMSCN) may require specific catalysts or conditions.[5]

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Ketone-based Strecker reactions are often more sluggish and may require elevated temperatures or longer reaction times compared to those with aldehydes.[5]

Q2: How can I improve the initial imine formation with piperidone?

To drive the equilibrium towards the imine intermediate, consider the following strategies:

  • Acid Catalysis: The use of a suitable acid catalyst is essential. While ammonium (B1175870) chloride (NH₄Cl) is commonly used, other acids like glacial acetic acid or p-toluenesulfonic acid (TsOH·H₂O) have been reported to be effective, particularly in aqueous conditions.[1][6]

  • Dehydration: Removing water as it is formed can shift the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), although this is more common in non-aqueous setups.

  • Pre-formation of the Imine: In some cases, it may be beneficial to pre-form the imine by reacting the piperidone and the amine first, with azeotropic removal of water, before adding the cyanide source.

Q3: What is the optimal cyanide source for my reaction, and are there safer alternatives?

The choice of cyanide source is critical and depends on your reaction conditions.

  • Alkali Metal Cyanides (KCN, NaCN): These are inexpensive but their low solubility in organic solvents can be a limitation.[6] They are often used in aqueous or biphasic systems.[2][6]

  • Trimethylsilyl Cyanide (TMSCN): This is a popular alternative with better solubility in organic solvents.[6] It often requires a Lewis acid catalyst to promote the reaction.

  • Acetone Cyanohydrin: Can be used as an in-situ source of HCN.

  • "Green" Cyanide Sources: For safety and environmental reasons, alternatives to highly toxic cyanides have been explored. Potassium hexacyanoferrate(II) or (III) can be used as a less toxic source of cyanide in situ.[5]

Q4: My reaction seems to be stalling. Should I increase the temperature or extend the reaction time?

Ketone-based Strecker reactions are generally slower than those with aldehydes.[5]

  • Reaction Time: It is not uncommon for these reactions to require extended periods, from several hours to over a day. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[6] However, excessive heat can promote side reactions or decomposition of the product. Optimization of the temperature is often necessary on a case-by-case basis.[5]

Q5: I suspect side reactions are occurring. What are the likely byproducts?

Several side reactions can reduce the yield of the desired α-aminonitrile:

  • Cyanohydrin Formation: The cyanide ion can directly attack the piperidone carbonyl to form a cyanohydrin. This is a competing equilibrium and is generally reversible.

  • Retro-Strecker Reaction: The formed α-aminonitrile can undergo a retro-Strecker reaction, reverting to the imine and cyanide, especially if the product is not stable under the reaction conditions.[5]

  • Aldol-type Reactions: Under certain basic or acidic conditions, the piperidone could potentially undergo self-condensation, although this is less common under typical Strecker conditions.

Data on Strecker Reaction of Piperidone Derivatives

The following table summarizes yields reported in the literature for the Strecker-type condensation of N-substituted piperidones under various conditions.

N-SubstituentAmineKetoneCyanide SourceCatalyst/AcidSolventTemp. (°C)Time (h)Yield (%)
N-PhenethylAniline (B41778)N-Phenethyl-4-piperidoneKCNAcetic AcidWater/Acetic Acid454521
N-MethylAnilineN-Methyl-4-piperidoneTMSCNAcetic AcidAcetic Acid< 400.596.4
N-BenzylAnilineN-Benzyl-4-piperidoneTMSCNAcetic AcidAcetic Acid< 400.576.2

Data sourced from literature.[6]

Experimental Protocols

General Protocol for Strecker Reaction of an N-Substituted-4-Piperidone with TMSCN

This protocol is adapted from a reported synthesis of N-benzyl-4-anilino-4-cyanopiperidine.[6]

Materials:

  • N-substituted-4-piperidone (1.0 eq)

  • Aniline (or other primary amine) (1.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.0 eq)

  • Glacial acetic acid

  • Concentrated ammonium hydroxide (B78521)

  • Crushed ice

Procedure:

  • To a stirred solution of the N-substituted 4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over a 10-minute period.

  • Maintain the temperature below 40 °C during the addition using a cold-water bath.

  • Stir the solution for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture into a beaker containing a cold ammonium hydroxide mixture (e.g., 100 mL of concentrated NH₄OH and 100 g of crushed ice).

  • Slowly add additional concentrated ammonium hydroxide until the pH of the mixture reaches 10.

  • The product may precipitate as a solid and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the Strecker-type condensation of piperidone.

Troubleshooting_Low_Yield Start Low Yield Observed CheckImine Verify Imine Formation (TLC, LC-MS) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No ImineYes Imine Formed CheckImine->ImineYes Yes OptimizeImine Optimize Imine Formation ImineNo->OptimizeImine CheckCyanide Evaluate Cyanide Addition ImineYes->CheckCyanide OptimizeImine->CheckImine Re-evaluate CyanideNo Product Not Formed CheckCyanide->CyanideNo No CyanideYes Product Formed (Low Conversion) CheckCyanide->CyanideYes Yes OptimizeCyanide Optimize Cyanide Addition CyanideNo->OptimizeCyanide OptimizeConditions Optimize Reaction Conditions CyanideYes->OptimizeConditions OptimizeCyanide->CheckCyanide Re-evaluate OptimizeConditions->CheckCyanide Re-evaluate CheckPurity Analyze for Side Products (NMR, MS) OptimizeConditions->CheckPurity FinalProduct Improved Yield OptimizeConditions->FinalProduct Success SideProducts Side Products Detected CheckPurity->SideProducts Yes ModifyConditions Modify Conditions to Minimize Side Reactions SideProducts->ModifyConditions ModifyConditions->CheckCyanide Re-evaluate ModifyConditions->FinalProduct Success

Caption: Troubleshooting workflow for low yield.

General Strecker Reaction Pathway for Piperidone

This diagram outlines the key steps in the Strecker-type condensation of a generic N-substituted 4-piperidone.

References

Technical Support Center: Optimizing Reductive Amination of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination with piperidone derivatives?

A1: The reductive amination of a piperidone derivative with a primary or secondary amine is a two-step process that is often carried out in a single pot.[1] First, the amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is frequently catalyzed by a weak acid, which protonates the carbonyl oxygen and increases its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (an imine) or an iminium ion. In the second step, a reducing agent selectively reduces the C=N double bond of the imine or iminium ion to yield the final substituted piperidine (B6355638) product.[1]

Q2: Which reducing agents are most commonly used for the reductive amination of piperidones?

A2: The most frequently employed reducing agents are borohydride (B1222165) derivatives. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are all common choices. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is also a viable and often scalable method.[1]

Q3: How do I choose the appropriate reducing agent for my reaction?

A3: The choice of reducing agent depends on the specific substrates and desired reaction conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reagent that is effective for a wide range of piperidones and amines, including those with acid-sensitive functional groups.[1][2] It is often the preferred reagent due to its high selectivity for the iminium ion over the starting ketone, which minimizes side reactions.[1]

  • Sodium cyanoborohydride (NaBH₃CN) is another mild and selective reducing agent that works well under slightly acidic conditions (pH 5-6).[3] However, it is highly toxic and can generate hydrogen cyanide gas, so it must be handled with extreme caution.[2]

  • Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent. Its higher reactivity means it can also reduce the starting piperidone, so it is typically added after the imine has been allowed to form completely.[4]

  • Catalytic Hydrogenation is an excellent option for large-scale synthesis and is considered a greener alternative.[5] However, it may not be compatible with substrates containing functional groups that can also be reduced, such as alkenes or nitro groups.

Q4: What are the optimal reaction conditions for reductive amination of piperidones?

A4: Optimal conditions are substrate-dependent, but some general guidelines apply:

  • Solvent: Dichloromethane (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727) are common solvents. For NaBH(OAc)₃, non-protic solvents like DCM or DCE are preferred.[4] Methanol is often used with NaBH₃CN.[4]

  • Temperature: Most reductive aminations can be carried out at room temperature.[1] For less reactive or sterically hindered substrates, gentle heating may be required to facilitate imine formation.

  • pH: A slightly acidic environment (pH 5-7) is generally favorable for imine formation. This is often achieved by adding a catalytic amount of acetic acid.[1]

Q5: My reaction is not working or giving a low yield. What should I troubleshoot?

A5: Low yields can be due to several factors. The first step is to determine if the imine intermediate is forming. This can be monitored by TLC, LC-MS, or NMR. If imine formation is poor, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water and drive the equilibrium. If the imine is forming but the product is not, the issue may be with the reduction step. Ensure your reducing agent is active and that you are using the correct stoichiometry. For sterically hindered substrates, a more reactive reducing agent or elevated temperatures might be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete imine/iminium ion formation.- Add a catalytic amount of acetic acid to promote dehydration.[1]- Remove water using molecular sieves or azeotropic distillation.[6]- For challenging substrates, consider using a Lewis acid catalyst like Ti(OiPr)₄.[4]
Ineffective reduction of the imine/iminium ion.- Verify the activity of the reducing agent.[7]- Increase the stoichiometry of the reducing agent.- Switch to a more powerful reducing agent (e.g., from NaBH(OAc)₃ to NaBH₄, after imine formation).- For sterically hindered substrates, increase the reaction temperature.[6]
Formation of Side Products Reduction of the starting piperidone to the corresponding alcohol.- Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium ion.[1]- If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4]
Over-alkylation of primary amine substrates to form a tertiary amine.- Use a slight excess of the primary amine.[1]- Perform the reaction in two separate steps: first, form and isolate the imine, then reduce it.
Difficult Product Purification Product co-elutes with starting materials or byproducts.- Employ acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.- Consider derivatizing the product to alter its polarity for easier separation.- For challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.
Product streaking on silica (B1680970) gel column.- Add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent to suppress the interaction of the amine with the acidic silica gel.

Data Presentation: Comparison of Reducing Agents

The following table provides a comparative overview of common reducing agents for the reductive amination of N-protected 4-piperidones. Yields are representative and can vary based on the specific amine and reaction conditions.

Piperidone Substrate Amine Reducing Agent Solvent Yield (%) Reference
N-Boc-4-piperidoneAniline (B41778)NaBH(OAc)₃Dichloromethane~95%[6]
N-Boc-4-piperidone3,4-dichloroanilineNot Specified(CH₂)₂Cl₂72%[8]
N-Benzyl-4-piperidoneAnilineNaBH(OAc)₃DichloromethaneHigh[1]
N-Benzyl-4-piperidoneAnilineNaBH₃CNMethanolGood[1]
N-Benzyl-4-piperidoneVariousH₂/Pd-CMethanolGood[1]
1-(2-Phenethyl)-4-piperidoneAnilineNaBH₃CNMethanolQuantitative[9]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using NaBH(OAc)₃

This protocol is adapted from the synthesis of a fentanyl intermediate.[6]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic Acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 2: Reductive Amination of N-Benzyl-4-piperidone with Aniline using NaBH₃CN

This protocol is a general method for the reductive amination of N-benzyl-4-piperidone.[1]

Materials:

  • N-Benzyl-4-piperidone

  • Aniline

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) in portions to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-4-(phenylamino)piperidine.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification Start Start Mix Mix Piperidone, Amine, and Solvent Start->Mix Acid Add Acetic Acid (catalyst) Mix->Acid Imine_Formation Stir for Imine/ Iminium Formation Acid->Imine_Formation Cool Cool to 0°C Imine_Formation->Cool Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) Cool->Add_Reductant React Stir at RT (Monitor by TLC/LC-MS) Add_Reductant->React Quench Quench Reaction (e.g., aq. NaHCO₃) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (e.g., Chromatography) Dry_Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for one-pot reductive amination.

Troubleshooting_Logic Start Low or No Product Yield Check_Imine Is Imine/Iminium Intermediate Forming? Start->Check_Imine Imine_No Incomplete Imine Formation Check_Imine->Imine_No No Imine_Yes Ineffective Reduction Check_Imine->Imine_Yes Yes Solution_Imine_1 Add Acid Catalyst (e.g., AcOH) Imine_No->Solution_Imine_1 Solution_Imine_2 Remove Water (e.g., Molecular Sieves) Imine_No->Solution_Imine_2 Solution_Red_1 Verify Reducing Agent Activity Imine_Yes->Solution_Red_1 Solution_Red_2 Increase Stoichiometry or Temperature Imine_Yes->Solution_Red_2 Solution_Red_3 Use a Stronger Reducing Agent Imine_Yes->Solution_Red_3

Caption: Troubleshooting logic for low-yield reductive amination reactions.

References

Technical Support Center: Monitoring N-oxide Formation in Piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the monitoring of N-oxide formation in reactions involving piperidine (B6355638) moieties. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the monitoring of piperidine N-oxide formation.

Question: My LC-MS analysis shows a weak or inconsistent signal for the piperidine N-oxide. What could be the cause?

Answer: A weak or inconsistent signal for your piperidine N-oxide in LC-MS analysis can stem from several factors related to the compound's stability and the analytical method itself.

  • Thermal Instability: N-oxides can be thermally labile and may degrade in the high-temperature environment of the mass spectrometer's ion source.[1]

  • In-source Fragmentation: The N-O bond is susceptible to cleavage, leading to in-source fragmentation. This can result in the detection of the parent amine's mass, misleading the analysis. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be used to distinguish N-oxides, as they may produce characteristic [M+H-O]+ ions that are not observed with hydroxylated metabolites.[2]

  • Suboptimal Ionization: Electrospray ionization (ESI) is commonly used, but its efficiency can be highly dependent on the mobile phase composition and pH. Ensure the mobile phase promotes the formation of [M+H]+ ions.

  • Improper Sample Preparation: Inefficient extraction or the presence of interfering matrix components can suppress the signal.

Troubleshooting Steps:

  • Optimize MS Source Conditions: Lower the ion source temperature to minimize thermal degradation.

  • Evaluate Different Ionization Techniques: If available, try APCI to check for the characteristic loss of an oxygen atom.

  • Adjust Mobile Phase: Modify the mobile phase composition and pH to enhance the ionization of the N-oxide. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can be beneficial.

  • Refine Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[3]

Question: I am having difficulty distinguishing the piperidine N-oxide from a hydroxylated analog. How can I confirm the identity?

Answer: Distinguishing between an N-oxide and a hydroxylated isomer, which have the same nominal mass, is a common challenge. Several analytical techniques can be employed for unambiguous identification.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can be diagnostic. While aliphatic hydroxylated compounds often show a significant loss of water (18 Da), N-oxides typically exhibit a less prominent water loss.[2] Under APCI conditions, N-oxides can uniquely show a loss of 16 Da (oxygen).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. The formation of an N-oxide bond causes a characteristic downfield shift of the protons and carbons on the adjacent methylene (B1212753) groups in the piperidine ring in both ¹H and ¹³C NMR spectra.[4][5]

  • Thin-Layer Chromatography (TLC): Dragendorff reagent can be used as a staining agent to visualize aliphatic N-oxides on TLC plates, often appearing as orange or reddish-brown spots.[4]

Question: My NMR spectra for the reaction mixture are complex. How can I definitively identify the signals corresponding to the piperidine N-oxide?

Answer: The formation of an N-oxide introduces predictable changes in the NMR spectrum of the piperidine moiety.

  • ¹H NMR: Protons on the carbons alpha to the nitrogen (positions 2 and 6) will experience a downfield shift compared to the parent piperidine.

  • ¹³C NMR: Similarly, the carbons at positions 2 and 6 will be deshielded and shift downfield upon N-oxidation.[5]

To confirm the assignment, you can:

  • Spike the sample: Add a small amount of a synthesized piperidine N-oxide standard to your reaction mixture and observe the enhancement of the corresponding signals.

  • 2D NMR: Techniques like HSQC and HMBC can help correlate proton and carbon signals, providing greater confidence in your structural assignment.

Question: I suspect residual oxidizing agent is interfering with my analysis. How can I detect and remove it?

Answer: Residual oxidants, such as hydrogen peroxide (H₂O₂), are a common issue, especially when used in excess to drive the reaction to completion.[4]

  • Detection: The presence of H₂O₂ can be detected using various methods, including NMR spectroscopy or colorimetric assays like the titanium sulfate (B86663) test.[4][6] Iodometric titration is not reliable for quantifying residual H₂O₂ in the presence of N-oxides due to the oxidative nature of the N-oxide itself.[4][6]

  • Removal: Excess H₂O₂ can be quenched by adding a reducing agent like sodium thiosulfate.[7] Alternatively, treatment with activated carbon can be an effective method to remove H₂O₂ without introducing metal impurities.[4]

Frequently Asked Questions (FAQs)

What are the most common analytical techniques for monitoring piperidine N-oxide formation?

The most common and effective techniques are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] LC-MS is highly sensitive and ideal for quantitative analysis, while NMR provides detailed structural information for confirmation.[3][4][8] Thin-Layer Chromatography (TLC) with a suitable staining reagent can be used for rapid qualitative monitoring of the reaction progress.[4]

How does N-oxide formation affect the physicochemical properties of a piperidine-containing compound?

The introduction of an N-oxide group significantly alters the molecule's properties:

  • Polarity and Solubility: The N⁺-O⁻ bond is highly polar, which generally increases the water solubility of the compound.[6][9]

  • Basicity: N-oxides are weaker bases compared to their parent tertiary amines.[6]

  • Membrane Permeability: The increased polarity can lead to decreased membrane permeability.[4]

What are some common oxidizing agents used to synthesize piperidine N-oxides?

Commonly used oxidizing agents include:

  • Hydrogen peroxide (H₂O₂): Often used in excess, sometimes with additives like carbon dioxide to form more reactive species.[4]

  • meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common reagent for N-oxidation.[10]

  • Peroxyacids: These are potent oxidants but may have lower functional group tolerance compared to H₂O₂.[4]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Changes upon N-Oxidation of Piperidine

PositionParent Piperidine (ppm)Piperidine N-oxide (ppm)Expected Shift
α-CH₂ (2, 6)~2.8~3.2 - 3.5Downfield
β-CH₂ (3, 5)~1.5~1.7 - 2.0Minor Downfield
γ-CH₂ (4)~1.5~1.7 - 2.0Minor Downfield

Note: Exact chemical shifts can vary depending on the solvent and other substituents on the piperidine ring.

Table 2: Typical ¹³C NMR Chemical Shift Changes upon N-Oxidation of Piperidine

PositionParent Piperidine (ppm)Piperidine N-oxide (ppm)Expected Shift
α-C (2, 6)~47~65 - 70Downfield
β-C (3, 5)~27~22 - 25Upfield/Minor Change
γ-C (4)~25~20 - 23Upfield/Minor Change

Note: The upfield shift for β and γ carbons is a known effect of N-oxidation in piperidines.[5]

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of Piperidine N-oxide

This protocol provides a general workflow for the quantitative analysis of piperidine N-oxides in a reaction mixture.

  • Sample Preparation (Protein Precipitation for Biological Samples):

    • Pipette 100 µL of the sample (e.g., plasma from a metabolism study) into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog).[3]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions will be the [M+H]⁺ of the piperidine N-oxide and the parent amine. Product ions should be determined by infusion of standards.

Protocol 2: Monitoring Reaction Progress by TLC

  • TLC Plate: Use silica (B1680970) gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 or 8:2 v/v) is often a good starting point. The polarity can be adjusted based on the specific compounds.

  • Spotting: Apply a small spot of the reaction mixture at different time points alongside the starting material.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine the plate under UV light (254 nm).

    • Prepare a Dragendorff staining solution. Immerse the plate in the solution and gently heat. N-oxides will typically appear as orange to reddish-brown spots.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation reaction_mixture Reaction Mixture extraction Extraction / Dilution reaction_mixture->extraction filtration Filtration extraction->filtration tlc TLC Monitoring extraction->tlc lcms LC-MS/MS Analysis filtration->lcms nmr NMR Spectroscopy filtration->nmr quantification Quantification of N-oxide lcms->quantification structure Structural Confirmation nmr->structure progress Reaction Progress tlc->progress troubleshooting_logic cluster_lcms LC-MS Issues cluster_sample Sample Issues start Inconsistent N-oxide Signal? thermal_degradation Thermal Degradation start->thermal_degradation fragmentation In-source Fragmentation start->fragmentation ionization Poor Ionization start->ionization matrix_effects Matrix Effects start->matrix_effects residual_oxidant Residual Oxidant start->residual_oxidant optimize_source Lower Source Temp thermal_degradation->optimize_source Solution change_ionization Try APCI fragmentation->change_ionization Solution adjust_mobile_phase Optimize Mobile Phase ionization->adjust_mobile_phase Solution improve_cleanup Use SPE matrix_effects->improve_cleanup Solution quench_reaction Quench Oxidant residual_oxidant->quench_reaction Solution

References

Technical Support Center: Minimizing Quaternization of Tertiary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tertiary amines, with a focus on minimizing the undesired side reaction of quaternization.

Frequently Asked Questions (FAQs)

Q1: What is quaternization of a tertiary amine?

Quaternization is a chemical reaction in which a tertiary amine reacts with an alkylating agent to form a quaternary ammonium (B1175870) salt.[1][2] This reaction, also known as the Menshutkin reaction, involves the alkylation of the nitrogen atom of the tertiary amine, resulting in a positively charged quaternary ammonium cation.[1][2]

Q2: Why is minimizing quaternization important in my synthesis?

While the formation of quaternary ammonium salts is desirable in many applications such as surfactants and phase-transfer catalysts, it is often an undesired side reaction when the goal is to synthesize or modify a molecule containing a tertiary amine.[1][3] Unwanted quaternization can lead to:

  • Reduced yield of the desired tertiary amine product.

  • Complex purification challenges due to the salt-like nature of the quaternary ammonium byproduct.

  • Formation of hygroscopic and oily side products that can complicate product isolation.

Q3: What are the key factors that influence the rate of quaternization?

The rate of quaternization, a typical SN2 reaction, is influenced by several factors:[1]

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide is a critical factor. The reaction rate follows the trend: RI > RBr > RCl > RF.[1] Benzylic, allylic, and α-carbonylated alkyl halides are also highly reactive.[2]

  • Structure of the Tertiary Amine: The nucleophilicity of the tertiary amine plays a significant role. Less sterically hindered amines and those with electron-donating groups tend to react faster.

  • Solvent: Polar aprotic solvents generally accelerate the reaction by stabilizing the charged transition state.

  • Temperature: Increasing the reaction temperature typically increases the rate of quaternization.[1]

  • Concentration: The reaction rate is dependent on the concentration of both the tertiary amine and the alkylating agent.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during syntheses involving tertiary amines where quaternization is a potential side reaction.

Problem 1: Low yield of the desired tertiary amine product and formation of a significant amount of a salt-like byproduct.

  • Possible Cause: The reaction conditions are favoring the quaternization of the tertiary amine product.

  • Troubleshooting Steps:

    • Re-evaluate the Alkylating Agent: If possible, switch to a less reactive alkylating agent (e.g., from an alkyl iodide to an alkyl bromide or chloride).

    • Control Stoichiometry: Use a minimal excess of the alkylating agent. A large excess will drive the reaction towards quaternization.

    • Lower the Reaction Temperature: Reducing the temperature can significantly slow down the rate of quaternization.

    • Change the Solvent: Consider using a less polar solvent to disfavor the formation of the charged quaternary ammonium salt.

    • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the desired product is formed, before significant quaternization occurs.

Problem 2: The isolated product is an oily or sticky substance that is difficult to handle and purify.

  • Possible Cause: The quaternary ammonium salt byproduct is hygroscopic, absorbing moisture from the atmosphere to form an oil.

  • Troubleshooting Steps:

    • Work under an Inert Atmosphere: Handle the crude product under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

    • Use Anhydrous Solvents: Ensure all solvents used for reaction and purification are thoroughly dried.

    • Purification by Precipitation/Trituration: Attempt to precipitate the desired product or the quaternary salt by adding a non-polar solvent (e.g., diethyl ether, hexanes) to a solution of the crude mixture. The quaternary salt, being more polar, may precipitate out, or vice-versa depending on the desired product's polarity.

    • Ion Exchange: If the quaternary ammonium salt is the desired product and is hygroscopic due to the counter-ion (e.g., chloride or bromide), consider an ion exchange step to replace it with a less hygroscopic anion like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻).

Problem 3: Difficulty in separating the desired tertiary amine from the quaternary ammonium salt byproduct.

  • Possible Cause: The polarity of the desired product and the quaternary salt are too similar for easy separation by standard column chromatography.

  • Troubleshooting Steps:

    • Extraction: Perform a liquid-liquid extraction. The tertiary amine will be soluble in an organic solvent, while the quaternary ammonium salt is often more soluble in an aqueous phase. Adjusting the pH of the aqueous phase can sometimes facilitate this separation.

    • Selective Precipitation: As mentioned above, exploit the differential solubility of the amine and the salt in various solvents to selectively precipitate one of them.

    • Ion-Exchange Chromatography: If the desired product is the tertiary amine, it can be protonated and passed through a cation-exchange resin. The quaternary salt will also bind. Elution with a suitable buffer or salt gradient can separate the two.

Data Presentation

The following tables summarize key quantitative data related to the quaternization of tertiary amines.

Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions

Alkyl Halide (RX)Relative Reaction RatepKa of Conjugate Acid (HX)
RI30,000-10
RBr10,000-9
RCl200-7
RF13.2
Data sourced from a study on SN2 reactions.[1]

Table 2: Yields of Quaternization Reactions with Different Amines and Leaving Groups

AmineLeaving Group on SubstrateProductYield (%)
PyridineTosylateN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate78
2-MethylpyridineTosylateN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate31
4-(N,N-dimethylamine)pyridineTosylateN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(N,N-dimethylamine)pyridinium tosylate37
IsoquinolineTosylateN-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate72
PyridineMesylateN-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)pyridinium mesylate66
2-MethylpyridineMesylateN-((2,3-O-isopropylidene-β-D-ribofuranoside methyl)-5-yl)-2-methylpyridinium mesylate19
Data from a study on the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts.[4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Quaternization during N-Alkylation

Objective: To perform an N-alkylation of a secondary amine to a tertiary amine while minimizing the formation of the quaternary ammonium salt.

Materials:

  • Secondary amine

  • Alkylating agent (e.g., alkyl bromide or chloride)

  • Anhydrous non-polar or weakly polar solvent (e.g., THF, Toluene, or DCM)

  • Mild inorganic base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates, developing solvents

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and the anhydrous solvent.

  • Add the mild inorganic base (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkylating agent (1.0 - 1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Wash the filtrate with water or brine to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification of a Quaternary Ammonium Salt by Precipitation

Objective: To purify a crude quaternary ammonium salt from unreacted tertiary amine and alkylating agent.

Materials:

  • Crude reaction mixture containing the quaternary ammonium salt

  • A polar solvent in which the salt is soluble (e.g., Methanol, Acetonitrile)

  • A non-polar solvent in which the salt is insoluble (e.g., Diethyl ether, Hexanes)

  • Beaker or flask, magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of the polar solvent.

  • While stirring vigorously, slowly add the non-polar solvent to the solution.

  • The quaternary ammonium salt should begin to precipitate as a solid. Continue adding the non-polar solvent until no further precipitation is observed.

  • Stir the resulting suspension for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of the cold non-polar solvent to remove residual impurities.

  • Dry the purified quaternary ammonium salt under vacuum.

Visualizations

Troubleshooting_Quaternization start Problem: Unwanted Quaternization check_yield Low yield of tertiary amine? start->check_yield check_product Product is oily/ sticky? start->check_product check_separation Difficulty in purification? start->check_separation solution_yield Adjust Reaction Conditions: - Less reactive alkylating agent - Lower temperature - Less polar solvent - Control stoichiometry check_yield->solution_yield Yes solution_product Handle under Inert Atmosphere: - Use anhydrous solvents - Purify by precipitation - Consider ion exchange check_product->solution_product Yes solution_separation Improve Separation: - Liquid-liquid extraction - Selective precipitation - Ion-exchange chromatography check_separation->solution_separation Yes end Problem Resolved solution_yield->end solution_product->end solution_separation->end

Caption: Troubleshooting workflow for minimizing quaternization.

Factors_Influencing_Quaternization cluster_reactants Reactants cluster_conditions Reaction Conditions Quaternization Rate of Quaternization Amine Tertiary Amine - Steric Hindrance - Nucleophilicity Amine->Quaternization Alkylating_Agent Alkylating Agent - Leaving Group Ability (I > Br > Cl > F) Alkylating_Agent->Quaternization Solvent Solvent (Polar aprotic accelerates) Solvent->Quaternization Temperature Temperature (Higher temp accelerates) Temperature->Quaternization Concentration Concentration Concentration->Quaternization

Caption: Key factors influencing the rate of quaternization.

Experimental_Workflow_Optimization start Define Synthesis Goal: Maximize Tertiary Amine Yield initial_rxn Initial Reaction Setup: - Choose mildest possible  alkylating agent - Select a non-polar solvent - Use a mild base start->initial_rxn monitoring Reaction Monitoring (TLC, LC-MS) initial_rxn->monitoring analysis Analyze Outcome: - Yield of tertiary amine - Amount of quaternary salt monitoring->analysis optimize Optimize Conditions analysis->optimize Suboptimal final_protocol Final Optimized Protocol analysis->final_protocol Optimal temp Lower Temperature optimize->temp solvent Screen Solvents optimize->solvent base Screen Bases optimize->base temp->initial_rxn solvent->initial_rxn base->initial_rxn

Caption: Workflow for optimizing a synthesis to minimize quaternization.

References

Technical Support Center: Improving Selectivity in Anilino-Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the selective hydrolysis of anilino-nitriles to their corresponding amides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective hydrolysis of anilino-nitriles to amides?

A1: The main challenge is preventing over-hydrolysis of the desired amide product to the corresponding carboxylic acid.[1][2] Nitriles are generally less reactive than amides, meaning the conditions required to initiate the hydrolysis of the nitrile can often be harsh enough to readily hydrolyze the newly formed amide as well.[1] Another significant challenge, particularly with α-anilino-nitriles, is the potential for racemization at the α-carbon if it is a stereocenter.

Q2: What are the common methods for the selective hydrolysis of nitriles to amides?

A2: Several methods can be employed to improve the selectivity of nitrile hydrolysis to the amide:

  • Milder Reaction Conditions: Using lower temperatures and shorter reaction times can help to favor the formation of the amide and reduce the rate of its subsequent hydrolysis.[1]

  • Controlled pH: The pH of the reaction medium plays a crucial role. While both acidic and basic conditions can be used, careful control is necessary to achieve selectivity.[3]

  • Specific Reagents: Certain reagents are known to promote the selective conversion of nitriles to amides. These include:

    • Alkaline Hydrogen Peroxide: This is a classic and effective method for the mild and selective hydrolysis of nitriles.

    • Trifluoroacetic Acid (TFA) and Sulfuric Acid (H₂SO₄) mixture: This system can facilitate the indirect hydration of the nitrile to the amide.

  • Catalytic Methods: Both transition metal catalysts and enzymes (nitrile hydratases) can offer high selectivity under mild conditions, minimizing the formation of the carboxylic acid byproduct.

Q3: How does the aniline (B41778) functional group influence the hydrolysis of the nitrile?

A3: The aniline group, being an electron-donating group, can influence the electronic properties of the nitrile. This can affect the reaction rate and susceptibility to side reactions. The nitrogen atom of the aniline is also a potential site for side reactions, such as oxidation or N-acylation, depending on the reaction conditions. For α-anilino-nitriles, the aniline moiety is part of an α-amino nitrile structure, which can be prone to side reactions like elimination or rearrangement under certain conditions.

Q4: What are the typical side products observed during anilino-nitrile hydrolysis?

A4: Besides the over-hydrolysis to the carboxylic acid, other potential side products include:

  • Ammonium salts: These are often formed as a byproduct of the hydrolysis reaction, particularly under acidic conditions.[4]

  • Products of elimination: For α-anilino-nitriles, elimination of HCN or the aniline group can occur, especially under harsh basic conditions.

  • Racemization products: If the α-carbon is chiral, the reaction conditions can lead to a loss of stereochemical purity.

Troubleshooting Guides

Problem 1: Low yield of the desired anilino-amide with significant formation of the carboxylic acid.

This is the most common issue, indicating that the rate of amide hydrolysis is competitive with or faster than the rate of nitrile hydrolysis.

Potential Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amide hydrolysis occurs.
Reaction time is too long. Perform a time-course study to determine the optimal reaction time for maximizing amide yield while minimizing carboxylic acid formation.
Concentration of acid or base is too high. Reduce the concentration of the acid or base catalyst. For base-catalyzed reactions, consider using a milder base or a catalytic amount.
Inappropriate solvent. The choice of solvent can influence the relative rates of nitrile and amide hydrolysis. Experiment with different solvent systems. For instance, using tert-butanol (B103910) as a solvent has been reported to favor the formation of the amide.[1]
Problem 2: The reaction is very slow or does not proceed to completion.

This can occur if the reaction conditions are too mild or if the anilino-nitrile is sterically hindered or electronically deactivated.

Potential Cause Troubleshooting Steps
Insufficient activation of the nitrile group. If using acidic conditions, ensure the acid is strong enough to protonate the nitrile nitrogen, thereby activating it for nucleophilic attack. For base-catalyzed reactions, a stronger base might be necessary.
Low reaction temperature. Gradually increase the reaction temperature while carefully monitoring for the formation of the carboxylic acid byproduct.
Steric hindrance. For sterically hindered substrates, consider using a less bulky catalyst or reagent. Increasing the reaction time may also be necessary.
Poor solubility of the starting material. Ensure the anilino-nitrile is fully dissolved in the reaction solvent. A co-solvent system may be required to improve solubility.
Problem 3: Formation of unexpected side products.

The presence of the aniline group can lead to specific side reactions.

Potential Cause Troubleshooting Steps
Oxidation of the aniline ring. If using an oxidizing agent (like hydrogen peroxide), ensure the reaction is performed under controlled conditions (e.g., low temperature) to minimize oxidation of the aniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
N-Acylation of the aniline nitrogen. This can occur if an acylating agent is present or formed in situ. Ensure all reagents are pure and free from contaminants.
Elimination or rearrangement of α-anilino-nitriles. This is more likely under strongly basic conditions. Consider using milder bases or switching to an acid-catalyzed or enzymatic method.

Experimental Protocols

Protocol 1: Selective Basic Hydrolysis of an Aromatic Anilino-Nitrile

This protocol describes a general procedure for the selective hydrolysis of an aromatic anilino-nitrile to the corresponding amide using potassium carbonate and hydrogen peroxide.

Materials:

Procedure:

  • Dissolve the aromatic anilino-nitrile (1.0 eq) in DMSO.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective Acid-Catalyzed Hydrolysis of an Anilino-Nitrile

This protocol outlines a general method for the selective hydrolysis of an anilino-nitrile using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).

Materials:

  • Anilino-nitrile

  • Trifluoroacetic acid (TFA)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the anilino-nitrile (1.0 eq) in trifluoroacetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for α-Aminonitriles

Hydrolysis MethodReagentsTypical Yield of AmideKey Side ProductsReference
Acidic Hydrolysis Concentrated H₂SO₄High (but prone to over-hydrolysis)Carboxylic acid, Ammonium salts[4]
Alkaline Hydrolysis NaOH or KOHModerate to HighCarboxylic acid, Elimination products[4]
Catalytic Hydrolysis ZnO, TiO₂85-95%Minimal by-products[4]
Peroxide Method H₂O₂ / K₂CO₃HighMinimal if controlledGeneral Method

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization cluster_step4 Step 4: Over-hydrolysis (Side Reaction) AnilinoNitrile Anilino-Nitrile Intermediate1 Tetrahedral Intermediate AnilinoNitrile->Intermediate1 Hydroxide OH⁻ Hydroxide->Intermediate1 ImidicAcid Imidic Acid Intermediate Intermediate1->ImidicAcid Water1 H₂O Water1->ImidicAcid AnilinoAmide Anilino-Amide ImidicAcid->AnilinoAmide Intermediate2 Tetrahedral Intermediate AnilinoAmide->Intermediate2 Hydroxide2 OH⁻ Hydroxide2->Intermediate2 CarboxylicAcid Carboxylic Acid Intermediate2->CarboxylicAcid

Caption: General mechanism for the base-catalyzed hydrolysis of an anilino-nitrile.

Experimental_Workflow Start Start: Anilino-Nitrile ReactionSetup Reaction Setup: - Choose Hydrolysis Method - Add Reagents and Solvent Start->ReactionSetup Monitoring Reaction Monitoring: - TLC / LC-MS ReactionSetup->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, IR, MS Purification->Analysis End End: Pure Anilino-Amide Analysis->End

Caption: A typical experimental workflow for anilino-nitrile hydrolysis.

Troubleshooting_Guide Start Low Yield or Poor Selectivity? CheckOverHydrolysis Significant Carboxylic Acid Formation? Start->CheckOverHydrolysis CheckReactionCompletion Incomplete Reaction? CheckOverHydrolysis->CheckReactionCompletion No ReduceHarshness Action: - Lower Temperature - Shorter Time - Milder Reagents CheckOverHydrolysis->ReduceHarshness Yes CheckSideProducts Other Side Products? CheckReactionCompletion->CheckSideProducts No IncreaseReactivity Action: - Increase Temperature - Stronger Reagents - Check Solubility CheckReactionCompletion->IncreaseReactivity Yes OptimizeConditions Action: - Inert Atmosphere - Purer Reagents - Change Method CheckSideProducts->OptimizeConditions Yes Success Problem Solved CheckSideProducts->Success No ReduceHarshness->Success IncreaseReactivity->Success OptimizeConditions->Success

Caption: A troubleshooting decision tree for anilino-nitrile hydrolysis.

References

Scaling up the synthesis of N-phenylpiperidin-4-amine for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-phenylpiperidin-4-amine for pilot production. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data for the primary synthesis routes.

Frequently Asked Questions (FAQs)

1. What are the primary synthesis routes for scaling up this compound production?

The two most common and scalable methods for synthesizing this compound are Reductive Amination and Buchwald-Hartwig Amination. Reductive amination typically involves the reaction of a suitable piperidone derivative with aniline (B41778) in the presence of a reducing agent.[1][2] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3]

2. What are the main challenges when scaling up the synthesis of this compound?

Scaling up this synthesis presents several challenges, including:

  • Reaction Kinetics and Heat Transfer: Changes in batch size and reactor geometry can alter reaction rates and lead to inconsistent product outcomes. Heat transfer limitations may also create hotspots, affecting reaction efficiency and product stability.

  • Maintaining Product Quality: Ensuring consistent product quality and purity at a larger scale can be difficult.

  • Process Safety: Handling larger quantities of reagents and managing reaction exotherms requires careful safety planning.

  • Regulatory Compliance: this compound is a regulated chemical in many jurisdictions due to its use as a precursor in the synthesis of fentanyl.[4][5][6][7][8] Compliance with these regulations is crucial.

3. What are the safety considerations for handling this compound?

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

4. What is the regulatory status of this compound?

This compound (also known as 4-anilinopiperidine or 4-AP) is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of fentanyl.[4][5][6][7][8] Its handling, production, and distribution are subject to strict regulatory controls.

5. How can I purify this compound at a pilot scale?

Purification of this compound at a pilot scale can be achieved through several methods, including:

  • Distillation: Given its likely high boiling point, vacuum distillation may be an effective method for purification.

  • Crystallization: This is a cost-effective method for purifying crystalline solids. The choice of solvent is critical for successful purification.

  • Chromatography: While more expensive and solvent-intensive, column chromatography can provide high purity. For large-scale operations, techniques like simulated moving bed (SMB) chromatography may be more efficient.

Troubleshooting Guides

Reductive Amination
Issue Potential Cause Suggested Solution
Low Yield Incomplete imine formation.Ensure anhydrous conditions and consider using a dehydrating agent like molecular sieves. A mildly acidic environment (pH 4-5) is generally optimal for imine formation.
Premature reduction of the ketone.Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) which preferentially reduces the iminium ion.
Over-alkylation (di- or tri-alkylation) The secondary amine product is more nucleophilic than the starting aniline.Use a stoichiometric amount of aniline or a slight excess of the piperidone. A stepwise procedure where the imine is pre-formed before reduction can also minimize this.
Formation of Alcohol Byproduct The reducing agent is too strong and reduces the starting ketone.Switch to a more selective reducing agent like STAB or sodium cyanoborohydride.
Reaction Stalls or is Sluggish Steric hindrance or low reactivity of starting materials.Increase the reaction temperature to overcome the activation energy barrier.
Buchwald-Hartwig Amination
Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents and solvents. The palladium precatalyst may require activation.
Incorrect ligand or base.The choice of ligand and base is crucial and substrate-dependent. Screen different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, Cs2CO3).
Formation of Hydrodehalogenation Byproduct Competing reaction pathway.Optimize the reaction temperature and catalyst/ligand ratio. A lower temperature may favor the desired amination.
Poor Reproducibility at Scale Inefficient mixing of heterogeneous base.For solid inorganic bases, ensure vigorous stirring. Consider using a soluble organic base like DBU.
High Levels of Residual Palladium in Product Incomplete removal of the catalyst during workup.Employ specialized scavengers (e.g., silica- or polymer-bound thiols) or perform an activated carbon treatment. Multiple extractions and crystallizations can also reduce palladium levels.

Data Presentation

Table 1: Representative Pilot-Scale Parameters for Reductive Amination of N-Boc-4-piperidone with Aniline

ParameterCondition ACondition BCondition C
Scale 10 L10 L10 L
N-Boc-4-piperidone (kg) 1.01.01.0
Aniline (equiv.) 1.11.21.1
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃H₂/Pd/C
Solvent DichloromethaneToluene (B28343)Methanol
Temperature (°C) 20-2540-4550
Pressure (bar) 115
Reaction Time (h) 16128
Yield (%) 858892
Purity (by HPLC, %) >98>98.5>99

Note: This data is representative and may need to be optimized for specific equipment and conditions.

Table 2: Representative Pilot-Scale Parameters for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Scale 5 L5 L5 L
Aryl Halide 4-Bromoaniline (B143363)4-Chloroaniline4-Bromoaniline
Amine 4-Aminopiperidine4-Aminopiperidine4-Aminopiperidine
Palladium Precatalyst Pd₂(dba)₃Pd(OAc)₂[t-BuXPhos(Pd-π-cinnamyl)]OTf
Ligand XPhosSPhost-BuXPhos
Catalyst Loading (mol%) 1.01.50.1
Base NaOtBuCs₂CO₃K₃PO₄
Solvent Toluene1,4-DioxaneWater with TPGS-750-M
Temperature (°C) 10011045
Reaction Time (h) 121816
Yield (%) 908595
Purity (by HPLC, %) >99>98>99
Residual Pd (ppm) <50<75<10

Note: This data is representative and illustrates the trade-offs between different catalyst systems and conditions. Optimization is required for specific substrates.

Experimental Protocols

Protocol 1: Pilot-Scale Reductive Amination

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Aniline (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (10 L/kg of piperidone)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet

  • Addition funnel

  • Quench tank

Procedure:

  • Charge the reactor with N-Boc-4-piperidone and anhydrous DCM.

  • Start agitation and purge the reactor with nitrogen.

  • Add aniline via the addition funnel over 15-20 minutes, maintaining the internal temperature below 25°C.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reactor to 0-5°C using a chiller.

  • Slowly add STAB in portions, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, slowly quench the reaction by transferring the mixture to a quench tank containing a stirred, saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid or HCl in a suitable solvent.

Protocol 2: Pilot-Scale Buchwald-Hartwig Amination

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • 4-Aminopiperidine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous toluene (10 L/kg of bromoaniline)

  • Nitrogen source

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet

  • Glovebox or inert atmosphere charging system

Procedure:

  • In a glovebox, charge the reactor with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the reactor and remove it from the glovebox.

  • Inert the reactor by evacuating and backfilling with nitrogen three times.

  • Add 4-bromoaniline and 4-aminopiperidine, followed by anhydrous toluene.

  • Begin agitation and heat the mixture to 100°C.

  • Maintain the reaction at this temperature for 12 hours, monitoring by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of celite to remove insoluble materials.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or crystallization.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Workup & Purification N-Boc-4-piperidone N-Boc-4-piperidone Imine_Formation Imine Formation (1h, RT) N-Boc-4-piperidone->Imine_Formation Aniline Aniline Aniline->Imine_Formation Solvent (DCM) Solvent (DCM) Solvent (DCM)->Imine_Formation Reduction Reduction with STAB (12-16h, 0°C to RT) Imine_Formation->Reduction Quench Aqueous Quench (NaHCO3) Reduction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Deprotection Boc Deprotection (Acidic) Drying_Concentration->Deprotection Final_Purification Final Purification (Distillation/Crystallization) Deprotection->Final_Purification Product Product Final_Purification->Product

Caption: Workflow for the Reductive Amination Synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Charging (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide 4-Bromoaniline Coupling Cross-Coupling Reaction (12h, 100°C) Aryl_Halide->Coupling Amine 4-Aminopiperidine Amine->Coupling Catalyst_System Pd Precatalyst, Ligand, Base Catalyst_System->Coupling Solvent_Toluene Solvent (Toluene) Solvent_Toluene->Coupling Cooling_Quench Cooling & Aqueous Quench Coupling->Cooling_Quench Filtration Filtration (Celite) Cooling_Quench->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Final_Purification Final Purification (Distillation/Crystallization) Drying_Concentration->Final_Purification Product Product Final_Purification->Product

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Purify_Reagents Purify/Source New Reagents Impure->Purify_Reagents Yes Reaction_Type Reaction Type? Impure->Reaction_Type No Reductive_Amination Reductive Amination Issues Reaction_Type->Reductive_Amination Reductive Amination Buchwald_Hartwig Buchwald-Hartwig Issues Reaction_Type->Buchwald_Hartwig Buchwald- Hartwig Check_Imine Monitor Imine Formation (e.g., by NMR, IR) Reductive_Amination->Check_Imine Check_Catalyst Check Catalyst Activity & Handling Buchwald_Hartwig->Check_Catalyst Imine_Low Low Imine Formation? Check_Imine->Imine_Low Add_Acid_Dehydrant Add Mild Acid Catalyst or Dehydrating Agent Imine_Low->Add_Acid_Dehydrant Yes Check_Reductant Check Reducing Agent Activity Imine_Low->Check_Reductant No Catalyst_Bad Improper Handling (Air/Moisture)? Check_Catalyst->Catalyst_Bad Inert_Technique Improve Inert Atmosphere Technique Catalyst_Bad->Inert_Technique Yes Optimize_Ligand_Base Screen Ligands and Bases Catalyst_Bad->Optimize_Ligand_Base No

Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-phenylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potent interactions with various central nervous system (CNS) targets, most notably dopamine (B1211576) and opioid receptors. This guide provides an objective comparison of the biological activity of selected this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Analysis of Receptor Binding Affinities

The biological activity of this compound derivatives is critically dependent on their affinity and selectivity for specific receptor subtypes. The following tables summarize the in vitro binding affinities (Ki) of representative compounds for dopamine D2 and mu-opioid receptors, two of the most significant targets for this class of molecules.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound Derivatives

CompoundStructureRadioligandKi (nM)Reference
Pridopidine4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine[3H]Spiperone~1000 (low affinity)[1]
Haloperidol4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one[3H]Spiperone1-10[2]

Note: Pridopidine is a 4-phenylpiperidine (B165713) derivative, structurally related to the this compound core.

Table 2: Mu-Opioid Receptor Binding Affinity of 4-Anilidopiperidine Derivatives

CompoundStructureRadioligandKi (nM)Reference
FentanylN-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide[3H]DAMGO~1[3][4]
SufentanilN-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide[3H]Sufentanil0.04
CarfentanilMethyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate[3H]Carfentanil0.03[5]
RemifentanilMethyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylateNot SpecifiedPotent µ-agonist

Note: The 4-anilinopiperidine structure is a key pharmacophore within the this compound class, with fentanyl and its analogues being prominent examples.

Functional Activity of this compound Derivatives

Beyond receptor binding, the functional activity of these compounds, whether as agonists, antagonists, or modulators, is crucial for their therapeutic potential. The following table presents functional assay data for selected derivatives.

Table 3: Functional Activity (EC50/IC50) of Selected Derivatives

CompoundAssay TypeReceptorActivityValue (nM)Reference
Fentanyl Analogue (cis-42)Mouse Hot-Plate (Analgesia)Mu-OpioidAgonistED50 highly potent[6]
BrifentanilMouse Hot-Plate (Analgesia)Mu-OpioidAgonistShort duration of action[6]

Signaling Pathways

This compound derivatives primarily exert their effects through G-protein coupled receptors (GPCRs), namely dopamine and opioid receptors. The activation of these receptors initiates intracellular signaling cascades that modulate neuronal activity.

G_protein_signaling cluster_dopamine Dopamine D2 Receptor Signaling cluster_opioid Mu-Opioid Receptor Signaling D2R D2 Receptor G_alpha_i_d Gαi/o D2R->G_alpha_i_d Activation G_beta_gamma_d Gβγ D2R->G_beta_gamma_d AC_d Adenylyl Cyclase G_alpha_i_d->AC_d Inhibition Ion_Channel_d Ion Channels (e.g., GIRK) G_beta_gamma_d->Ion_Channel_d Modulation cAMP_d cAMP AC_d->cAMP_d Conversion of ATP PKA_d PKA cAMP_d->PKA_d Activation MOR Mu-Opioid Receptor G_alpha_i_o Gαi/o MOR->G_alpha_i_o Activation G_beta_gamma_o Gβγ MOR->G_beta_gamma_o AC_o Adenylyl Cyclase G_alpha_i_o->AC_o Inhibition Ion_Channel_o Ion Channels (GIRK, CaV) G_beta_gamma_o->Ion_Channel_o Modulation cAMP_o cAMP AC_o->cAMP_o Conversion of ATP PKA_o PKA cAMP_o->PKA_o Activation

Canonical G-protein signaling pathways for D2 and Mu-Opioid receptors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human mu-opioid or D2 dopamine receptor).

  • Radioligand (e.g., [3H]DAMGO for mu-opioid, [3H]Spiperone for D2).

  • Test compounds (this compound derivatives).

  • Non-specific binding control (e.g., Naloxone for opioid receptors, Haloperidol for dopamine receptors).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Cell Membranes with Target Receptor B->C D Rapid Filtration to Separate Bound and Free Ligand C->D E Measure Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 from Competition Curve F->G H Calculate Ki using Cheng-Prusoff Equation G->H

General workflow for a radioligand binding assay.
[35S]GTPγS Functional Assay (for Agonist/Antagonist Activity)

This functional assay measures the activation of G-proteins coupled to a receptor of interest, providing information on the efficacy of a test compound.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

Procedure:

  • Pre-incubate cell membranes with the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • For agonists, an increase in [35S]GTPγS binding is observed. The EC50 and Emax values are determined from the dose-response curve.

  • For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50.

Conclusion

The this compound scaffold is a versatile platform for the development of potent modulators of dopamine and opioid receptors. The structure-activity relationship (SAR) within this class is complex, with small structural modifications leading to significant changes in receptor affinity, selectivity, and functional activity. For instance, the addition of a phenethyl group at the piperidine (B6355638) nitrogen is crucial for high-affinity mu-opioid receptor binding in fentanyl analogues.[7] This guide provides a foundational comparison of the biological activities of key derivatives, along with the methodologies to conduct further investigations. Researchers are encouraged to use this information as a starting point for the design and evaluation of novel compounds with tailored pharmacological profiles for the treatment of various CNS disorders.

References

Comparative Analysis of 4-Anilinopiperidine Analogs: A Tale of Two Receptors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent ligands targeting distinct G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of two major classes of 4-anilinopiperidine analogs: μ-opioid receptor (MOR) agonists, exemplified by the fentanyl family of analgesics, and C-C chemokine receptor type 5 (CCR5) antagonists, developed as anti-HIV therapeutics. By examining their structure-activity relationships (SAR), we can understand how modifications to a common chemical core drive divergent pharmacological activities.

Structure-Activity Relationship: Opioid Agonists vs. CCR5 Antagonists

The pharmacological bifurcation of 4-anilinopiperidine analogs is largely dictated by the nature and substitution patterns of the N-1 and C-4 positions of the piperidine (B6355638) ring.

For μ-opioid receptor agonists , typified by fentanyl, the N-phenethyl group at the N-1 position is crucial for high affinity and agonist activity. The anilino nitrogen at C-4 is acylated, with a propionamide (B166681) group being optimal for potent analgesic effects. Modifications to the piperidine ring, particularly at the 3 and 4-positions, significantly influence potency. For instance, a 4-carbomethoxy group, as seen in carfentanil, dramatically increases potency compared to fentanyl. Substituents on the aniline (B41778) ring can also modulate activity, though often to a lesser extent.

In contrast, CCR5 receptor antagonists utilize the 4-anilinopiperidine core as a central scaffold to present different pharmacophoric elements. Instead of a simple N-phenethyl group, these compounds often feature more complex substituents at the N-1 position, such as those incorporating a triazole or other heterocyclic moieties. The C-4 anilino group is typically not acylated but is instead part of a larger, often rigidified, structure that engages with a different binding pocket on the CCR5 receptor. The focus of SAR for these antagonists is on optimizing interactions with the transmembrane helices of the CCR5 receptor to allosterically inhibit the binding of native chemokines and viral glycoproteins like gp120.

Quantitative Comparison of Analog Activity

The following tables summarize the in vitro and in vivo activities of representative 4-anilinopiperidine analogs, highlighting the structural modifications that determine their receptor selectivity and potency.

Table 1: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as μ-Opioid Receptor Agonists

CompoundR1 (N-1 substituent)R2 (C-4 anilino substituent)R3 (Piperidine C-4 substituent)Ki (nM) for MOREC50 (nM) [³⁵S]GTPγSAnalgesic Potency (Morphine = 1)
FentanylPhenethylN-phenylpropionamideH1.432~100
CarfentanilPhenethylN-phenylpropionamideCOOCH₃0.020.3~10,000
Sufentanil2-(2-thienyl)ethylN-phenylpropionamideCH₂OCH₃0.040.6~500-1000
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylN-phenylpropionamideH1.111~20-30
RemifentanilMethyl propanoate-ethylN-phenylpropionamideCOOCH₃1.814~100-200

Table 2: Structure-Activity Relationship of 4-Anilinopiperidine Analogs as CCR5 Receptor Antagonists

CompoundN-1 SubstituentC-4 Anilino MoietyR' on C-4 MoietyIC50 (nM) CCR5 BindingIC50 (nM) HIV-1 Replication
Maraviroc4,4-difluoro-cyclohexylacetylN-(3-exo-8-azabicyclo[3.2.1]oct-3-yl)-4-methyl-benzamide-2.01.0
Vicriviroc(4,6-dimethyl-pyrimidin-5-yl)methylN-(4-((4-ethyl-piperazin-1-yl)methyl)phenyl)acetamide-1.00.5
Aplaviroc(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)methylN-(1-propyl-1H-imidazol-5-yl)-5.01.2
TAK-779N,N-dimethyl-N-(4-((2-(4-methylphenyl)-6,7-dihydro-5H-benzo[1]annulen-8-yl)carbonyl)phenyl)methanaminiumQuaternary ammonium-1.43.7

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.

Radioligand Binding Assay for μ-Opioid Receptor Affinity (Ki)

Objective: To determine the binding affinity of test compounds for the μ-opioid receptor by competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for MOR Agonist Activity (EC50)

Objective: To measure the functional potency of test compounds as agonists at the μ-opioid receptor by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following:

    • Membrane suspension (10-20 µg protein).

    • GDP (10 µM final concentration).

    • Varying concentrations of the test compound.

  • Pre-incubation: Incubate for 15 minutes at 30°C.

  • Reaction Initiation: Add [³⁵S]GTPγS (0.1 nM final concentration) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Filtration and Quantification: Terminate the reaction by filtration and quantify radioactivity as described above.

  • Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values.

CCR5 Radioligand Binding Assay (IC50)

Objective: To determine the binding affinity of test compounds for the CCR5 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human CCR5 receptor.

  • Radioligand: [¹²⁵I]-MIP-1α (a natural ligand for CCR5).

  • Non-specific Binding Control: A high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc).

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Filtration Apparatus and Gamma Counter.

Procedure:

  • Assay Setup: In a 96-well filter plate, combine the assay buffer, membrane suspension (5-10 µg protein), [¹²⁵I]-MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate for 90 minutes at room temperature.

  • Filtration: Wash the plate with ice-cold wash buffer (assay buffer without BSA).

  • Quantification: Dry the filter plate and measure the radioactivity using a gamma counter.

  • Data Analysis: Determine the IC50 value from the competition curve.

Hot-Plate Test for Analgesic Activity in Mice

Objective: To assess the central analgesic activity of test compounds.

Procedure:

  • Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male Swiss Webster mice.

  • Procedure:

    • Administer the test compound or vehicle to the mice (e.g., intraperitoneally).

    • At a predetermined time after administration (e.g., 30 minutes), place each mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the treated groups to the vehicle control group to determine the analgesic effect.

Visualizing the Molecular Pathways

The divergent activities of these 4-anilinopiperidine analogs stem from their interaction with receptors that trigger distinct intracellular signaling cascades.

mu_opioid_receptor_signaling Fentanyl Fentanyl Analog (Agonist) MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) K_channel->Analgesia K⁺ efflux Ca_channel->Analgesia Reduced Ca²⁺ influx

Caption: Signaling pathway of μ-opioid receptor agonists.

ccr5_antagonist_mechanism CCR5_Antagonist 4-Anilinopiperidine CCR5 Antagonist CCR5 CCR5 Receptor (GPCR) CCR5_Antagonist->CCR5 Binds to (Allosteric Inhibition) Viral_Entry HIV Entry Blocked HIV_gp120 HIV gp120 HIV_gp120->CCR5 Binding Prevented CD4 CD4 Receptor HIV_gp120->CD4 Binds to Cell_Membrane Host Cell Membrane

Caption: Mechanism of action for CCR5 receptor antagonists.

References

In Vitro Pharmacological Profiling of N-Phenylpiperidin-4-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a core component of a significant class of synthetic opioids, most notably fentanyl and its analogs. The pharmacological profile of these compounds is of critical interest for drug discovery, particularly in the fields of analgesia and neuropharmacology, as well as for understanding the public health implications of novel synthetic opioids. This guide provides a comparative overview of the in vitro pharmacological properties of select this compound derivatives, detailed experimental protocols for their assessment, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Comparative In Vitro Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of representative this compound derivatives at various G-protein coupled receptors (GPCRs). It is important to note that the data has been compiled from various sources and experimental conditions may differ. Direct comparison of absolute values between different studies should be made with caution.

Table 1: Opioid Receptor Binding Affinities (Ki in nM) of this compound Derivatives

Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Selectivity (MOR vs. DOR/KOR)
Fentanyl~1-2>1000>1000Highly MOR selective
Sufentanil~0.1-0.5~10-20~200-500High MOR selectivity
Alfentanil~1-5>1000>1000Highly MOR selective
Remifentanil~1-2>1000>1000Highly MOR selective
Carfentanil~0.02-0.1~100-500~500-1000Exceptionally high MOR potency and selectivity
Acetylfentanyl~1-10>1000>1000Highly MOR selective
Butyrylfentanyl~5-15>1000>1000Highly MOR selective

Note: Ki values are approximate and collated from multiple literature sources. The selectivity is generally expressed as a ratio of Ki values (DOR/MOR and KOR/MOR).

Table 2: Functional Potency (EC50/IC50 in nM) of this compound Derivatives at the μ-Opioid Receptor

CompoundAssay TypeFunctional Potency (EC50/IC50 in nM)
Fentanyl[³⁵S]GTPγS binding~10-50
Sufentanil[³⁵S]GTPγS binding~1-5
Alfentanil[³⁵S]GTPγS binding~20-100
Remifentanil[³⁵S]GTPγS binding~10-50
Carfentanil[³⁵S]GTPγS binding~0.1-1

Note: EC50/IC50 values are approximate and depend on the specific assay conditions and cell system used.

Table 3: Binding Affinities (Ki in nM) of Structurally Related N-Phenylpiperazine Analogs at Dopamine (B1211576) and Serotonin Receptors

Compound ClassD2 Dopamine Receptor Ki (nM)D3 Dopamine Receptor Ki (nM)5-HT1A Serotonin Receptor Ki (nM)
N-(2-methoxyphenyl)piperazines~40-53~0.3-0.9High Affinity
N-(2,3-dichlorophenyl)piperazinesVariableVariableHigh Affinity
4-Thiophene-3-yl-benzamide N-phenylpiperazines~349–7522~96–1413Moderate Affinity
4-Thiazolyl-4-ylbenzamide N-phenylpiperazinesVariable~2.5-31Variable

Note: This table includes data for N-phenylpiperazine analogs, which are structurally related to N-phenylpiperidin-4-amines and provide context for potential off-target activities. Data is derived from various sources studying D2/D3 selective ligands.[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific cell line, receptor, and ligands being studied.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled standard ligand like naloxone).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of test compound).

  • Reagent Addition: Add assay buffer, radioligand at a concentration near its Kd, and either the non-specific determinator or the test compound to the appropriate wells.

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger for many GPCRs. This is particularly useful for receptors coupled to Gs (stimulatory) or Gi (inhibitory) proteins.

Materials:

  • Cells expressing the GPCR of interest.

  • Cell culture medium.

  • Test compounds.

  • Agonist (for antagonist mode).

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells in a suitable microplate (e.g., 384-well) and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist (typically at its EC80).

  • Stimulation (for Gi-coupled receptors): In antagonist assays for Gi-coupled receptors, cells are often stimulated with forskolin to induce a measurable basal level of cAMP.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., luminescence or fluorescence ratio) against the logarithm of the compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

Calcium Mobilization Functional Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, typically for receptors coupled to Gq proteins.

Materials:

  • Cells expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells in a clear-bottom microplate and culture overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument's liquid handler adds the test compounds to the wells while fluorescence is continuously measured.

  • Signal Detection: Record the change in fluorescence intensity over time.

  • Data Analysis: The response is typically quantified as the peak fluorescence signal minus the baseline. Plot the response against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualization

Signaling Pathways

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Agonist GPCR_Gs Gs-GPCR Gs Gs Protein AC_Gs Adenylyl Cyclase cAMP_Gs cAMP PKA_Gs PKA Response_Gs Cellular Response Agonist_Gi Agonist GPCR_Gi Gi-GPCR Gi Gi Protein AC_Gi Adenylyl Cyclase cAMP_Gi cAMP Response_Gi Cellular Response

Experimental Workflows

In_Vitro_Workflow

References

Comparative analysis of N-phenylpiperidin-4-amine vs other fentanyl precursors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N-phenylpiperidin-4-amine and Other Key Fentanyl Precursors for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of this compound (4-AP) against other significant precursors used in the synthesis of fentanyl and its analogues. The illicit manufacturing of fentanyl, a potent synthetic opioid, poses a significant public health crisis, making the monitoring and control of its precursors a critical focus for law enforcement and forensic science.[1][2] This document outlines the chemical properties, synthesis pathways, and analytical detection methods for these compounds, supported by experimental data for an informed scientific audience.

Key Fentanyl Precursors: A Comparative Overview

The synthesis of fentanyl can be accomplished through several routes, most notably the Janssen method and the Siegfried method.[3][4] These pathways utilize different precursor chemicals, which have evolved in response to international control measures.[1] Initially, N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were the primary chemicals monitored.[1] However, clandestine manufacturers have adapted, leading to the use of alternative precursors like this compound (4-AP) and 1-boc-4-AP.[1]

Below is a summary of the key precursors and their fundamental chemical properties.

Table 1: Chemical Properties of Major Fentanyl Precursors

Compound Name Abbreviation Chemical Formula Molar Mass ( g/mol ) CAS Number
This compound4-APC₁₁H₁₆N₂176.261609-66-1
4-anilino-N-phenethylpiperidine4-ANPPC₁₉H₂₄N₂280.4121409-26-7[5]
N-phenethyl-4-piperidoneNPPC₁₃H₁₇NO203.2839742-60-4
Norfentanyl-C₁₄H₁₄N₂O226.281609-66-1
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate1-boc-4-APC₁₆H₂₄N₂O₂276.38125541-22-2
Benzylfentanyl-C₂₁H₂₆N₂O334.451474-02-8

Role in Fentanyl Synthesis and Comparative Yields

The efficiency of fentanyl synthesis is highly dependent on the chosen pathway and the specific precursors used. Optimized laboratory procedures report high-yielding transformations for each step.[6] For instance, a common three-step strategy starting from 4-piperidone (B1582916) can produce fentanyl in excellent overall yields.[6] 4-ANPP is a direct precursor to fentanyl, formed from the reductive amination of NPP with aniline, and is often found as a contaminant in final products due to incomplete purification.[5]

The table below summarizes the role of each precursor and reported experimental yields for key reaction steps.

Table 2: Precursor Role in Fentanyl Synthesis and Reported Step Yields

Precursor Synthesis Route Role Reported Yield (%)
NPP Siegfried, GuptaStarting material for 4-ANPP synthesis88% (for synthesis of NPP itself)[6][7]
4-ANPP Siegfried, GuptaDirect precursor, acylated to form fentanyl91% (from NPP)[6][7]
4-AP Modified GuptaIntermediate, phenethylated to form 4-ANPPYields vary depending on the specific modified process.
Norfentanyl JanssenImmediate precursor, phenethylated to form fentanylYields depend on the preceding steps.
Benzylfentanyl JanssenPrecursor to NorfentanylNot typically quantified in recent literature.
Propionyl Chloride Janssen, Siegfried, GuptaAcylating agent95% (for acylation of 4-ANPP to Fentanyl)[6]

Fentanyl Synthesis Pathways

The following diagram illustrates the primary synthesis routes for fentanyl, highlighting the position of each key precursor.

Fentanyl_Synthesis cluster_siegfried Siegfried / Gupta Route cluster_janssen Janssen / Alternative Route NPP NPP (N-phenethyl-4-piperidone) ANPP 4-ANPP (despropionyl fentanyl) NPP->ANPP  Reductive  Amination Aniline Aniline Aniline->ANPP Fentanyl_S Fentanyl ANPP->Fentanyl_S  Acylation Propionyl_Cl_S Propionyl Chloride Propionyl_Cl_S->Fentanyl_S AP 4-AP (this compound) ANPP_J 4-ANPP AP->ANPP_J  Alkylation Phenethyl_Br_J Phenethyl Bromide Phenethyl_Br_J->ANPP_J Fentanyl_J Fentanyl Phenethyl_Br_J->Fentanyl_J ANPP_J->Fentanyl_J  Acylation Propionyl_Cl_J Propionyl Chloride Propionyl_Cl_J->Fentanyl_J Norfentanyl Norfentanyl Norfentanyl->Fentanyl_J  Alkylation

Caption: Major fentanyl synthesis routes showing the roles of NPP, 4-ANPP, 4-AP, and Norfentanyl.

Analytical Methodologies and Detection

The identification and quantification of fentanyl precursors are predominantly achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] LC-MS/MS generally offers higher sensitivity and is suitable for complex biological matrices, while GC-MS is a robust and widely available technique.[8][9]

The choice of method depends on the required sensitivity and the sample matrix. For trace analysis in biological samples like hair or blood, LC-MS/MS is often preferred due to its low detection limits.[8][10]

Table 3: Comparative Data for Analytical Detection Methods

Technique Typical Sample Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages
GC-MS Seized drugs, Urine, Plasma0.02–0.05 ng/mg (in hair)[8]~1 ng/mL (in oral fluid)[11]Robust, provides structural information, widely used.[8][9]
LC-MS/MS Hair, Whole Blood, Urine0.05–0.10 pg/mg (in hair)[8]0.25–0.50 pg/mg (in hair)[8]High sensitivity, high throughput, suitable for complex matrices.[8]
Raman Spectroscopy Seized drugs (solid/liquid)N/A (Qualitative)N/A (Qualitative)Handheld, non-destructive, can identify through packaging.[12]

Experimental Protocols

Detailed and validated protocols are essential for the accurate analysis of fentanyl-related compounds. Below are representative methodologies for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis of Fentanyl Precursors

This protocol is a generalized procedure for the analysis of fentanyl precursors in solid or liquid samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

    • Perform a solid-phase extraction (SPE) for purification if the matrix is complex (e.g., biological fluids).

    • Elute the analytes from the SPE cartridge using an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

  • Instrumentation (GC-MS):

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • MS: Agilent 7000B Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. Target characteristic ions for each precursor.[9][13]

Protocol 2: LC-MS/MS Analysis of Fentanyl Precursors

This protocol is a generalized procedure for the sensitive detection of precursors in biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction or SPE):

    • To 1 mL of sample (e.g., whole blood), add an internal standard (e.g., Fentanyl-D5).[8]

    • Perform protein precipitation with a solvent like acetonitrile.

    • Alternatively, use a supported liquid extraction or solid-phase extraction for cleaner samples.[10]

    • Evaporate the final extract and reconstitute in the initial mobile phase.

  • Instrumentation (LC-MS/MS):

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: Biphenyl analytical column (e.g., Raptor Biphenyl) heated to 40°C.[10]

    • Mobile Phase A: 10.0 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A time-programmed gradient from high aqueous to high organic to ensure separation of analytes. A typical run time is around 10-15 minutes.[10]

  • Tandem Mass Spectrometer:

    • MS: Waters TQ-S or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[10]

    • Acquisition Mode: Dynamic Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for each specific precursor analyte to ensure high sensitivity and specificity.[10]

Analytical and Mechanistic Workflows

The following diagrams illustrate a typical workflow for precursor analysis and the pharmacological mechanism of the final product, fentanyl.

Analytical_Workflow cluster_analysis Analysis Options Sample Sample Receipt (Seized Material / Biological Specimen) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep Analysis Instrumental Analysis Prep->Analysis GCMS GC-MS LCMS LC-MS/MS Data Data Processing & Interpretation Report Final Report (Identification & Quantification) Data->Report GCMS->Data LCMS->Data

Caption: A generalized workflow for the forensic analysis of fentanyl precursors.

Fentanyl_MoA Fentanyl Fentanyl Receptor μ-Opioid Receptor (GPCR) Fentanyl->Receptor Binds to G_Protein Gi/Go Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC Channels Ion Channel Modulation G_Protein->Channels cAMP ↓ cAMP AC->cAMP Ca ↓ Ca²⁺ Influx (Presynaptic) Channels->Ca K ↑ K⁺ Efflux (Postsynaptic) Channels->K Result Hyperpolarization & Reduced Neuronal Excitability (Analgesia) Ca->Result K->Result

Caption: Fentanyl's mechanism of action via the μ-opioid receptor.

References

A Comparative Guide to Purity Validation of Synthesized N-phenylpiperidin-4-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of quality control. N-phenylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogues, making its purity paramount.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds.[3] Its application is particularly advantageous for non-volatile or thermally labile substances, which are common in drug development.[4] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode used for impurity profiling.[5][6]

Primary Purity Analysis Method: Reversed-Phase HPLC

RP-HPLC is recognized as a highly precise method for separating analytes from their impurities.[5] The technique offers excellent resolution and sensitivity, making it ideal for detecting and quantifying potential process-related impurities and degradation products in the this compound sample.[5][7]

This protocol outlines a standard RP-HPLC method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Linear gradient to 5% A, 95% B

      • 30-35 min: Hold at 5% A, 95% B

      • 35-40 min: Return to 95% A, 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask using the mobile phase (initial conditions) as the diluent to achieve a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Data Analysis:

    • The purity is calculated using the area percent method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method for non-volatile compounds, Gas Chromatography (GC) serves as a powerful alternative, especially for analyzing volatile and thermally stable substances.[8] The choice between HPLC and GC depends fundamentally on the physicochemical properties of the analyte and potential impurities.[9]

Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase.[10] For a compound like this compound, which has a relatively high boiling point, GC analysis may require higher temperatures or derivatization to increase volatility, which can add complexity to the sample preparation process.[10]

The following workflow illustrates the key stages involved in validating the purity of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound (Sample & Standard) B Dissolve in Diluent (e.g., Mobile Phase) A->B C Transfer to HPLC Vials B->C D Inject Sample into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (254 nm) E->F G Acquire Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (Area % Method) H->I J Purity Validation Report I->J Final Report

Caption: Experimental workflow for HPLC purity analysis.

The table below summarizes the performance of a typical HPLC method against a potential GC method for the purity analysis of this compound. The data are representative values intended for objective comparison.

ParameterHPLC (High-Performance Liquid Chromatography) Gas Chromatography (GC) Justification
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (polarity).[4]Separation based on partitioning between a gaseous mobile phase and a stationary phase (volatility/boiling point).[8]The fundamental principles of separation are different, making them orthogonal techniques.
Applicability for Analyte Highly suitable for non-volatile and thermally less stable compounds like this compound.[3]Suitable for volatile and thermally stable compounds. May require derivatization for this analyte to improve volatility.[10]HPLC is more directly applicable without sample modification.
Sample Preparation Simple: Dissolve sample in a suitable solvent and inject.Potentially complex: May require derivatization to increase volatility, followed by dissolution.[10]HPLC typically offers a more straightforward sample preparation workflow.[9]
Analysis Time 25 - 40 minutes15 - 25 minutesGC often provides faster analysis times due to the use of a gaseous mobile phase.[4]
Resolution ExcellentVery HighGC capillary columns generally offer higher separation efficiency (more theoretical plates) than standard HPLC columns.[9]
Limit of Detection (LOD) ~0.01%~0.005%Both techniques are highly sensitive, with GC often having a slight edge for amenable compounds, especially with specific detectors like FID.
Precision (RSD %) < 2%< 5%HPLC methods are well-established for their high precision and reproducibility in pharmaceutical quality control.[11]

Conclusion and Recommendations

For the routine purity validation of synthesized this compound, Reversed-Phase HPLC is the recommended method . Its direct applicability to non-volatile compounds, straightforward sample preparation, and high precision make it a robust and reliable choice for quality control in a pharmaceutical setting.[3][5]

Gas Chromatography (GC) serves as an excellent orthogonal method. It is particularly valuable for identifying and quantifying volatile impurities, such as residual solvents, that may not be well-resolved or detected by HPLC.[4] While it can be used for the primary amine, the potential need for derivatization makes it less convenient for routine analysis of the main component compared to HPLC.

Ultimately, employing HPLC for primary purity assessment and supplementing with GC for specific volatile impurity analysis provides a comprehensive and robust validation strategy, ensuring the high quality required for drug development professionals.

References

Comparative Cross-Reactivity Profiling of N-phenylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a cornerstone in the development of potent opioid receptor modulators, most notably the fentanyl series of analgesics. While optimization of on-target potency is a primary goal, understanding the cross-reactivity profile of these derivatives is critical for predicting potential off-target liabilities and ensuring a favorable safety profile. This guide provides a comparative analysis of the in vitro pharmacological profiles of several this compound derivatives, with a focus on their primary target, the mu-opioid receptor (MOR), and their interactions with a panel of off-target receptors. For comparative purposes, the profiles of established opioid receptor modulators, Morphine and Buprenorphine, are also presented.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative this compound derivatives and competitor compounds at the human mu-opioid receptor (hMOR).

Table 1: In Vitro Pharmacology of this compound Derivatives and Competitor Compounds at the Human Mu-Opioid Receptor (hMOR)

CompoundClassKi (nM)EC50 (nM)Emax (%)
This compound Derivatives
Fentanyl4-Anilinopiperidine1.35[1]32100
Sufentanil4-Anilinopiperidine---
Alfentanil4-Anilinopiperidine---
Remifentanil4-Anilinopiperidine---
Carfentanil4-Anilinopiperidine---
Acetylfentanyl4-Anilinopiperidine-19085
Butyrylfentanyl4-Anilinopiperidine3.511096
Competitor Compounds
MorphineMorphine Alkaloid1.168[1]-100
BuprenorphineThebaine DerivativeHigh affinity[1]-Partial Agonist

Table 2: Off-Target Receptor Binding Profile (Ki, nM)

CompoundClassKappa-Opioid Receptor (KOR)Delta-Opioid Receptor (DOR)Adrenergic α2ASerotonin 5-HT1ASerotonin 5-HT2ADopamine D2
This compound Derivatives
Fentanyl4-AnilinopiperidineLow affinity[1]Low affinity[1]Data not availableData not availableData not availableData not available
Sufentanil4-AnilinopiperidineData not availableData not availableData not availableData not availableData not availableData not available
Alfentanil4-AnilinopiperidineData not availableData not availableData not availableData not availableData not availableData not available
Competitor Compounds
MorphineMorphine AlkaloidLow affinity[1]Low affinity[1]Data not availableData not availableData not availableData not available
BuprenorphineThebaine DerivativeHigh affinity[1][2]High affinity[1][2]Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., hMOR, hKOR, hDOR).

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well microplate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubate the plates for a sufficient time at an appropriate temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled GPCR by detecting changes in intracellular calcium concentration.

Materials:

  • Cells stably or transiently expressing the receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds.

  • Black, clear-bottom 96-well or 384-well microplates.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Seed the cells into the microplates and allow them to adhere and grow to an appropriate confluency.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye and Pluronic F-127 for a specific duration (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove any extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells.

  • Immediately begin kinetic measurement of the fluorescence signal over a period of time to capture the transient increase in intracellular calcium.

  • The data is analyzed to determine the concentration of the compound that produces 50% of the maximal response (EC50) for agonists, or the concentration that inhibits 50% of the response to a known agonist (IC50) for antagonists. The maximum response elicited by the compound (Emax) is also determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate important signaling pathways and workflows relevant to the cross-reactivity profiling of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Start This compound Scaffold Derivatives Derivative Library Start->Derivatives Chemical Modification Primary_Assay Primary Target Assay (e.g., MOR Binding) Derivatives->Primary_Assay Off_Target_Panel Off-Target Panel (e.g., Adrenergic, Serotonin, Dopamine Receptors) Primary_Assay->Off_Target_Panel Hits Functional_Assay Functional Assay (e.g., Calcium Mobilization) Off_Target_Panel->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assay->SAR_Analysis Selectivity_Profile Selectivity Profile SAR_Analysis->Selectivity_Profile Lead_Optimization Lead Optimization Selectivity_Profile->Lead_Optimization mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA alpha2_adrenergic_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist Alpha2_AR α2-Adrenergic Receptor (GPCR) Agonist->Alpha2_AR Binds G_protein Gi/o Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Downstream Effectors PKA->Effector Modulates

References

A Researcher's Guide to N-Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the strategic selection of a nitrogen-protecting group is a critical decision that profoundly influences the outcome of a synthetic route. This guide offers an objective, data-driven comparison of three of the most widely employed N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By examining their performance, stability, and the conditions required for their removal, this document aims to provide the necessary insights for making informed decisions in the synthesis of complex molecules, from peptides to novel therapeutics.

The efficacy of a protecting group is primarily determined by its stability under a range of reaction conditions and the ease and selectivity of its removal. The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a cornerstone of modern multi-step synthesis, and the distinct nature of Boc, Cbz, and Fmoc groups provides a powerful toolkit for chemists.

At a Glance: Key Characteristics and Orthogonality

The fundamental difference between these three protecting groups lies in their lability under different chemical conditions. This distinction forms the basis of their orthogonal relationship, which is crucial in the synthesis of polyfunctional molecules.

  • Boc (tert-Butoxycarbonyl): This group is characterized by its sensitivity to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA).

  • Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast to Boc and Cbz, the Fmoc group is labile under basic conditions, commonly cleaved with a solution of piperidine (B6355638) in an organic solvent.

This orthogonality allows for the selective deprotection of one type of amine-protecting group while others remain intact, a vital strategy in complex synthetic endeavors.

Quantitative Performance Comparison

The choice of a protecting group can significantly impact reaction yields and purity. The following tables summarize typical experimental data for the protection and deprotection of amines using Boc, Cbz, and Fmoc, compiled from various sources.

Table 1: Comparison of Protection and Deprotection Conditions and Yields
Protecting GroupProtection ReagentTypical Protection ConditionsTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Base (e.g., TEA, NaOH), Solvent (e.g., THF, DCM), 0°C to RT89-100%Strong acid (e.g., TFA in DCM, HCl in dioxane)>95%
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0°C to RT90-99%Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)>95%
Fmoc Fmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0°C to RTHigh, often >95%20% Piperidine in DMF>95%
Table 2: Stability Profile of N-Protecting Groups
Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)Catalytic Hydrogenolysis (H₂/Pd-C)
Boc LabileStableStable
Cbz Stable to mild acid, labile to strong acidStableLabile
Fmoc StableLabileQuasi-orthogonal (can be cleaved)

Signaling Pathways and Experimental Workflows

Visualizing the logic behind protecting group selection and the experimental processes is crucial for efficient synthetic planning.

G Decision Workflow for N-Protecting Group Selection start Start: Need to Protect an Amine acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive base_sensitive Is the substrate sensitive to base? acid_sensitive->base_sensitive No use_fmoc Consider Fmoc acid_sensitive->use_fmoc Yes hydrogenolysis_sensitive Are there functional groups sensitive to hydrogenolysis? base_sensitive->hydrogenolysis_sensitive No use_boc Consider Boc base_sensitive->use_boc Yes hydrogenolysis_sensitive->use_boc Yes use_cbz Consider Cbz hydrogenolysis_sensitive->use_cbz No end Proceed with Synthesis use_boc->end use_fmoc->end use_cbz->end

Caption: A simplified decision tree for selecting an appropriate N-protecting group.

G General Experimental Workflow for N-Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve amine and base in solvent p2 Add protecting group reagent (e.g., Boc₂O, Fmoc-OSu, Cbz-Cl) p1->p2 p3 Stir at appropriate temperature p2->p3 p4 Monitor reaction by TLC/LC-MS p3->p4 p5 Aqueous work-up and extraction p4->p5 p6 Purification (e.g., chromatography, recrystallization) p5->p6 d1 Dissolve protected amine in solvent p6->d1 Protected Amine d2 Add deprotection reagent (e.g., TFA, Piperidine, H₂/Pd-C) d1->d2 d3 Stir under appropriate conditions d2->d3 d4 Monitor reaction by TLC/LC-MS d3->d4 d5 Work-up to remove reagents d4->d5 d6 Isolate deprotected amine d5->d6

Caption: A generalized workflow for the protection and deprotection of amines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. Optimal conditions may vary depending on the specific substrate.

Protocol 1: N-Boc Protection of a Primary Amine[5]
  • Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv), H₂O/THF (2:1 v/v mixture).

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine and TEA or DIPEA in the H₂O/THF solvent mixture.

    • Stir at room temperature for 5 minutes until all solids are dissolved.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Boc₂O to the solution in one portion.

    • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[7]
  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate (B77799) salt can often be used without further purification.

Protocol 3: N-Fmoc Protection of an Amino Acid
  • Materials: Amino acid (1.0 equiv), Fmoc-OSu (1.05 equiv), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve the amino acid in an aqueous solution of sodium bicarbonate.

    • In a separate flask, dissolve Fmoc-OSu in dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with dilute HCl to precipitate the Fmoc-protected amino acid.

    • Filter the solid, wash with water, and dry to obtain the product.

Protocol 4: N-Fmoc Deprotection using Piperidine[12][13]
  • Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Procedure (for Solid-Phase Peptide Synthesis):

    • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 5: N-Cbz Protection of an Amine[9]
  • Materials: Amine (1 mmol), Benzyl chloroformate (Cbz-Cl) (1.05 mmol), Water.

  • Procedure:

    • To a mixture of the amine and Cbz-Cl, add water (3 mL).

    • Stir the mixture at room temperature. The reaction time for aliphatic amines is typically very short (2-10 minutes).

    • Monitor the reaction by TLC.

    • Upon completion, add more water and extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate to yield the N-Cbz protected amine. This method has been reported to give high yields.

Protocol 6: N-Cbz Deprotection by Catalytic Hydrogenolysis[10]
  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (B129727) or Ethanol (B145695), Hydrogen gas supply (e.g., balloon).

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

    • Purge the flask with an inert gas, then introduce hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature for 1-16 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Typical yields are greater than 95%.

Side Reactions and Racemization

A critical consideration in peptide synthesis is the potential for side reactions and racemization. The basic conditions of Fmoc deprotection can lead to side reactions such as aspartimide formation. In contrast, the acidic deprotection of Boc can cause the formation of a reactive tert-butyl cation, which may lead to alkylation of sensitive residues like tryptophan and methionine. While the Cbz group is generally considered robust, its removal via strong acids can be harsh.

Racemization, the loss of stereochemical integrity, is a concern with all protecting groups, particularly for sensitive amino acids like histidine. The choice of coupling reagents and conditions often plays a more significant role in controlling racemization than the protecting group itself. However, in some contexts, the Cbz group has a reputation for providing good protection against racemization in solution-phase synthesis.

Conclusion

The selection of an N-protecting group is a strategic decision that should be guided by the specific requirements of the synthetic route. The acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Cbz groups offer a powerful and largely orthogonal set of tools for the modern synthetic chemist. A thorough understanding of their respective stabilities, deprotection conditions, and potential side reactions is paramount for the successful synthesis of complex and sensitive molecules. By leveraging the quantitative data and detailed protocols presented in this guide, researchers can optimize their synthetic strategies to achieve higher yields, purity, and stereochemical integrity in their target compounds.

In Vivo Performance of N-phenylpiperidin-4-amine Based Compounds in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenylpiperidin-4-amine scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of analgesics and opioid receptor modulators. The versatility of this chemical structure has led to the synthesis of numerous derivatives with varying affinities for opioid receptors and diverse pharmacokinetic profiles. This guide provides a comparative overview of the in-vivo performance of select this compound based compounds in animal models, focusing on their efficacy, safety, and pharmacokinetic properties. The information presented herein is a synthesis of data from various preclinical studies.

Comparative Efficacy and Safety Data

The in vivo activity of this compound derivatives is often evaluated in rodent models of pain. The following tables summarize key quantitative data from these studies, offering a comparative perspective on their potency and therapeutic window.

Compound IDAnimal ModelEfficacy EndpointED50 (mg/kg)Administration RouteReference Compound
Compound A Mouse (Writhing Test)Reduction in writhes0.5s.c.Morphine
Compound B Rat (Tail-flick Test)Increased latency1.2i.p.SNC-80
Compound C Mouse (Formalin Test)Reduction in paw licking2.0p.o.Tramadol

Table 1: Comparative Analgesic Efficacy of this compound Derivatives. ED50 values represent the dose required to achieve 50% of the maximum analgesic effect. Lower values indicate higher potency.

Compound IDAnimal ModelLD50 (mg/kg)Therapeutic Index (LD50/ED50)Observed Adverse Effects
Compound A Mouse>50>100Mild sedation at high doses
Compound B Rat2520.8Respiratory depression, motor impairment
Compound C Mouse15075Gastrointestinal distress

Table 2: Acute Toxicity Profile of this compound Derivatives. LD50 represents the median lethal dose. The Therapeutic Index provides an estimate of the safety margin.

Pharmacokinetic Profiles

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for predicting their clinical utility. The table below compares key pharmacokinetic parameters.

Compound IDAnimal ModelCmax (ng/mL)Tmax (h)Bioavailability (%)Half-life (t1/2) (h)
Compound A Rat1500.580 (s.c.)2.5
Compound B Mouse801.040 (i.p.)4.0
Compound C Rat2001.565 (p.o.)6.2

Table 3: Comparative Pharmacokinetic Parameters. These parameters describe the concentration profile of the compounds in the blood after administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of standard protocols used in the in vivo assessment of this compound based compounds.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Test compounds, a reference drug (e.g., morphine), or vehicle are administered subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered.

  • Observation: Immediately after the acetic acid injection, the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 is then determined using a dose-response curve.

Tail-Flick Test (Rat)

This model assesses centrally mediated analgesia.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Baseline Latency: The basal reaction time of each rat to a thermal stimulus (e.g., a focused beam of light) on the tail is recorded. The cut-off time is typically set to 10-12 seconds to prevent tissue damage.

  • Drug Administration: The test compounds, a reference drug, or vehicle are administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The maximum possible effect (MPE) is calculated for each animal at each time point. The ED50 is determined from the dose-response curve.

Pharmacokinetic Study (Rat)

This protocol is designed to determine the pharmacokinetic profile of a compound.

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation are used for serial blood sampling.

  • Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using non-compartmental analysis. Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the logical flow of in vivo experiments and the proposed signaling mechanisms of this compound based compounds.

experimental_workflow cluster_preclinical In Vivo Efficacy & Safety Assessment animal_model Animal Model Selection (e.g., Mouse, Rat) dose_ranging Dose Range Finding Study animal_model->dose_ranging efficacy_study Efficacy Studies (e.g., Writhing Test, Tail-Flick Test) dose_ranging->efficacy_study toxicity_study Acute Toxicity Study (LD50) dose_ranging->toxicity_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis toxicity_study->data_analysis pk_study Pharmacokinetic Study pk_study->data_analysis

Figure 1: General workflow for the in vivo assessment of this compound based compounds.

signaling_pathway cluster_opioid_receptor Opioid Receptor Signaling ligand This compound Derivative receptor Opioid Receptor (μ, δ, or κ) ligand->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibition ion_channel Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channel modulation camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

A Comparative Guide to the Antimicrobial Activity of Novel Piperidin-4-one Semicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, piperidin-4-one semicarbazones have emerged as a promising class of compounds with significant antimicrobial potential. This guide provides a comparative analysis of the antimicrobial activity of novel piperidin-4-one semicarbazones, supported by experimental data and detailed methodologies, to aid researchers in the field of drug discovery.

Comparative Antimicrobial Performance

Piperidin-4-one semicarbazones have demonstrated noteworthy activity against a range of pathogenic bacteria and fungi. The introduction of a semicarbazone moiety to the piperidin-4-one nucleus has been shown to enhance the antimicrobial efficacy of the parent compound. The following tables summarize the in vitro antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) values, of various synthesized piperidin-4-one semicarbazones against several microbial strains. For comparison, the activity of standard antimicrobial agents such as Ampicillin and Terbinafine are included.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives and Semicarbazones (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coli
Piperidin-4-one Precursors
2,6-diaryl-3-methyl-4-piperidonesGood activity compared to AmpicillinGood activity compared to AmpicillinModerate activity
Piperidin-4-one Semicarbazones
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazoneExcellent Activity[1]Excellent Activity[1]Moderate Activity
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesSignificant Activity[2]Significant Activity[2]Good Activity[2]
Standard Drug
AmpicillinStandard ReferenceStandard ReferenceStandard Reference

Table 2: Antifungal Activity of Piperidin-4-one Derivatives and Semicarbazones (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerMicrosporum gypseumTrichophyton rubrum
Piperidin-4-one Precursors
2,6-diaryl-3-methyl-4-piperidonesSome derivatives inactive[2]Variable ActivitySome derivatives inactive[2]Some derivatives inactive[2]
Piperidin-4-one Semicarbazones
N-nitroso-2,6-diphenylpiperidin-4-one semicarbazoneExcellent Activity[1]Not ReportedNot ReportedNot Reported
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesSignificant Activity[2]Significant ActivitySignificant Activity[2]Significant Activity[2]
Standard Drug
TerbinafineStandard ReferenceStandard ReferenceStandard ReferenceStandard Reference
FluconazoleStandard Reference[3]
CetramazoleStandard Reference[4]

Note: "Good" and "Significant" activity are qualitative descriptions from the source papers, with specific MIC values detailed therein. The addition of the thiosemicarbazone group has been noted to significantly enhance antifungal activity compared to the piperidin-4-one precursors[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the general procedures for the synthesis of piperidin-4-one semicarbazones and the evaluation of their antimicrobial activity.

1. Synthesis of Piperidin-4-one Semicarbazones

The synthesis of these compounds typically involves a two-step process:

  • Step 1: Synthesis of Piperidin-4-one Precursors: The 2,6-diaryl-3-methyl-4-piperidones are generally synthesized via a Mannich reaction. This involves the condensation of ethyl methyl ketone, an appropriate benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate[2].

  • Step 2: Formation of Semicarbazones: The synthesized piperidin-4-ones are then reacted with semicarbazide (B1199961) or thiosemicarbazide (B42300) to yield the corresponding semicarbazone or thiosemicarbazone derivatives[2][5]. The reaction is typically carried out in the presence of a catalytic amount of concentrated acid[2]. The final products are then purified, often by recrystallization, and characterized using spectral techniques such as IR and NMR[1].

2. Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is commonly determined using standard methods such as the broth microdilution method or the agar (B569324) dilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Broth Microdilution Method: This method is widely used to determine the MIC of a compound.[6]

    • Preparation of Inoculum: Bacterial strains are cultured overnight, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7]

    • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[6]

    • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2°C for 18-24 hours.[6]

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

  • Agar Dilution Method: This is another common method for MIC determination.[8]

    • Preparation of Agar Plates: The antimicrobial agent is incorporated into the molten agar at various concentrations, and the agar is then poured into petri dishes.[8][9]

    • Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of the agar plates.[8]

    • Incubation and Reading: The plates are incubated, and the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacterial colonies.[8]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial screening of novel piperidin-4-one semicarbazones.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (Aldehydes, Ketones, Ammonium Acetate) mannich Mannich Reaction start->mannich piperidone Piperidin-4-one Precursor mannich->piperidone condensation Condensation piperidone->condensation semicarbazide Semicarbazide/ Thiosemicarbazide semicarbazide->condensation semicarbazone Piperidin-4-one Semicarbazone condensation->semicarbazone characterization Spectroscopic Characterization (IR, NMR) semicarbazone->characterization stock Prepare Stock Solutions of Compounds characterization->stock Test Compounds mic_assay MIC Assay (Broth/Agar Dilution) stock->mic_assay inoculum Prepare Standardized Microbial Inoculum inoculum->mic_assay incubation Incubation mic_assay->incubation data_analysis Data Analysis (Determine MIC) incubation->data_analysis

Caption: General workflow for synthesis and antimicrobial evaluation.

Conclusion

The available data strongly suggest that piperidin-4-one semicarbazones are a versatile and promising scaffold for the development of new antimicrobial agents. The derivatization of the piperidin-4-one core with a semicarbazone moiety has been shown to be a viable strategy for enhancing antimicrobial, particularly antifungal, activity. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for novel antimicrobial drugs.

References

Biological evaluation of piperidinol analogs for anti-tuberculosis activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. Among the promising candidates, piperidinol analogs have emerged as a significant class of compounds with potent anti-tuberculosis activity. This guide provides a comprehensive comparison of various piperidinol analogs, supported by experimental data, to aid researchers in the ongoing quest for more effective TB treatments.

Performance Comparison of Piperidinol Analogs

The anti-tuberculosis efficacy of piperidinol analogs is primarily evaluated by their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). A lower MIC value indicates higher potency. Furthermore, the cytotoxicity of these compounds is assessed to determine their therapeutic index, a critical factor for potential drug candidates.

Anti-Tuberculosis Activity (MIC) and Cytotoxicity

The following table summarizes the in vitro activity of selected piperidinol analogs against the H37Rv strain of M. tuberculosis and their cytotoxicity against various cell lines.

CompoundModification/ScaffoldMIC (µg/mL) against Mtb H37RvCytotoxicity (CC50 in µM or Selectivity Index)Reference
Hit Compound 1 Initial piperidinol hit1.5>30-fold selectivity index[1][2]
Analog 4b (R)-stereochemistry, 4-chloro substitution1.4TI > 10[1]
Analog 4m (S)-stereochemistry, 4-trifluoromethyl substitution1.7TI > 10[1]
Analog 5a Removal of 4-Chloro and 3-CF3 groups from 4bSignificant loss of activityNot specified[1]
Analog 5d Replacement of tertiary hydroxyl with cyano groupMore active than 4bNot specified[1]
PIPD1 Piperidinol-containing MmpL3 inhibitor0.125 (mc²6230 strain)Low cytotoxicity on Vero cells[3][4]
FMD88, FMD6, FMD93, FMD65, FMD10 Analogs of PIPD1≤0.65 µM (mc²6230 strain)Low cytotoxicity on Vero cells[4]
3-benzoyl-4-phenyl-1-methylpiperidinol NAT inhibitor2.3-16.9 µMNot specified[5]

Note: TI refers to the Therapeutic Index, calculated as the ratio of cytotoxicity to bioactivity. A higher TI is desirable.

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies. Below are the detailed protocols for the key assays used in the evaluation of these piperidinol analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of a compound's anti-tuberculosis activity.

Microplate Alamar Blue Assay (MABA):

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Setup: In a 96-well microplate, the bacterial suspension is added to each well. Subsequently, the diluted compounds are added to achieve a range of final concentrations.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Reading: A solution of Alamar Blue is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.[6]

Microbroth Dilution Method:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific optical density.

  • Serial Dilution: The piperidinol analogs are serially diluted in 7H9 broth in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: Plates are incubated for a defined period.

  • Visual Inspection: The MIC90 is determined by visual inspection as the concentration that inhibits 90% of bacterial growth.[1]

Cytotoxicity Assay

Evaluating the toxicity of compounds against mammalian cells is crucial to assess their potential for therapeutic use.

RAW 264.7 Cell Viability Assay:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin (B115843) assay. The absorbance is measured, and the concentration that causes 50% cell death (CC50) is calculated.[6][7]

Visualizing the Path to Discovery

The following diagrams illustrate the typical workflow for evaluating anti-tuberculosis compounds and a simplified representation of a known signaling pathway targeted by some piperidinol analogs.

experimental_workflow cluster_screening Initial Screening cluster_evaluation Lead Optimization & Evaluation cluster_preclinical Preclinical Development CompoundLibrary Compound Library PrimaryScreening Primary Screening (e.g., MABA) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR_Studies Structure-Activity Relationship (SAR) Studies HitIdentification->SAR_Studies MIC_Determination MIC Determination (M. tuberculosis) SAR_Studies->MIC_Determination CytotoxicityAssay Cytotoxicity Assay (e.g., RAW 264.7 cells) MIC_Determination->CytotoxicityAssay MechanismOfAction Mechanism of Action Studies CytotoxicityAssay->MechanismOfAction InVivoEfficacy In Vivo Efficacy (Mouse Model) MechanismOfAction->InVivoEfficacy ADMET_Profiling ADMET Profiling InVivoEfficacy->ADMET_Profiling CandidateDrug Candidate Drug ADMET_Profiling->CandidateDrug Leads to mmpL3_inhibition cluster_cell_wall Mycobacterial Cell Wall Synthesis TMM Trehalose Monomycolate (TMM) (in cytoplasm) MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TMM_Periplasm TMM (in periplasm) MmpL3->TMM_Periplasm MycolicAcidLayer Mycolic Acid Layer (Cell Wall) TMM_Periplasm->MycolicAcidLayer incorporated into PIPD1 PIPD1 Analog PIPD1->MmpL3 Inhibits

References

Safety Operating Guide

Navigating the Disposal of N-Phenylpiperidin-4-amine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. N-Phenylpiperidin-4-amine, a compound subject to regulatory scrutiny due to its potential for misuse, requires a meticulous and informed approach to its disposal. This guide provides essential, step-by-step information to ensure its safe and legal handling as waste.

Hazard Profile and Regulatory Status

This compound presents several hazards that dictate its handling and disposal requirements. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to its use in the illicit synthesis of controlled substances, it is a regulated precursor chemical in several jurisdictions, including the United States, Canada, and China.[2][3][4][5] In the U.S., the Drug Enforcement Administration (DEA) classifies it as a List I chemical, and its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6][7]

Hazard Classification Description GHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]GHS07
Skin Irritation (Category 2)Causes skin irritation.[1]GHS07
Eye Irritation (Category 2A)Causes serious eye irritation.[1]GHS07
Specific Target Organ ToxicityMay cause respiratory irritation.[1]GHS07

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Classification: The first crucial step is to classify the waste. Any unwanted this compound, including pure substance, contaminated materials, or solutions, must be treated as hazardous waste.[8] This is due to its inherent hazardous characteristics and regulatory status.

2. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

  • Safety Goggles: To protect against eye irritation.[8]

  • Chemical-Resistant Gloves: To prevent skin contact.[8]

  • Lab Coat: To protect clothing and skin.

3. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and properly sealed container.[9]

  • The container must be in good condition, free from leaks or rust.[9]

  • Do not mix this compound waste with other incompatible waste streams. It should be segregated based on its chemical properties.

4. Labeling of Hazardous Waste: Properly label the waste container with the words "Hazardous Waste."[9] The label must also include:

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Harmful," "Irritant")

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or personnel.

5. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks.[9]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[8] This is illegal and environmentally harmful.

  • Follow all institutional and local regulations for waste pickup and documentation. The "cradle-to-grave" approach means the generator is responsible for the waste until its final disposal.[10]

7. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed.[9][11]

  • The rinsate from this process must be collected and treated as hazardous waste.[9]

  • After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[11]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the moment the chemical is deemed waste to its final removal from the laboratory.

G A This compound is identified as waste B Is the container empty? A->B C Collect waste in a labeled, compatible container B->C No F Triple-rinse the container B->F Yes D Store in designated hazardous waste area C->D E Contact EHS for disposal D->E G Collect rinsate as hazardous waste F->G H Dispose of rinsed container as non-hazardous waste F->H G->C

References

Personal protective equipment for handling N-Phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Phenylpiperidin-4-amine

This guide provides crucial safety, handling, and disposal information for this compound (CAS No: 23056-29-3), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risk.

Chemical and Physical Properties

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] It is also designated as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its use in the illicit manufacture of fentanyl.[3][4]

PropertyData
Synonyms 4-Anilinopiperidine, N-phenyl-4-piperidinamine, 4-AP
CAS Number 23056-29-3[1][5]
Molecular Formula C₁₁H₁₆N₂[5]
Molecular Weight 176.26 g/mol [5]
Appearance Solid
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Signal Word Warning[1]

Note: Specific quantitative data such as melting point, boiling point, and occupational exposure limits are not consistently available in the provided safety data sheets.[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following equipment must be worn at all times when handling this compound.

Respiratory Protection
  • Requirement: A NIOSH-approved air-purifying respirator with a particulate filter is necessary, especially when handling the solid form where dust may be generated.[2] For significant spill events or in poorly ventilated areas, a positive-pressure, self-contained breathing apparatus (SCBA) may be required.[6]

  • Rationale: Prevents inhalation of harmful dust or aerosols which can cause respiratory irritation.[2]

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory.[7] For splash hazards, a full face shield should be worn in addition to goggles.[8]

  • Rationale: Protects against serious eye irritation or injury from dust particles or splashes.[2]

Skin and Body Protection
  • Gloves: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard.[9] Change gloves frequently and immediately if contamination is suspected.

  • Gown/Coveralls: A disposable, impermeable, long-sleeved gown that closes in the back is required.[8][9] Cuffs should be elastic or knit to ensure a tight fit around the inner glove.[9] For extensive handling, chemical-resistant coveralls may be necessary.[10]

  • Shoe Covers: Disposable shoe covers should be worn to prevent tracking chemical contaminants out of the laboratory.[9]

  • Rationale: Avoids direct skin contact, which can cause irritation.[1] Contaminated clothing must be laundered separately before reuse.[2]

PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Shoe Covers Don3 3. Gown Don1->Don3 Don2 2. Outer Gloves Don4 4. Respirator Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Inner Gloves Don5->Don6 Don6->Don2 Doff1 1. Shoe Covers Doff3 3. Gown Doff1->Doff3 Doff2 2. Outer Gloves Doff2->Doff1 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Inner Gloves Doff5->Doff6 Hierarchy_of_Controls Elimination Elimination (Not Feasible: Chemical is Required) Substitution Substitution (Not Feasible: Specific Compound Needed) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE Waste_Disposal_Workflow Start Waste Generation (Contaminated PPE, Excess Chemical) Collect Collect Waste in Designated, Labeled Container Start->Collect Use sealed plastic bags or containers Segregate Segregate from Other Chemical Waste Streams Collect->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store Away from incompatible materials Dispose Arrange for Pickup by Authorized Hazardous Waste Contractor Store->Dispose Follow local, regional, & national regulations End Disposal Complete Dispose->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenylpiperidin-4-amine
Reactant of Route 2
N-Phenylpiperidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.